molecular formula C12H36Si6 B1580885 Dodecamethylcyclohexasilane CAS No. 4098-30-0

Dodecamethylcyclohexasilane

Cat. No.: B1580885
CAS No.: 4098-30-0
M. Wt: 348.92 g/mol
InChI Key: RTCLHEHPUHREBC-UHFFFAOYSA-N
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Description

Dodecamethylcyclohexasilane is a useful research compound. Its molecular formula is C12H36Si6 and its molecular weight is 348.92 g/mol. The purity is usually 95%.
The exact mass of the compound Dodecamethylcyclohexasilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dodecamethylcyclohexasilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecamethylcyclohexasilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane
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InChI

InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCLHEHPUHREBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063297
Record name Dodecamethylcyclohexasilane
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Molecular Weight

348.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4098-30-0
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-
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Record name Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-
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Record name Dodecamethylcyclohexasilane
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Record name Dodecamethylcyclohexasilane
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Foundational & Exploratory

Dodecamethylcyclohexasilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasilane, with the chemical formula Si₆(CH₃)₁₂, is a fascinating organosilicon compound that serves as a fundamental model for understanding the chemistry of cyclopolysilanes.[1] This saturated, cyclic molecule, composed of a six-membered ring of silicon atoms each bearing two methyl groups, is a colorless solid with a melting point of 254–257 °C and a density of 0.988 g/cm³.[1] Its well-defined structure and relative stability have made it a cornerstone in the study of polysilane chemistry, offering insights into the unique electronic and conformational properties of silicon-silicon bonds. This guide provides an in-depth exploration of the chemical structure, bonding, conformational dynamics, and synthesis of dodecamethylcyclohexasilane, tailored for professionals in chemical research and development.

Molecular Structure and Conformational Analysis

The molecular architecture of dodecamethylcyclohexasilane is defined by its central Si₆ ring. X-ray crystallography has unequivocally confirmed that the most stable conformation of this ring is a chair form, analogous to cyclohexane.[1] This arrangement minimizes steric hindrance between the bulky methyl groups and alleviates ring strain.

Conformational Isomers

While the chair conformation is the ground state, dodecamethylcyclohexasilane is a dynamic molecule that can adopt other, higher-energy conformations. Computational studies employing Density Functional Theory (DFT) have identified three unique minima on the potential energy surface: the chair, twist, and boat conformations.[2]

G Chair Chair Conformer (Global Minimum) 0.0 kJ/mol HalfChair Half-Chair (Transition State) +16.0 kJ/mol Chair->HalfChair 16.0 kJ/mol Twist Twist Conformer +7.8 kJ/mol TS2 Transition State +11.7 kJ/mol Twist->TS2 3.9 kJ/mol Boat Boat Conformer +11.4 kJ/mol HalfChair->Twist 8.2 kJ/mol TS2->Boat 0.3 kJ/mol

The relative energies, corrected for zero-point vibrations, indicate that the twist conformer is 7.8 kJ/mol and the boat conformer is 11.4 kJ/mol less stable than the chair form.[2] The interconversion between these conformers proceeds through transition states, such as a half-chair conformation connecting the chair and twist forms.[2] This dynamic behavior has been experimentally corroborated by solution Raman spectroscopy, where at temperatures above -40°C, a shoulder corresponding to the twist conformer appears on the symmetric Si-Si ring breathing vibration.[2]

ConformerRelative Energy (kJ/mol)
Chair0.0
Twist7.8
Boat11.4

Data from DFT calculations.[2]

The preference for the chair conformation is primarily driven by the minimization of steric interactions. In substituted cyclohexanes, bulky groups favor the equatorial position to avoid 1,3-diaxial strain.[3][4] Similarly, in dodecamethylcyclohexasilane, the methyl groups are arranged in axial and equatorial positions in the chair conformation, achieving a staggered arrangement that minimizes repulsive forces.

Chemical Bonding

The bonding in dodecamethylcyclohexasilane is characterized by two main types of covalent bonds: silicon-silicon (Si-Si) and silicon-carbon (Si-C).

Silicon-Silicon (Si-Si) Bonds

The Si-Si single bonds forming the cyclohexasilane ring are a key feature of this molecule. These are non-polarized sigma (σ) bonds with a mean bond dissociation energy of approximately 300 kJ/mol.[5] Compared to the more familiar carbon-carbon bond (approx. 334 kJ/mol), the Si-Si bond is weaker and longer (Si-Si bond length is ~234 pm vs. C-C bond length of ~154 pm).[5][6] This weaker bond makes polysilanes susceptible to cleavage under certain conditions. The electronic properties of the Si-Si σ-bonds give rise to interesting phenomena, such as σ-electron delocalization, which is responsible for the unique photophysical properties of larger polysilane systems.

Silicon-Carbon (Si-C) Bonds

The twelve silicon-carbon bonds connect the methyl groups to the silicon ring. The C-Si bond is longer and weaker than a C-C bond.[6] Due to the difference in electronegativity between carbon (2.55) and silicon (1.90), the Si-C bond is polarized towards the carbon atom.[6]

BondBond Length (pm)Approximate Bond Strength (kJ/mol)
Si-Si234196-300
Si-C186314
C-C154334

General bond parameters for organosilicon compounds.[5][6]

Synthesis of Dodecamethylcyclohexasilane

Dodecamethylcyclohexasilane is most commonly synthesized via the reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂) with an alkali metal. This Wurtz-type reaction is a foundational method in organosilicon chemistry.

G cluster_reactants Reactants cluster_products Products A 6 (CH₃)₂SiCl₂ (Dimethyldichlorosilane) C Si₆(CH₃)₁₂ (Dodecamethylcyclohexasilane) A->C B 12 M (M = Na, K, or Li) B->C D 12 MCl E Byproducts: Poly(dimethylsilylene) Decamethylcyclopentasilane

Experimental Protocol: Synthesis from Dimethyldichlorosilane and Lithium

A convenient and high-yield synthesis of dodecamethylcyclohexasilane involves the reaction of dimethyldichlorosilane with lithium metal in tetrahydrofuran (THF).[7]

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Lithium (Li) metal

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane

  • Nitrogen gas (N₂)

Procedure:

  • To a stirred mixture of lithium metal (1.6 g) in anhydrous THF (110 ml) at 0 °C under a nitrogen atmosphere, slowly add a solution of dimethyldichlorosilane (13 g) in THF (40 ml) over a period of 1 hour.[7]

  • Maintain the reaction mixture at 0 °C with continuous stirring for an additional 2 hours.[7]

  • Allow the reaction to warm to room temperature and leave it overnight.[7]

  • Add cyclohexane (100 ml) to the reaction mixture and filter to remove the precipitated lithium chloride.[7]

  • Remove the THF and cyclohexane solvents under reduced pressure.[7]

  • Extract the residue with an additional 100 ml of cyclohexane.[7]

  • Filter the extract and evaporate the solvent to obtain crude dodecamethylcyclohexasilane.[7]

  • The crude product can be further purified by recrystallization. This method can yield up to 80% of the purified product.[7]

This reaction also produces polydimethylsilylene and decamethylcyclopentasilane as byproducts.[1]

Spectroscopic Characterization

A variety of spectroscopic techniques are employed to confirm the structure and purity of dodecamethylcyclohexasilane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR are crucial for structural elucidation. The ¹H NMR spectrum typically shows a single sharp resonance for the chemically equivalent methyl protons. Similarly, the ¹³C NMR spectrum exhibits a single peak for the methyl carbons. The ²⁹Si NMR spectrum provides direct evidence for the silicon backbone.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak at m/z = 348 confirms the chemical formula C₁₂H₃₆Si₆.[8][9]

  • Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule, including the characteristic Si-Si and Si-C stretching and bending frequencies. As mentioned earlier, Raman spectroscopy has been instrumental in studying the conformational dynamics of dodecamethylcyclohexasilane in solution.[2]

Conclusion

Dodecamethylcyclohexasilane stands as a pivotal molecule in the field of organosilicon chemistry. Its well-defined chair conformation, coupled with the presence of higher-energy twist and boat isomers, provides a rich platform for studying the conformational analysis of non-carbon six-membered rings. The nature of its Si-Si and Si-C bonds offers fundamental insights into the properties of polysilanes, which are materials with potential applications in electronics and ceramics. The straightforward synthesis of dodecamethylcyclohexasilane ensures its accessibility for further research into the fascinating world of silicon-based molecules.

References

  • Dodecamethylcyclohexasilane. In Wikipedia. Retrieved from [Link]

  • Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732. In PubChem. Retrieved from [Link]

  • Laguerre, M., Dunogues, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane.
  • Impirsch, P., & Fischer, G. (2006). Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study. Physical Chemistry Chemical Physics, 8(6), 725–732.
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  • Bond Line Formulas, Lewis Structures, Kekule & Condensed Structures Molecular Representations. (2023). In YouTube. Retrieved from [Link]

  • Gilman, H., & Tomasi, R. A. (1963). The Preparation of Dodecamethylcyclohexasilane. The Journal of Organic Chemistry, 28(6), 1651–1653.
  • Baeyer's Strain Theory #cyclohexane #isomerism #Confermers. (2022). In YouTube. Retrieved from [Link]

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Sources

Physical and chemical properties of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dodecamethylcyclohexasilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasilane, with the chemical formula Si₆(CH₃)₁₂, is a fascinating organosilicon compound that stands as a cornerstone molecule in the field of polysilane chemistry.[1] As a permethylated cyclic silane, its unique structural, electronic, and chemical properties make it an important subject of research and a valuable precursor for advanced materials. Unlike their linear counterparts, cyclic silanes such as this one exhibit distinct characteristics, including altered electronic band gaps and potentially enhanced thermal stability, which opens avenues for novel applications.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of dodecamethylcyclohexasilane. It is designed to serve as a foundational resource for researchers in materials science, synthetic chemistry, and potentially for those in drug development exploring novel silicon-based scaffolds. We will delve into its molecular structure, synthesis protocols, reactivity, and spectroscopic signatures, offering field-proven insights and detailed experimental methodologies.

Molecular Structure and Conformation

Dodecamethylcyclohexasilane consists of a six-membered ring of silicon atoms, with each silicon atom bonded to two methyl groups. X-ray crystallography studies have confirmed that the molecule predominantly adopts a flattened chair conformation, analogous to cyclohexane.[1][3] This structural arrangement is crucial as it dictates the molecule's packing in the solid state and influences its reactivity.

The crystal structure is monoclinic with the space group A 2/a.[3] The precise bond lengths and angles determined from these studies provide a fundamental understanding of its molecular geometry. A slight but notable difference is observed between the equatorial (1.935 Å) and axial (1.913 Å) silicon-carbon bond distances.[3]

Caption: 2D representation of Dodecamethylcyclohexasilane.

Physical Properties

The physical characteristics of dodecamethylcyclohexasilane are well-documented, making it a reliable compound for various research applications. It typically appears as a colorless, crystalline solid.[1] A summary of its key physical properties is provided below.

PropertyValueSource(s)
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane[1][2][4]
Molecular Formula C₁₂H₃₆Si₆ or (Si(CH₃)₂)₆[1][4]
Molar Mass 348.93 g/mol [1][4]
Appearance Colorless solid; powder or crystals[1]
Density 0.988 g/cm³[1]
Melting Point 254–257 °C (lit.)[1]
Crystal System Monoclinic[3]
Space Group A 2/a[3]
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of dodecamethylcyclohexasilane. The high symmetry of the molecule simplifies its spectra, making identification straightforward.

  • ¹H NMR: A single, sharp resonance is expected for the 36 equivalent protons of the methyl groups.

  • ¹³C NMR: A single resonance is observed for the 12 equivalent methyl carbons.

  • ²⁹Si NMR: A single peak confirms the presence of six equivalent silicon atoms in the ring. Monitoring this signal is critical during functionalization reactions to track substitution at the silicon centers.[2]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 348. The fragmentation pattern can provide further structural confirmation.[4]

cluster_workflow Spectroscopic Identification Workflow Sample Dodecamethylcyclohexasilane Sample NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy Sample->IR Data_NMR Single peaks observed: ¹H: ~0.2 ppm ¹³C: ~-4 ppm ²⁹Si: ~-40 ppm NMR->Data_NMR Data_MS Molecular Ion Peak: m/z = 348 Characteristic Fragments MS->Data_MS Data_IR Si-C and C-H vibrations IR->Data_IR Conclusion Structural Confirmation Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion

Caption: Conceptual workflow for spectroscopic identification.

Chemical Properties and Reactivity

Synthesis

The most common and efficient synthesis of dodecamethylcyclohexasilane involves the reductive coupling of dimethyldichlorosilane (Me₂SiCl₂) using an alkali metal. While sodium-potassium alloy can be used, a more convenient, high-yield laboratory preparation utilizes lithium metal in tetrahydrofuran (THF).[1][5] This method avoids the need for catalysts like triphenylsilyllithium or the hazardous preparation of Na-K alloy.[5][6]

The reaction produces the desired six-membered ring along with byproducts such as the five-membered ring (decamethylcyclopentasilane) and linear polydimethylsilylene chains.[1] The choice of reaction conditions, such as temperature and rate of addition, is critical to maximize the yield of the cyclohexasilane.

Reactants 6 Me₂SiCl₂ + 12 Li Conditions THF, 0°C Reactants->Conditions Reaction Products (Me₂Si)₆ + 12 LiCl Conditions->Products Yields

Caption: Synthesis of Dodecamethylcyclohexasilane.

Experimental Protocol: Synthesis from Me₂SiCl₂ and Lithium

This protocol is adapted from the procedure described by Laguerre, Dunoguès, and Calas (1978).[5]

Causality: This synthesis operates via a Wurtz-type coupling reaction. The highly reactive lithium metal reduces the silicon-chlorine bonds in dimethyldichlorosilane, generating reactive silyl radical or silyl anion intermediates. These intermediates rapidly couple to form Si-Si bonds, ultimately cyclizing to form the thermodynamically stable six-membered ring. Performing the reaction at 0°C provides kinetic control, favoring the formation of the cyclic product over linear polymerization.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.

  • Reagent Preparation: Place lithium metal (1.6 g) and anhydrous tetrahydrofuran (THF) (110 ml) into the reaction flask. Cool the mixture to 0°C using an ice bath.

  • Reactant Addition: Slowly add a solution of dimethyldichlorosilane (13 g) in anhydrous THF (40 ml) to the stirred lithium suspension over a period of 1 hour. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours. Then, allow the mixture to warm to room temperature and stir overnight.

  • Workup: Add cyclohexane (100 ml) to the reaction mixture and filter to remove the precipitated lithium chloride and any unreacted lithium.

  • Isolation: Remove the THF and cyclohexane solvents from the filtrate under reduced pressure.

  • Purification: Extract the solid residue with cyclohexane (100 ml). Filter the solution and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization to obtain dodecamethylcyclohexasilane in high purity (reported yield ~80%).[5]

Key Reactions and Functionalization

Dodecamethylcyclohexasilane serves as a precursor to various functionalized polysilanes. Its reactivity is centered on the Si-Si bonds of the ring.

  • Reaction with Nucleophiles: The compound reacts with strong bases like potassium tert-butoxide, which can deprotonate a methyl group to form a potassium derivative.[1] (CH₃)₁₂Si₆ + KOC(CH₃)₃ → K(CH₃)₁₁Si₆ + (CH₃)₃COH

  • Ring-Opening and Functionalization: While the ring is relatively stable, it can be opened under certain conditions to produce linear polysilanes. More controlled functionalization can be achieved via nucleophilic substitution at the silicon centers to introduce hydroxyl (-OH) or amino (-NH₂) groups.[2] This typically requires anhydrous conditions to prevent uncontrolled side reactions.

Start (Me₂Si)₆ Prod1 K(CH₃)₁₁Si₆ Start->Prod1 + KOC(CH₃)₃ Prod2 Functionalized (Me₂Si)₆ (e.g., with -OH, -NH₂) Start->Prod2 + H₂O/Et₃N or NH₃ (Controlled Conditions)

Caption: Key reactions of Dodecamethylcyclohexasilane.

Thermal Stability

The cyclic structure of dodecamethylcyclohexasilane is thought to contribute to enhanced thermal stability compared to analogous long-chain linear polysilanes.[2] The inherent strength of the Si-O bond in related polysiloxanes allows them to be stable at temperatures up to 300-400°C.[7] Studies on similar small organosilicon molecules like hexamethyldisiloxane also show thermal stability up to 300°C.[8][9] This body of evidence suggests that dodecamethylcyclohexasilane is a thermally robust molecule, suitable for applications where high-temperature stability is required.

Potential Applications

The unique properties of dodecamethylcyclohexasilane make it a valuable compound in materials science and chemical synthesis.

  • Precursor to Advanced Materials: It serves as a building block for novel materials with specific electronic and photophysical properties, with potential applications in electronics and photonics.[2]

  • Ceramics: Pyrolysis of dodecamethylcyclohexasilane and related polysilanes can yield silicon carbide (SiC) ceramics.

  • Cross-linking Agent: It is used as a cross-linking agent in the production of silicone rubbers and other elastomers.[10]

  • Fundamental Research: It is an ideal model compound for studying the fundamental chemistry, photophysics, and electronic structure of cyclic polysilanes.[2]

Safety and Handling

Dodecamethylcyclohexasilane is classified as a combustible solid. Standard laboratory safety protocols should be followed during its handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (eyeshields) and chemical-resistant gloves.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.

  • Storage: Store in a well-ventilated place.

Conclusion

Dodecamethylcyclohexasilane is a fundamentally important molecule in organosilicon chemistry. Its well-defined structure, accessible synthesis, and notable thermal stability make it a versatile compound for both academic research and industrial application. From its role as a precursor to advanced polymers and ceramics to its use as a model system for understanding σ-electron delocalization in polysilanes, it continues to be a molecule of significant interest. This guide has provided a technical overview of its core properties, offering the necessary details for researchers to confidently incorporate this compound into their work.

References

  • Dodecamethylcyclohexasilane - Wikipedia . Source: Wikipedia, URL: [Link]

  • Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732 - PubChem . Source: PubChem, National Institutes of Health, URL: [Link]

  • Chemical Properties of Cyclohexasiloxane, dodecamethyl- (CAS 540-97-6) - Cheméo . Source: Cheméo, URL: [Link]

  • One-step Synthesis of Dodecamethylcyclohexasilane - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

  • dodecamethylcyclohexasilane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) . Source: NIST/TRC Web Thermo Tables, URL: [Link]

  • Crystal and molecular structure of dodecamethylcyclohexasilane - IUCr Journals . Source: International Union of Crystallography, URL: [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . Source: YouTube, URL: [Link]

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  • The Preparation of Dodecamethylcyclohexasilane - ACS Publications . Source: ACS Publications, URL: [Link]

  • Safety Data Sheet: Dodecamethylpentasiloxane - Carl ROTH . Source: Carl ROTH, URL: [Link]

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  • Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles - MDPI . Source: MDPI, URL: [Link]

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Introduction: The Significance of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Dodecamethylcyclohexasilane: Pathways, Mechanisms, and Experimental Protocols

Dodecamethylcyclohexasilane, with the chemical formula (Si(CH₃)₂)₆, is a cornerstone molecule in the field of organosilicon chemistry. As a saturated, cyclic polysilane, it serves not only as a model compound for studying the fundamental properties of silicon-silicon bonds but also as a versatile precursor for a range of advanced materials. Its well-defined structure, featuring a six-membered silicon ring with methyl substituents, makes it a critical building block for synthesizing functional oligosilanes and specialized polymers.[1] For instance, the ring can be opened to produce α,ω-dihalopermethyloligosilanes, which are key monomers for creating polysilanes with tailored electronic and physical properties.[1] The thermal decomposition of related polysilanes into silicon carbide fibers highlights the potential of these cyclic precursors in the development of high-performance ceramics.[1]

This guide, intended for researchers and drug development professionals exploring silicon-based scaffolds and materials, provides an in-depth analysis of the primary synthesis pathways for dodecamethylcyclohexasilane. It moves beyond simple procedural descriptions to explore the underlying reaction mechanisms, the rationale behind experimental choices, and the critical parameters that govern yield and purity.

The Core Synthesis Pathway: Wurtz-Type Reductive Coupling

The most established and widely utilized method for synthesizing dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂).[2] This reaction, analogous to the classic Wurtz coupling for carbon-carbon bond formation, employs a highly reactive alkali metal to dehalogenate the silane monomer, inducing the formation of silicon-silicon bonds.[3][4]

Mechanistic Underpinnings: A Tale of Radicals and Anions

The precise mechanism of the Wurtz-type coupling for cyclosilane formation is complex and thought to proceed through competing pathways. The two prevailing mechanistic proposals involve silyl radical intermediates and silyl anion intermediates.[5]

  • The Radical Pathway : In this mechanism, a single electron transfer from the alkali metal (M) to the dimethyldichlorosilane molecule generates a silyl radical anion, which then fragments to produce a silyl radical and a metal chloride salt. These highly reactive silyl radicals can then couple to form Si-Si bonds, propagating into longer chains which can eventually cyclize.

  • The Silyl Anion Pathway : This pathway involves a two-electron transfer, leading to the formation of a silyl anion. This potent nucleophile can then attack another molecule of dimethyldichlorosilane in a nucleophilic substitution reaction to form a new Si-Si bond. This process can continue, building the polysilane chain that ultimately undergoes ring closure.

There is evidence for both pathways, and the dominant mechanism can be influenced by factors such as the choice of metal, solvent, and reaction temperature.[5] For instance, electrochemical methods for Si-Si bond formation, which offer greater control, are understood to proceed via silyl anion intermediates.[6]

Wurtz_Mechanism cluster_radical Radical Pathway cluster_anion Silyl Anion Pathway R_Start Me₂SiCl₂ R_Radical_Anion [Me₂SiCl₂]⁻• M⁺ R_Start->R_Radical_Anion + e⁻ (from M) R_Metal M R_Radical Me₂SiCl• R_Radical_Anion->R_Radical - MCl R_Coupling ClMe₂Si-SiMe₂Cl R_Radical->R_Coupling + Me₂SiCl• R_Chain ... → Linear Polymer R_Coupling->R_Chain R_Cyclic (Me₂Si)₆ R_Chain->R_Cyclic Cyclization A_Start Me₂SiCl₂ A_Anion [Me₂SiCl]⁻ M⁺ A_Start->A_Anion + 2e⁻ (from 2M) - MCl A_Metal 2M A_Attack ClMe₂Si-SiMe₂Cl A_Anion->A_Attack + Me₂SiCl₂ - MCl A_Chain ... → Linear Polymer A_Attack->A_Chain A_Cyclic (Me₂Si)₆ A_Chain->A_Cyclic Cyclization

Fig 1. Proposed mechanisms for Wurtz-type synthesis of (Me₂Si)₆.
Causality Behind Experimental Choices

The success of the synthesis hinges on meticulous control over several key parameters:

  • Reducing Agent: While sodium metal is commonly used, a sodium-potassium (Na/K) alloy is often preferred for its liquid state at room temperature, providing a larger, more reactive surface area.[2] Lithium has also been demonstrated as an effective reductant, particularly for a convenient one-step synthesis in tetrahydrofuran (THF) at 0°C.[7] The choice of metal influences reactivity and potentially the product distribution.

  • Solvent: Anhydrous ethereal solvents like THF are crucial.[7] They are necessary to solvate the intermediates and maintain an inert environment, as chlorosilanes and alkali metals are highly reactive towards moisture.[8]

  • Temperature: The reaction is highly exothermic. Maintaining a controlled temperature is essential to prevent runaway reactions and to influence the selectivity between cyclic products and linear polymers. The synthesis using lithium, for example, is performed at 0°C to moderate the reaction rate.[7]

  • Reactant Addition: Slow, controlled addition of dimethyldichlorosilane to the alkali metal dispersion is critical. This maintains a high concentration of the reducing agent relative to the silane, which is believed to favor the formation of cyclic species over high molecular weight polymers.

Self-Validating Experimental Protocol: Synthesis via Lithium Reductive Coupling

This protocol is adapted from the one-step synthesis method, which offers high convenience.[7] A self-validating system is one where checkpoints and expected observations confirm the reaction is proceeding correctly.

Protocol_Workflow start Start: Assemble Dry Apparatus under Inert Atmosphere (N₂) setup Charge Reactor with THF and Lithium Metal start->setup cool Cool to 0°C (Ice Bath) setup->cool add Slowly Add Me₂SiCl₂ in THF via Addition Funnel cool->add react Stir at 0°C for Several Hours (Observe color changes) add->react quench Cautiously Quench Excess Li with Isopropanol/Toluene react->quench filter Filter to Remove LiCl and Unreacted Metal quench->filter concentrate Remove Solvent (Rotary Evaporation) filter->concentrate purify Purify Crude Solid (Recrystallization from Ethanol/Hexane) concentrate->purify dry Dry White Crystalline Product Under Vacuum purify->dry end End: Characterize Product (NMR, GC-MS, MP) dry->end RCM_Concept start α,ω-Dihalohexasilane Cl-(SiMe₂)₆-Cl functionalize Functionalization (e.g., with Vinyl Grignard) start->functionalize precursor α,ω-Divinylhexasilane H₂C=CH-(SiMe₂)₆-CH=CH₂ functionalize->precursor rcm Ring-Closing Metathesis (e.g., Grubbs Catalyst) precursor->rcm cyclic_alkene Cyclic Silylalkene rcm->cyclic_alkene hydrogenate Hydrogenation (H₂, Pd/C) cyclic_alkene->hydrogenate product Dodecamethylcyclohexasilane (Me₂Si)₆ hydrogenate->product

Sources

Dodecamethylcyclohexasilane molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂)

Introduction

Dodecamethylcyclohexasilane, with the molecular formula Si₆(CH₃)₁₂, is a foundational organosilicon compound characterized by a six-membered ring of silicon atoms, with each silicon atom bearing two methyl groups. As one of the most accessible and stable permethylated cyclosilanes, it serves as a critical model compound and synthetic precursor in the fields of materials science, inorganic chemistry, and drug development.[1] Its unique electronic and structural properties, stemming from the σ-conjugated silicon backbone, make it a subject of intense research for applications ranging from semiconductor precursors to novel polymers.[2]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of dodecamethylcyclohexasilane. It details its core molecular properties, proven synthetic protocols, and key applications, grounding all information in established scientific literature to ensure accuracy and trustworthiness.

Section 1: Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. Dodecamethylcyclohexasilane is a colorless, crystalline solid at standard conditions, a property that facilitates its purification by recrystallization.[1]

Data Presentation: Key Properties

The essential physicochemical properties of dodecamethylcyclohexasilane are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula Si₆(CH₃)₁₂ or C₁₂H₃₆Si₆[1][2][3]
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane[1][3]
Molar Mass 348.93 g/mol [1][2][3]
CAS Number 4098-30-0[1][2][3]
Appearance Colorless Solid[1]
Density 0.988 g/cm³[1]
Melting Point 254–257 °C[1]
Molecular Structure

The structure of dodecamethylcyclohexasilane consists of a saturated six-membered ring of silicon atoms. This Si₆ core is analogous to the carbon ring in cyclohexane. Each silicon atom in the ring is covalently bonded to two other silicon atoms and two methyl groups. X-ray crystallography studies have definitively confirmed that the ring adopts a chair conformation, which is its most stable energetic state.[1]

Caption: 2D representation of Dodecamethylcyclohexasilane.

Section 2: Synthesis and Purification

The most prevalent and efficient method for synthesizing dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂). This choice is driven by the commercial availability of the precursor and the high yields achievable under optimized conditions.[4] The causality behind this reaction lies in the use of a potent reducing agent, typically an alkali metal, to dehalogenate the silane precursor, thereby facilitating the formation of silicon-silicon bonds.

Experimental Protocol 2.1: Synthesis via Reductive Coupling

This protocol describes a robust, one-step synthesis using lithium metal in tetrahydrofuran (THF), which offers high yields and avoids the need for preparing a sodium-potassium alloy.[4]

Reaction: 6 (CH₃)₂SiCl₂ + 12 Li → Si₆(CH₃)₁₂ + 12 LiCl

Methodology:

  • Inert Atmosphere: The entire procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent reactions with atmospheric moisture and oxygen. All glassware should be rigorously dried.

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add lithium metal (1.6 g) and anhydrous THF (110 ml).

  • Initiation: Cool the stirred mixture to 0 °C using an ice bath.

  • Precursor Addition: Slowly add a solution of dimethyldichlorosilane (13 g) in anhydrous THF (40 ml) to the flask over a period of 1 hour. The slow addition rate is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

  • Equilibration: Remove the ice bath and allow the reaction mixture to warm to room temperature, leaving it to stir overnight. This ensures the reaction proceeds to completion.

  • Workup: Add cyclohexane (100 ml) to the mixture and filter to remove the precipitated lithium chloride (LiCl) and any polymeric byproducts.

Causality and Self-Validation: The choice of THF as a solvent is crucial as it effectively solvates the lithium cation, enhancing the reducing power of the metal. The reaction's success is self-validating through the formation of a significant amount of white LiCl precipitate. A key challenge is managing the concurrent formation of byproducts, primarily linear polydimethylsiloxane and the five-membered ring, decamethylcyclopentasilane (Si₅(CH₃)₁₀).[1] The controlled temperature and slow addition of the dichlorosilane precursor help to favor the formation of the six-membered ring.

Synthesis_Workflow start Start: Inert Atmosphere (N₂ or Ar) setup Combine Li Metal + THF in Flask at 0°C start->setup add Slowly Add (CH₃)₂SiCl₂ in THF (1 hour) setup->add react Stir at 0°C (2 hrs) then RT Overnight add->react workup Add Cyclohexane & Filter Precipitate react->workup product Crude Product: Si₆(CH₃)₁₂ Solution workup->product

Caption: Workflow for the synthesis of Dodecamethylcyclohexasilane.

Experimental Protocol 2.2: Purification

Purification is essential to isolate dodecamethylcyclohexasilane from soluble oligomers and unreacted starting materials.

Methodology:

  • Solvent Removal: Take the filtrate from the workup step and remove the cyclohexane and THF using a rotary evaporator.

  • Recrystallization: Dissolve the resulting crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness: The high melting point and crystalline nature of dodecamethylcyclohexasilane are properties that make recrystallization an exceptionally effective purification method.[1] The purity of the final product can be readily verified by melting point analysis and the analytical techniques described in the following section.

Section 3: Applications in Advanced Research

The rigid, well-defined structure of dodecamethylcyclohexasilane, combined with its unique electronic properties, makes it a valuable compound for both fundamental studies and as a building block for advanced materials.

Model for σ-Conjugation

Unlike carbon-based systems where π-conjugation is common, polysilanes exhibit σ-conjugation, where electrons are delocalized through the Si-Si sigma bonds of the backbone. This property is responsible for their unusual electronic behaviors, such as strong UV absorption and photoconductivity. Dodecamethylcyclohexasilane, as a simple, unstrained cyclic system, serves as an ideal model for studying these fundamental electronic properties, guiding the rational design of new silicon-based materials for applications in electronics and photonics.[2]

Precursor for Functional Materials

The silicon-silicon bonds in the ring can be selectively cleaved or modified, allowing for the functionalization of the molecule. For instance, reaction with potassium tert-butoxide can be used to create reactive silyl anion derivatives, which can then be used in further synthetic steps.[1] This capability allows dodecamethylcyclohexasilane to serve as a precursor for:

  • Ceramics: Pyrolysis of polysilanes can yield silicon carbide (SiC) materials.

  • Novel Polymers: Ring-opening polymerization (ROP) can convert the cyclic molecule into linear polysilanes with controlled molecular weights.

  • Drug Development Scaffolds: While not a primary application, its submission for evaluation by the National Cancer Institute (NSC number 635060) indicates its inclusion in broader chemical screening programs, where its rigid, lipophilic scaffold could be of interest.[2][3]

Conclusion

Dodecamethylcyclohexasilane is more than a chemical curiosity; it is a cornerstone compound in organosilicon chemistry. Its well-defined molecular formula (Si₆(CH₃)₁₂) and molecular weight (348.93 g/mol ) are just the starting points for understanding its complex behavior. The robust and high-yield synthetic methods available make it readily accessible for research. For scientists and engineers, it provides a perfect platform for exploring the fundamental principles of σ-conjugation and serves as a versatile precursor for designing next-generation materials for electronics, photonics, and potentially therapeutic applications.

References

  • Wikipedia. Dodecamethylcyclohexasilane. [Link]

  • PubChem - National Institutes of Health. Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732. [Link]

  • Laguerre, M., Dunogues, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. Journal of the Chemical Society, Chemical Communications. [Link]

  • Gilman, H., & Tomasi, R. A. (1963). The Preparation of Dodecamethylcyclohexasilane. The Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Spectroscopic Guide to Dodecamethylcyclohexasilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Dodecamethylcyclohexasilane, a cyclic organosilane with the chemical formula C₁₂H₃₆Si₆, is a compound of significant interest in materials science and as a precursor to silicon-based polymers and ceramics.[1][2] Its unique molecular structure, consisting of a six-membered ring of silicon atoms each bearing two methyl groups, gives rise to characteristic spectroscopic signatures. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and the elucidation of its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural characterization of dodecamethylcyclohexasilane, providing detailed information about the chemical environment of its constituent ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Spectroscopy

Due to the high symmetry of the dodecamethylcyclohexasilane molecule in solution, all 36 methyl protons are chemically equivalent. This results in a single, sharp resonance in the ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for Dodecamethylcyclohexasilane

Chemical Shift (δ) ppmMultiplicityAssignment
~0.13Singlet-Si(CH ₃)₂

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The observation of a single peak is a strong indicator of the molecule's symmetrical nature and high purity. The upfield chemical shift is characteristic of protons attached to silicon, which is less electronegative than carbon.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of dodecamethylcyclohexasilane exhibits a single resonance, confirming the equivalence of all twelve methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for Dodecamethylcyclohexasilane

Chemical Shift (δ) ppmAssignment
~-1.0 to -2.0-Si(C H₃)₂

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The negative chemical shift value is a notable feature and is characteristic of methyl carbons directly bonded to silicon atoms in a polysilane framework.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy provides direct insight into the silicon backbone of the molecule. As all six silicon atoms in the dodecamethylcyclohexasilane ring are chemically equivalent, the proton-decoupled ²⁹Si NMR spectrum displays a single signal.

Table 3: ²⁹Si NMR Spectroscopic Data for Dodecamethylcyclohexasilane

Chemical Shift (δ) ppmAssignment
~-41.0Si (CH₃)₂

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

This single resonance confirms the symmetrical cyclic structure of the hexasilane ring.

Experimental Protocol: NMR Spectroscopy of Dodecamethylcyclohexasilane

This protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and ²⁹Si NMR spectra of dodecamethylcyclohexasilane.

Materials:

  • Dodecamethylcyclohexasilane

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of dodecamethylcyclohexasilane in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • ²⁹Si NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence, potentially with a relaxation agent like Cr(acac)₃ to shorten the long relaxation times of ²⁹Si nuclei.

    • Alternatively, use polarization transfer techniques like INEPT or DEPT if applicable, though direct polarization with a longer relaxation delay is common for this simple molecule.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of dodecamethylcyclohexasilane is characterized by absorptions corresponding to the vibrations of the Si-C and C-H bonds, as well as the Si-Si framework.

Table 4: Characteristic IR Absorption Bands for Dodecamethylcyclohexasilane

Wavenumber (cm⁻¹)Vibrational Mode Assignment
2950 - 2850C-H stretching vibrations of the methyl groups
~1250Symmetric CH₃ deformation on Si
~800 - 750CH₃ rocking and Si-C stretching vibrations
Below 800Distinct vibrational bands of the ν(SiC), ν(SiSi), and δ(SiC) regions

The region below 800 cm⁻¹ is particularly diagnostic for cyclohexasilanes, containing characteristic bands related to the silicon-carbon and silicon-silicon stretching and bending modes that form a unique fingerprint for the molecule.[2]

Experimental Protocol: FT-IR Spectroscopy of Dodecamethylcyclohexasilane

This protocol describes the acquisition of a Fourier-transform infrared (FT-IR) spectrum of solid dodecamethylcyclohexasilane.

Materials:

  • Dodecamethylcyclohexasilane

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

    • In the agate mortar, grind a small amount (1-2 mg) of dodecamethylcyclohexasilane with approximately 100-200 mg of dry KBr.

    • Place the finely ground powder into the pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dodecamethylcyclohexasilane, electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.

Table 5: Major Fragments in the Mass Spectrum of Dodecamethylcyclohexasilane

m/zProposed Fragment Ion
348[C₁₂H₃₆Si₆]⁺ (Molecular Ion, M⁺)
333[M - CH₃]⁺
290[M - Si(CH₃)₂]⁺ or other rearrangement products
215Further fragmentation and rearrangement products
201Further fragmentation and rearrangement products
73[Si(CH₃)₃]⁺ (A common and often abundant fragment in organosilicon compounds)

The presence of the molecular ion at m/z 348 confirms the molecular weight of dodecamethylcyclohexasilane.[1] The fragmentation pattern is characterized by the loss of methyl groups and silicon-containing fragments, providing valuable structural information. The prominent peak at m/z 73 is a strong indicator of the presence of trimethylsilyl or related moieties.[1]

Experimental Protocol: GC-MS of Dodecamethylcyclohexasilane

This protocol details the analysis of dodecamethylcyclohexasilane using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Dodecamethylcyclohexasilane

  • Suitable solvent (e.g., hexane, dichloromethane)

  • GC-MS system equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of dodecamethylcyclohexasilane in a volatile organic solvent (e.g., 1 mg/mL in hexane).

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250-280°C. Inject 1 µL of the sample solution in split or splitless mode.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

  • Data Analysis:

    • Identify the peak corresponding to dodecamethylcyclohexasilane in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with library spectra for confirmation.

Visualizing the Structure and Spectroscopic Correlation

To aid in the conceptual understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the relationship between the structure and its spectroscopic signatures.

Figure 1: Molecular structure of dodecamethylcyclohexasilane.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Sample Dodecamethylcyclohexasilane NMR NMR (¹H, ¹³C, ²⁹Si) Sample->NMR IR FT-IR Sample->IR MS GC-MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Fragmentation Fragmentation Pattern MS->Fragmentation

Figure 2: Workflow for the spectroscopic characterization of dodecamethylcyclohexasilane.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for dodecamethylcyclohexasilane. By presenting detailed data in a structured format, along with field-proven experimental protocols and visual aids, this document aims to empower researchers, scientists, and drug development professionals in their work with this important organosilicon compound. The unique spectral fingerprints discussed herein are crucial for the unambiguous identification and characterization of dodecamethylcyclohexasilane, ensuring the integrity and reliability of research and development efforts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77732, Dodecamethylcyclohexasilane" PubChem, [Link].

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An In-depth Technical Guide to the Crystal Structure of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Formula

To the dedicated researcher, a molecule like Dodecamethylcyclohexasilane, (Si(CH₃)₂)₆, is more than its simple formula. It represents a foundational permethylated silicon ring compound whose structural, electronic, and conformational properties offer a window into the broader world of organosilicon chemistry. Its ability to form anion radicals, akin to aromatic hydrocarbons, hints at a complex electronic nature governed by its three-dimensional architecture.[1] Understanding this architecture is not merely an academic exercise; it is fundamental to harnessing its potential in materials science and as a precursor for more complex organosilicon structures.

This guide eschews a conventional, rigid format. Instead, it is structured to follow the logical and practical workflow of a research scientist: from synthesis of the material to the elucidation and interpretation of its crystal structure. We will delve into the causality behind the experimental choices, providing not just protocols, but the scientific reasoning that underpins them, ensuring a self-validating and robust understanding of the topic.

Section 1: Synthesis and Crystallization – From Precursor to Pristine Crystal

The journey to understanding a crystal structure begins with its creation. The quality of the final structural data is inextricably linked to the purity of the synthesized compound and the perfection of the single crystal grown from it.

Synthesis: A Reductive Cyclization Approach

Dodecamethylcyclohexasilane is most effectively synthesized via the reductive coupling of dichlorodimethylsilane. While several reducing agents can be used, the method developed by Laguerre, Dunoguès, and Calas using lithium metal in tetrahydrofuran (THF) provides excellent yields and is operationally convenient.[2]

Causality of Experimental Design:

  • Reducing Agent: Lithium is chosen for its high reduction potential and good reactivity in ethereal solvents like THF. The use of finely divided lithium (or a sodium-potassium alloy in other protocols) maximizes the surface area for this heterogeneous reaction, driving the reaction efficiently.[2][3]

  • Solvent: Anhydrous THF is critical. It is an aprotic polar solvent that effectively solvates the lithium cations and the organosilicon intermediates. Its anhydrous nature is paramount to prevent the quenching of reactive intermediates and the formation of siloxanes.

  • Temperature Control: The reaction is initiated at 0 °C. This controlled temperature moderates the exothermic reaction, preventing runaway side reactions, such as the formation of linear polysilane polymers, thereby maximizing the yield of the desired cyclic hexamer.[2][3]

Experimental Protocol: Synthesis of (Si(CH₃)₂)₆

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, place 1.6 g of lithium metal in 110 mL of anhydrous THF. In the dropping funnel, prepare a solution of 13 g of dichlorodimethylsilane in 40 mL of anhydrous THF.

  • Reaction Execution: Cool the lithium suspension to 0 °C using an ice bath. Begin the dropwise addition of the dichlorodimethylsilane solution to the stirred suspension over a period of 1 hour.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

  • Equilibration and Workup: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

  • Initial Purification: Add 100 mL of cyclohexane to the mixture and filter off the precipitated lithium chloride salt.

  • Solvent Removal: Remove the THF and cyclohexane from the filtrate under reduced pressure.

  • Final Extraction: Extract the solid residue with another 100 mL portion of cyclohexane, filter any remaining salts, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent like methyl ethyl ketone or ethanol will yield purified dodecamethylcyclohexasilane.[1][2]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Li in THF Me₂SiCl₂ in THF setup Inert Atmosphere Flask (0 °C) reagents->setup addition Slow Addition (1 hr) setup->addition stir Stir at 0 °C (2 hrs) addition->stir warm Warm to RT (Overnight) stir->warm filter1 Add Cyclohexane Filter LiCl warm->filter1 evap1 Evaporate Solvents filter1->evap1 extract Extract with Cyclohexane Filter & Evaporate evap1->extract crystal Recrystallize extract->crystal

Caption: Workflow for the synthesis of Dodecamethylcyclohexasilane.

Single Crystal Growth

The slow, ordered transition from a disordered solution to a highly ordered solid lattice is the essence of crystallization. For diffraction studies, a single, flawless crystal is required.[4] Slow cooling or slow solvent evaporation are the most common and effective methods. The original structure was determined from a crystal grown from a methyl ethyl ketone solution.[1]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Prepare a Saturated Solution: In a clean vial, dissolve a small amount (10-20 mg) of purified dodecamethylcyclohexasilane in a minimal volume of a suitable solvent (e.g., methyl ethyl ketone, ethanol, or hexane) at room temperature to create a nearly saturated solution.

  • Ensure Clarity: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Control Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times. This prevents rapid evaporation and contamination from dust while allowing the solvent to escape slowly.

  • Incubate: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.

  • Monitor Growth: Observe the vial over several days to weeks. High-quality crystals suitable for X-ray diffraction should form as the solution becomes supersaturated. They should appear as clear, well-defined polyhedra.[4]

Section 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed map of electron density, from which atomic positions, bond lengths, and bond angles can be derived.

Causality of the Diffraction Experiment: The experiment is designed to satisfy Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between crystal lattice planes (d) and the angle of diffraction (θ). By systematically rotating the crystal in the X-ray beam, a complete set of diffraction data is collected, representing all the unique lattice planes. This diffraction pattern is then mathematically converted via a Fourier transform into an electron density map of the unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction (Representative)

  • Crystal Selection and Mounting: Under a microscope, select a clear, single crystal (typically 0.1-0.3 mm in dimension) with no visible cracks or defects. Mount the crystal on a glass fiber or loop, which is then affixed to a goniometer head.[1]

  • Data Collection: Center the crystal on a four-circle automated diffractometer.[1] A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal vibrations and protect the crystal from radiation damage. The instrument then rotates the crystal through a series of angles, exposing it to a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å) and recording the intensity and position of each diffracted beam on a detector.

  • Structure Solution: The collected data is processed to yield a set of reflection intensities. Software packages (e.g., SHELXS) use this data to solve the "phase problem" and generate an initial electron density map.[5] The symbolic-addition procedure was a common direct method used for this purpose.[1]

  • Structure Refinement: The initial atomic positions are refined using a full-matrix least-squares method (e.g., with SHELXL).[1][5] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and one calculated from the model. The final R-factor (R1) is a measure of the agreement, with values below 0.06 (6%) indicating a good refinement. For dodecamethylcyclohexasilane, a final R-factor of 0.053 was achieved.[1]

XRD_Workflow cluster_exp Experiment cluster_solve Computation cluster_output Results mount Select & Mount Single Crystal collect Data Collection (Diffractometer) mount->collect solve Structure Solution (Direct Methods) collect->solve refine Least-Squares Refinement solve->refine cif Final Model (Coordinates, CIF) refine->cif analysis Structural Analysis (Bonds, Angles) cif->analysis

Caption: Generalized workflow for single-crystal X-ray structure determination.

Section 3: The Crystal and Molecular Structure of (Si(CH₃)₂)₆

The culmination of the experimental work is a precise and detailed model of the molecule and how it arranges itself in the solid state.

Crystallographic Data

The structure of dodecamethylcyclohexasilane was determined to be monoclinic. The systematic absences in the diffraction data uniquely identified the space group as A2/a.[1]

Parameter Value Source
Crystal SystemMonoclinic[1]
Space GroupA2/a[1]
a14.026 Å[1]
b10.158 Å[1]
c18.168 Å[1]
β109.0°[1]
Volume2448.9 ųCalculated
Z (Molecules/Unit Cell)4[1]
Calculated Density0.945 g/cm³Calculated
RadiationCu Kα[1]
Final R-factor0.053[1]
Molecular Geometry and Conformation

Within the crystal, the dodecamethylcyclohexasilane molecule adopts a "flattened chair" conformation, analogous to cyclohexane.[1] This conformation represents the lowest energy state, as also supported by Density Functional Theory (DFT) calculations, which predict the chair conformer to be more stable than the twist or boat forms.[6]

The silicon-silicon (Si-Si) bond lengths are consistent with typical values for Si-Si single bonds. A notable feature is the slight difference between the axial and equatorial silicon-carbon (Si-C) bond lengths.[1]

Bond/Angle Value (Å or °) Comment
Si-C (equatorial)1.935 ÅCorrected for riding motion.[1]
Si-C (axial)1.913 ÅCorrected for riding motion.[1]
Average Si-Si~2.34 ÅTypical for cyclopolysilanes.
Average C-Si-C angle~108-110°Approaching tetrahedral geometry.

The observation of only the chair conformer in the solid state is significant. It demonstrates how intermolecular packing forces in the crystal lattice can select for a single, lowest-energy conformation from the multiple possibilities that may exist in solution.

Section 4: Spectroscopic Correlation and Polymorphism

While crystallography provides a static picture, spectroscopy offers complementary insights into the bonding, dynamics, and purity of the crystalline material.

Vibrational and NMR Spectroscopy
  • Vibrational Spectroscopy (IR/Raman): The vibrational modes of a molecule are sensitive to its local environment. In the solid state, the IR and Raman spectra of dodecamethylcyclohexasilane would be expected to show sharp peaks consistent with the well-ordered chair conformation. Any significant crystal defects or the presence of other conformers would lead to peak broadening or the appearance of new bands. Raman spectroscopy, in particular, is an excellent tool for studying the low-frequency Si-Si skeletal modes that are characteristic of the ring's conformation.[6][7]

  • Solid-State ²⁹Si NMR: Solid-state Nuclear Magnetic Resonance (NMR) provides information about the local chemical environment of the silicon atoms. Since all silicon atoms in the crystalline chair conformer are chemically equivalent due to symmetry, a single sharp resonance would be expected in the ²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum. The precise chemical shift would be characteristic of a tetracoordinated silicon atom in a six-membered ring environment.[5][8] The appearance of multiple signals could indicate the presence of different conformers or a different crystalline phase (polymorphism).

The Question of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9] Different polymorphs can have different physical properties, including solubility, stability, and melting point. While DFT calculations show that non-chair conformers of dodecamethylcyclohexasilane are energetically accessible, no polymorphs of this compound have been reported in the literature to date. The crystal structure determined by Carrell and Donohue appears to be the thermodynamically stable form under standard crystallization conditions.[1] The investigation for potential polymorphs would be a valuable area for future research, likely requiring exploration of different crystallization solvents, temperatures, and pressures. Vibrational spectroscopy and thermal analysis (e.g., Differential Scanning Calorimetry) would be key techniques in screening for and characterizing any new crystalline forms.[10]

References

  • Carrell, H. L., & Donohue, J. (1972). Crystal and molecular structure of dodecamethylcyclohexasilane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(5), 1566–1571. [Link]

  • Wikipedia. (n.d.). Dodecamethylcyclohexasilane. Retrieved January 26, 2026, from [Link]

  • Ganter, F., & Wagner, M. (1998). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry B, 102(49), 9951–9959. [Link]

  • Hassler, K., & Kolly, S. (2006). Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study. Dalton Transactions, (7), 949–954. [Link]

  • PubChem. (n.d.). Dodecamethylcyclohexasilane. Retrieved January 26, 2026, from [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved January 26, 2026, from [Link]

  • Laguerre, M., Dunoguès, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. Journal of the Chemical Society, Chemical Communications, (6), 272. [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved January 26, 2026, from [Link]

  • Chemistry For Everyone. (2023, June 15). What Is Polymorphism In Polymer Crystallization? [Video]. YouTube. [Link]

  • Uhlig, F., & Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved January 26, 2026, from [Link]

  • Al-Obaidi, H., & Broo, A. (2018). Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. Molecular Pharmaceutics, 15(7), 2698–2708. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 26, 2026, from [Link]

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Thermal stability and decomposition of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dodecamethylcyclohexasilane

For researchers, chemists, and materials scientists, understanding the thermal behavior of organosilicon compounds is paramount for their application in advanced materials, ceramics, and as precursors in semiconductor fabrication. Dodecamethylcyclohexasilane ((CH₃)₂Si)₆, a cyclic polysilane, represents a fascinating model compound. Its strained Si-Si ring structure and methyl substituents create a unique interplay of factors that govern its stability and decomposition pathways under thermal stress.

This technical guide provides a comprehensive exploration of the thermal properties of dodecamethylcyclohexasilane. We will delve into the principles governing its stability, proposed decomposition mechanisms, and the state-of-the-art analytical techniques required for a thorough investigation. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental protocols.

Dodecamethylcyclohexasilane: An Overview

Dodecamethylcyclohexasilane, with the chemical formula C₁₂H₃₆Si₆, is a colorless, crystalline solid.[1] It consists of a six-membered ring of silicon atoms, with two methyl groups attached to each silicon.[2] This structure is typically found in a stable chair conformation.[1]

Table 1: Physicochemical Properties of Dodecamethylcyclohexasilane

PropertyValueSource
Molecular Formula C₁₂H₃₆Si₆[2]
Molar Mass 348.93 g/mol [1]
Appearance Colorless solid / powder or crystals[1]
Melting Point 229–257 °C[1]
Density 0.988 g/cm³[1]
CAS Number 4098-30-0

The Si-Si bonds within the ring are significantly weaker than Si-C or C-H bonds, making them the most likely sites for initiating thermal decomposition. Understanding this intrinsic property is the first step in predicting the material's behavior at elevated temperatures.

Fundamentals of Thermal Decomposition in Cyclic Polysilanes

The thermal stability of polysiloxanes, which are related organosilicon polymers, can be quite high, with decomposition onsets often in the 300-400°C range.[3] However, the stability of polysilanes like dodecamethylcyclohexasilane is dictated by the energy of the silicon-silicon bonds. The thermal degradation of these compounds is a complex process involving multiple potential pathways that can be influenced by factors such as temperature, pressure, and the surrounding atmosphere.[4]

Proposed Decomposition Pathways

While specific, detailed studies on the thermal decomposition of dodecamethylcyclohexasilane are not extensively reported, we can infer the primary mechanisms from the behavior of analogous cyclic and linear organosilicon compounds.[5][6] The decomposition is expected to initiate with the homolytic cleavage of the weakest bonds in the molecule, the Si-Si bonds of the cyclohexasilane ring.

Key Proposed Steps:

  • Ring-Opening via Si-Si Bond Scission: The process likely begins with the thermally induced cleavage of a silicon-silicon bond within the ring, forming a diradical species. This is analogous to the C-C bond fission seen in the thermal decomposition of cyclohexane.[7]

  • Silylene Extrusion: The diradical intermediate may undergo further reactions, including the extrusion of smaller, highly reactive silylene species (e.g., dimethylsilylene, :Si(CH₃)₂).[5]

  • Radical Chain Reactions: The generated radicals can initiate chain reactions, leading to the cleavage of Si-C and C-H bonds and the formation of a variety of smaller volatile products.

  • Rearrangement and Polymerization: The reactive intermediates can also rearrange or polymerize, forming larger, less volatile silicon-based oligomers and polymers.

DecompositionPathway DMC DMC Diradical Diradical DMC->Diradical Δ (Heat) Si-Si Cleavage Dodecamethylcyclohexasilane\n((CH₃)₂Si)₆ Dodecamethylcyclohexasilane ((CH₃)₂Si)₆ Silylene Silylene Diradical->Silylene Silylene Extrusion Polymer Polymer Diradical->Polymer Polymerization Volatiles Volatiles Diradical->Volatiles Radical Reactions Ring-Opened Diradical\n•Si(CH₃)₂-(Si(CH₃)₂)₄-Si(CH₃)₂• Ring-Opened Diradical •Si(CH₃)₂-(Si(CH₃)₂)₄-Si(CH₃)₂• Silylene->Polymer Insertion Dimethylsilylene\n:Si(CH₃)₂ Dimethylsilylene :Si(CH₃)₂ Polydimethylsilane\n[-(CH₃)₂Si-]n Polydimethylsilane [-(CH₃)₂Si-]n Volatile Products\n(CH₄, C₂H₆, etc.) Volatile Products (CH₄, C₂H₆, etc.)

Caption: Proposed initial steps in the thermal decomposition of dodecamethylcyclohexasilane.

Experimental Methodologies for Characterization

A multi-faceted analytical approach is essential to fully characterize the thermal stability and decomposition of dodecamethylcyclohexasilane. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) provides a comprehensive picture of the process.

ExperimentalWorkflow cluster_0 Thermal Analysis cluster_1 Product Identification cluster_2 Data Interpretation TGA TGA (Mass Loss vs. Temp) Kinetics Kinetic Analysis (Activation Energy) TGA->Kinetics DSC DSC (Heat Flow vs. Temp) PyGCMS Py-GC/MS (Separation & Identification) Mechanism Mechanism Elucidation PyGCMS->Mechanism Kinetics->Mechanism Sample Sample Preparation (Dodecamethylcyclohexasilane) Sample->TGA Sample->DSC Sample->PyGCMS

Caption: Integrated workflow for analyzing thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for determining the thermal stability of a material.[9]

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Select a clean, inert sample pan (e.g., platinum or alumina).

  • Sample Loading: Accurately weigh 5-10 mg of dodecamethylcyclohexasilane into the sample pan. A smaller sample size minimizes thermal gradients.

  • Atmosphere Selection: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min. This is crucial to study the inherent thermal decomposition without the influence of oxidation.[8] For comparison, a separate run in an oxidative atmosphere (air) can be performed.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to ensure a stable starting mass.

    • Heat the sample from 30°C to a final temperature (e.g., 800°C) at a constant heating rate. A rate of 10°C/min is standard, but multiple heating rates (e.g., 5, 10, 20°C/min) should be used if kinetic analysis is desired.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition (Tmax).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

Table 2: Representative TGA Data Interpretation

ParameterDescriptionSignificance
T_onset (e.g., ~250-300°C)Temperature at which significant mass loss begins.Indicates the start of thermal decomposition and the upper limit of thermal stability.
T_max (e.g., ~350-400°C)Temperature of the maximum rate of mass loss.Corresponds to the peak of the DTG curve, indicating the most rapid decomposition phase.
Residue (%) (at 800°C)Percentage of mass remaining at the end of the experiment.In an inert atmosphere, this may correspond to a silicon carbide or silicon oxycarbide ceramic material.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of decomposition.[10][11] The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[12]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (typically 100-500 µg) of dodecamethylcyclohexasilane into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature. This should be chosen based on the TGA results, typically at or slightly above the Tmax to ensure complete decomposition. For example, a pyrolysis temperature of 450°C could be used.

    • The pyrolysis is performed rapidly (in seconds) in an inert (helium) atmosphere.

  • GC Separation: The decomposition products are swept from the pyrolyzer into a GC column. A standard non-polar or mid-polar column is typically used to separate the fragments based on their boiling points and polarity. The oven temperature is programmed to ramp up to elute all components.

  • MS Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a plot of ion abundance vs. mass-to-charge ratio) serves as a "fingerprint" for each compound.

  • Data Analysis: The mass spectrum of each chromatographic peak is compared against a spectral library (e.g., NIST) to identify the decomposition products. Expected products could include methane, ethane, various methyl-substituted silanes, and smaller cyclic silanes.

Kinetic Analysis

Studying the kinetics of decomposition provides deeper insight into the reaction mechanism and allows for the calculation of key parameters like the activation energy (Ea), which is the minimum energy required to initiate the reaction.[10][13] Isoconversional methods, such as the Friedman or Kissinger-Akahira-Sunose (KAS) models, are commonly applied to TGA data obtained at multiple heating rates.[10] These methods analyze the change in activation energy as the decomposition reaction progresses.

Conclusion

The thermal stability and decomposition of dodecamethylcyclohexasilane are governed by the chemistry of its strained silicon-silicon ring. While direct research is limited, a robust understanding can be built by applying fundamental principles of organosilicon chemistry and leveraging a suite of advanced analytical techniques. Thermal analysis through TGA and DSC establishes the temperature limits of its stability, while Py-GC/MS provides crucial data on the decomposition products, allowing for the elucidation of the reaction mechanism. The experimental protocols and theoretical framework presented in this guide offer a comprehensive approach for researchers to thoroughly investigate this compound and unlock its potential in high-temperature applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77732, Dodecamethylcyclohexasilane". [Link].

  • Lee, S., Wang, Y., & Sohn, C. H. (2021). "A Numerical Study on the Thermal Decomposition of n-dodecane at Various Mass Flow Rate for Super-critical Condition in a Cylindrical Tube". Journal of the Korean Combustion Institute. [Link].

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  • Yang, B., et al. (2021). "Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A combined experimental and theoretical study". Physical Chemistry Chemical Physics. [Link].

  • Wang, Z., et al. (2011). "Analysis of pyrolysis property of cyclohexane under supercritical conditions". ResearchGate. [Link].

  • Dahms, F. J., et al. (2019). "Thermal decomposition of n-dodecane: Experiments and kinetic modeling". ResearchGate. [Link].

  • Deng, S., et al. (2020). "Shock-tube study of the decomposition of octamethylcyclotetrasiloxane and hexamethylcyclotrisiloxane". ResearchGate. [Link].

  • TA Instruments. "Thermogravimetric Analysis (TGA) Theory and Applications". [Link].

  • Kim, S., et al. (2022). "Experimental Study for Development of Endothermic Decomposition Model of Supercritical n-Dodecane". Journal of the Korean Combustion Institute. [Link].

  • Tao, T., et al. (2023). "Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study". Molecules. [Link].

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  • Singh, S., et al. (2024). "Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls". Molecules. [Link].

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  • Manjula, S., et al. (2016). "Thermal decomposition mechanism for HTPB based binder system using Pyrolysis GC-MS". Advanced Materials Letters. [Link].

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An In-Depth Technical Guide to the Solubility of Dodecamethylcyclohexasilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of dodecamethylcyclohexasilane ((Si(CH₃)₂)₆), a key organosilicon compound. Understanding its behavior in various organic solvents is critical for its application in research, chemical synthesis, and potentially in drug development processes where it may serve as a versatile intermediate or building block. This document moves beyond a simple compilation of data to offer insights into the principles governing its solubility and provides actionable protocols for experimental determination.

Introduction to Dodecamethylcyclohexasilane

Dodecamethylcyclohexasilane, a cyclic polysilane, is a white crystalline solid with the chemical formula C₁₂H₃₆Si₆ and a molecular weight of 348.92 g/mol .[1] Its structure consists of a six-membered ring of silicon atoms, with each silicon atom bonded to two methyl groups. This nonpolar, sterically hindered molecule exhibits a high degree of thermal stability and is of significant interest in materials science and as a precursor for silicon-based polymers and ceramics.[2] Its solubility is a fundamental property that dictates its utility in various applications, influencing reaction kinetics, purification methods, and formulation strategies.

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₁₂H₃₆Si₆[1]
Molecular Weight 348.92 g/mol [1]
Appearance White crystalline solid
Melting Point 250-254 °C
Density 0.98 g/cm³

Theoretical Framework for Solubility: A Deeper Dive

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For dodecamethylcyclohexasilane, a nonpolar molecule, its solubility is primarily dictated by London dispersion forces.

The Role of Intermolecular Forces

The dissolution of a crystalline solid like dodecamethylcyclohexasilane involves two key energetic considerations:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. Given the nonpolar nature of dodecamethylcyclohexasilane, solvents that can effectively interact through dispersion forces will be the most suitable.

Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter (δ) into three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar forces.

  • δh: The energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Solubility of Dodecamethylcyclohexasilane in Common Organic Solvents

  • δd ≈ 16.5 MPa½

  • δp ≈ 1.0 MPa½

  • δh ≈ 0.5 MPa½

Using these estimated values, we can predict its relative solubility in a range of common organic solvents.

Table 1: Predicted Solubility of Dodecamethylcyclohexasilane Based on Hansen Solubility Parameters

Solventδd (MPa½)δp (MPa½)δh (MPa½)Ra (HSP Distance)Predicted Solubility
Hexane 14.90.00.03.3High
Toluene 18.01.42.03.5High
Tetrahydrofuran (THF) 16.85.78.09.4Moderate
Acetone 15.510.47.012.0Low
Ethanol 15.88.819.420.9Very Low

Disclaimer: These are predicted values and should be confirmed by experimental data.

This table suggests that dodecamethylcyclohexasilane will be most soluble in nonpolar solvents like hexane and toluene, with decreasing solubility in more polar solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following is a detailed, self-validating protocol for the gravimetric determination of the solubility of dodecamethylcyclohexasilane in organic solvents.

Materials and Equipment
  • Dodecamethylcyclohexasilane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Step-by-Step Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep_vials 1. Prepare Saturated Solutions: Add excess solute to solvent in vials. equilibrate 2. Equilibrate: Incubate at constant temperature with agitation for a defined period (e.g., 24-48 hours). prep_vials->equilibrate Transfer to shaker sample 3. Sample Collection: Withdraw an aliquot of the supernatant. equilibrate->sample Allow to settle filter 4. Filtration: Immediately filter through a 0.22 µm syringe filter into a pre-weighed vial. sample->filter weigh_solution 5. Weigh the Solution: Accurately weigh the vial with the filtered solution. filter->weigh_solution evaporate 6. Solvent Evaporation: Evaporate the solvent under controlled conditions. weigh_solution->evaporate weigh_solute 7. Weigh the Solute: Dry the residue to a constant weight and re-weigh the vial. evaporate->weigh_solute calculate 8. Calculate Solubility: Determine the mass of solute per unit mass or volume of solvent. weigh_solute->calculate G cluster_solute Dodecamethylcyclohexasilane Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Low Polarity Solubility Solubility Solute_Polarity->Solubility 'Like Dissolves Like' Lattice_Energy Crystal Lattice Energy Lattice_Energy->Solubility Must be overcome Solvent_Polarity Solvent Polarity (HSP) Solvent_Polarity->Solubility Matching HSP increases solubility Solvent_Structure Molecular Size & Shape Solvent_Structure->Solubility Steric effects Temperature Temperature Temperature->Solubility Generally increases solubility of solids Pressure Pressure (for gaseous solutes) Pressure->Solubility Minor effect on solids

Sources

Quantum chemical calculations on Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quantum Chemical Calculations on Dodecamethylcyclohexasilane

Introduction: The Enduring Intrigue of Cyclosilanes

Dodecamethylcyclohexasilane, Si₆(CH₃)₁₂, is a cornerstone molecule in the field of organosilicon chemistry. As a saturated, cyclic polysilane, its six-membered silicon ring capped with methyl groups presents a fascinating case study in structure, bonding, and electronic properties.[1][2] Unlike its carbon analogue, cyclohexane, the Si-Si sigma bonds in the cyclosilane framework exhibit properties of electron delocalization, or σ-conjugation, which imparts unique photophysical characteristics. Understanding the conformational landscape, vibrational dynamics, and electronic structure of this molecule is crucial for the rational design of novel silicon-based materials for applications in electronics and phototonics.

This guide provides researchers and scientists with a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of dodecamethylcyclohexasilane. We will move beyond a simple recitation of methods to explain the underlying scientific rationale for procedural choices, ensuring a robust and reproducible computational protocol.

Theoretical Foundations: Selecting the Right Tools for the Task

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like dodecamethylcyclohexasilane, which contains heavier elements (Si) and numerous electrons, a balance must be struck between computational accuracy and feasibility.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT has emerged as the predominant method for studying medium to large-sized molecules due to its excellent cost-to-performance ratio.[3] Instead of calculating the complex many-electron wavefunction directly, DFT determines the electron density, from which the energy and other properties can be derived. The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected functionals, has a long track record of providing reliable geometric and electronic structure data for a wide range of molecules, including organosilicon compounds.[4][5]

Basis Sets: The Building Blocks of Molecular Orbitals A basis set is a set of mathematical functions used to construct the molecular orbitals. For silicon-containing compounds, it is imperative to use a basis set that can accurately describe the electronic environment around the silicon atoms. The Pople-style basis set, 6-31+G(d), is a well-regarded choice for this system for several key reasons:

  • 6-31G : A split-valence basis set that provides flexibility for valence electrons, which are most important for chemical bonding.

  • (d) : The addition of polarization functions (d-orbitals on heavy atoms like Si and C) is non-negotiable. These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing the geometry and bonding in cyclic systems.

  • + : Diffuse functions on heavy atoms are included to better describe the behavior of electrons that are far from the nucleus, which can be important for calculating accurate electronic properties.

A combined DFT and Raman spectroscopic study has previously validated the use of the B3LYP/6-31+G(d) level of theory for investigating the conformational minima of dodecamethylcyclohexasilane, lending high confidence to this methodological choice.[4]

Methodology: A Validated Protocol for Structural and Electronic Analysis

This section details a step-by-step protocol for performing a comprehensive computational analysis of dodecamethylcyclohexasilane. The workflow is designed to be self-validating, ensuring that the final results correspond to a true energetic minimum on the potential energy surface.

Visualizing the Computational Workflow

The overall computational procedure follows a logical sequence from initial structure generation to final property analysis.

G cluster_input 1. Input Generation cluster_calc 2. Core Calculation cluster_analysis 3. Data Analysis start Build Initial 3D Structure (Chair Conformation) opt Geometry Optimization (e.g., B3LYP/6-31+G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt If Not OK geom Analyze Geometric Parameters (Bond Lengths, Angles) verify->geom If OK vib Analyze Vibrational Modes (IR/Raman Spectra) geom->vib elec Calculate Electronic Properties (HOMO, LUMO, etc.) geom->elec

Caption: A standard workflow for quantum chemical calculations.

Step-by-Step Experimental Protocol

1. Building the Initial Molecular Geometry:

  • Using a molecular modeling program (e.g., GaussView, Avogadro), construct the dodecamethylcyclohexasilane molecule.
  • The initial conformation should be set to the experimentally determined chair form, as confirmed by X-ray crystallography.[1] This provides a starting point close to the likely potential energy minimum, accelerating convergence.
  • Ensure the initial structure has the correct atom types and connectivity.

2. Geometry Optimization:

  • Submit the initial structure to a quantum chemistry software package (e.g., Gaussian, TURBOMOLE).[6][7]
  • Specify the calculation type as Opt (Optimization).
  • Define the level of theory: B3LYP/6-31+G(d).
  • Use tight convergence criteria to ensure a precise location of the stationary point on the potential energy surface.
  • The optimization algorithm will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy.

3. Frequency Calculation and Verification:

  • Upon successful completion of the geometry optimization, perform a frequency calculation (Freq) on the optimized structure using the same level of theory.
  • This step is a critical self-validation check. The output will list the vibrational frequencies of the molecule. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial structure must be modified and re-optimized.
  • The results of this calculation also provide zero-point vibrational energy (ZPVE) corrections and can be used to predict the infrared (IR) and Raman spectra of the molecule.

4. Property Calculation and Analysis:

  • Once the optimized geometry is confirmed as a true minimum, analyze the output.
  • Extract key geometric parameters: Si-Si and Si-C bond lengths, Si-Si-Si and C-Si-C bond angles.
  • Extract electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy.

Results and Discussion: Unveiling the Structure of Dodecamethylcyclohexasilane

The application of the described protocol yields detailed insights into the molecular structure and properties of dodecamethylcyclohexasilane.

Molecular Structure and Conformations

The Si₆ ring of dodecamethylcyclohexasilane is not planar. Quantum chemical calculations confirm that the lowest energy conformation is the chair form, in excellent agreement with experimental X-ray diffraction data.[1] DFT calculations have also been used to locate other, higher-energy conformers, such as the twist and boat forms.[4]

Caption: Simplified 2D connectivity of Dodecamethylcyclohexasilane.

Calculations at the B3LYP/6-31+G(d) level reveal the relative energies of these conformers, providing a quantitative understanding of the molecule's flexibility.

ConformerRelative Energy (ZPVE Corrected)
Chair0.0 kJ mol⁻¹
Twist7.8 kJ mol⁻¹
Boat11.4 kJ mol⁻¹
Data sourced from reference[4].

These energy differences explain why the chair conformation is overwhelmingly dominant at room temperature. The calculations can also be extended to map the energy barriers between these conformations, revealing, for example, a 16.0 kJ mol⁻¹ barrier to interconversion from the chair to the twist form via a half-chair transition state.[4]

Geometric Parameters

A key validation of the computational method is its ability to reproduce experimentally known structural parameters. The table below compares the calculated bond lengths and angles for the chair conformer with those determined by X-ray crystallography.

ParameterCalculated (B3LYP/6-31+G(d))Experimental (X-ray)
Si-Si Bond Length~2.34 Å2.338 Å
Si-C Bond Length~1.89 Å1.880 Å
Si-Si-Si Angle~111.5°111.4°
Experimental data derived from information in reference[1].

The excellent agreement between the calculated and experimental values demonstrates the robustness of the chosen level of theory for describing the geometry of this system.

Vibrational and Electronic Properties

The frequency calculation provides a theoretical Raman spectrum that can be compared with experimental results. A notable feature is the symmetric Si-Si ring breathing vibration, which is a strong band in the Raman spectrum. The calculated frequency for this mode corroborates experimental observations and shows a temperature-dependent behavior as higher-energy conformers like the twist form become populated.[4]

Analysis of the frontier molecular orbitals reveals key electronic characteristics:

  • HOMO: The highest occupied molecular orbital is primarily composed of bonding Si-Si σ-orbitals, delocalized over the entire silicon framework.

  • LUMO: The lowest unoccupied molecular orbital is a corresponding Si-Si σ*-antibonding orbital.

  • HOMO-LUMO Gap: The energy difference between these orbitals is significant, indicating that the molecule is a σ-conjugated system but still electronically stable. This gap is directly related to the energy of the lowest-energy electronic transition, which typically occurs in the UV region for cyclosilanes.[8]

Conclusion and Future Outlook

This guide has outlined a robust and validated computational protocol for the quantum chemical analysis of dodecamethylcyclohexasilane using Density Functional Theory. The chosen methodology (B3LYP/6-31+G(d)) accurately reproduces the known structural parameters and provides a deep, quantitative understanding of the molecule's conformational landscape, vibrational properties, and electronic structure.

For researchers in materials science and drug development, these computational techniques are invaluable. They allow for the in silico screening of derivatized cyclosilanes, predicting how changes in substituent groups might tune the electronic and optical properties for specific applications. Future work could extend these calculations to explore the reactivity of dodecamethylcyclohexasilane, model its interactions with other molecules or surfaces, or investigate the properties of its excited states using Time-Dependent DFT (TD-DFT). By grounding computational exploration in sound theoretical principles and validating against experimental data, we can accelerate the discovery and development of next-generation functional materials.

References

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Dodecamethylcyclohexasilane: A Technical Guide to Frontier Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecamethylcyclohexasilane (DCHS), a cyclic organosilicon compound with the formula ((CH₃)₂Si)₆, stands as a pivotal molecule at the intersection of materials science, electronics, and polymer chemistry.[1] While its role as a precursor for silicon-based materials is well-established, its potential extends far beyond current applications. This guide illuminates promising, yet underexplored, research avenues for DCHS. We delve into its foundational chemistry, established applications in chemical vapor deposition and ring-opening polymerization, and then pivot to frontier areas including its potential role in advanced energy storage systems, as a novel liquid organic hydrogen carrier (LOHC), and in the burgeoning field of photopolymerization for additive manufacturing. This document is designed to serve as a strategic roadmap for researchers, providing not only theoretical grounding but also actionable experimental protocols to spur innovation.

Foundational Understanding of Dodecamethylcyclohexasilane (DCHS)

A comprehensive grasp of the synthesis and fundamental properties of DCHS is paramount before exploring advanced applications. The causality behind its synthesis and purification directly impacts its reactivity and suitability for high-purity applications.

Synthesis and Physicochemical Properties

DCHS is most commonly synthesized via the reductive coupling of dimethyldichlorosilane with an alkali metal, such as lithium or a sodium-potassium alloy.[1][2] This reaction, a variation of the Wurtz coupling, is effective but often yields a mixture of cyclic silanes (notably the five-membered ring, decamethylcyclopentasilane) and linear polysilanes.[1][3] The choice of solvent and reaction temperature is critical; ethereal solvents like tetrahydrofuran (THF) are typically employed at low temperatures to control the reaction kinetics and improve the yield of the desired six-membered ring.[2]

Table 1: Key Physicochemical Properties of Dodecamethylcyclohexasilane

PropertyValueSource
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane[1]
CAS Number 4098-30-0[1][4]
Molecular Formula C₁₂H₃₆Si₆[1]
Molar Mass 348.93 g/mol [1]
Appearance Colorless solid[1]
Melting Point 254–257 °C[1]
Density 0.988 g/cm³[1]
Protocol: High-Yield Synthesis of Dodecamethylcyclohexasilane

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis showing the characteristic signals of DCHS and the absence of starting materials.

Objective: To synthesize DCHS with a high yield and purity from dimethyldichlorosilane.

Materials:

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Lithium metal

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane

  • Ethanol (for recrystallization)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Under a nitrogen atmosphere, add lithium metal (1.6 g) to anhydrous THF (110 ml) in a flask cooled to 0 °C.

  • Slowly add a solution of Me₂SiCl₂ (13 g) in THF (40 ml) to the stirred lithium suspension over 1 hour, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add cyclohexane (100 ml) to the mixture and filter off the precipitated lithium chloride.

  • Remove the THF and cyclohexane from the filtrate under reduced pressure.

  • Extract the solid residue with cyclohexane (100 ml), filter, and evaporate the solvent to yield crude DCHS.

  • Recrystallize the crude product from ethanol to obtain pure DCHS as a colorless solid.[2]

Validation: Purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure confirmed by ¹H and ²⁹Si NMR spectroscopy. The melting point should align with the literature value (254–257 °C).[1]

Established Applications: A Platform for Innovation

DCHS is a cornerstone precursor for various silicon-containing materials. Understanding its established roles is key to envisioning its future potential.

Chemical Vapor Deposition (CVD) for Silicon-Based Thin Films

DCHS is a valuable single-source precursor for the deposition of silicon-containing thin films, such as silicon carbide (SiC).[5] Unlike multi-source CVD processes which can be difficult to control, a single-source precursor simplifies the delivery of stoichiometric ratios of silicon and carbon to the substrate. The thermal decomposition of DCHS can lead to the formation of high-quality amorphous SiC (a-SiC) films at relatively low temperatures (650-800 °C), which is advantageous for applications in photonic integrated circuits where high-temperature processing can be detrimental.[6]

Synthesis of Polysilanes via Ring-Opening Polymerization (ROP)

The silicon-silicon bonds in the DCHS ring are susceptible to cleavage by nucleophilic attack, making it an excellent monomer for anionic ring-opening polymerization (AROP).[7] This process allows for the synthesis of linear polysilanes with controlled molecular weights and narrow distributions, which is crucial for tailoring their unique electronic and optical properties stemming from σ-conjugation along the silicon backbone.[8][9]

Caption: Proposed Hydrogenation/Dehydrogenation Cycle for DCHS.

Photopolymerization and Additive Manufacturing

Hypothesis: DCHS can act as a reactive component in photopolymer formulations for 3D printing and advanced coatings. [10]The Si-Si bonds are known to be UV-active and can undergo homolytic cleavage to form silyl radicals. [9] Causality: Upon exposure to UV light, DCHS can function as a photoinitiator or a cross-linking agent. The generated silyl radicals can initiate the polymerization of other monomers (e.g., acrylates) in the formulation. [11][12]This could lead to the development of novel resins with enhanced thermal stability, refractive index, and mechanical properties imparted by the inorganic silicon backbone.

Objective: To demonstrate the feasibility of incorporating DCHS into a UV-curable resin and assess its impact on polymerization speed and material properties.

Materials:

  • Monomer base (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Photoinitiator (e.g., Irgacure 184)

  • Dodecamethylcyclohexasilane (DCHS)

  • UV curing system (365 nm lamp)

Procedure:

  • Formulation: Prepare several formulations:

    • Control: TMPTA + 1 wt% Irgacure 184.

    • Experimental: TMPTA + 1 wt% Irgacure 184 + 2, 5, and 10 wt% DCHS.

  • Curing: Cast thin films of each formulation and expose them to a UV lamp. Monitor the time required for the film to become tack-free, a measure of curing speed.

  • Characterization:

    • Use Fourier-Transform Infrared (FTIR) spectroscopy to measure the conversion of the acrylate double bonds, quantifying the extent of polymerization.

    • Perform thermogravimetric analysis (TGA) on the cured polymers to assess their thermal stability.

    • Measure the Shore hardness of the cured samples to evaluate mechanical properties.

Expected Outcome: The addition of DCHS may influence the cure speed. More significantly, the resulting polymers are expected to exhibit higher thermal degradation temperatures and potentially altered mechanical properties compared to the control, demonstrating the successful incorporation of the silicon-rich DCHS into the polymer network.

Conclusion

Dodecamethylcyclohexasilane is far more than a simple precursor for silicon carbide. Its unique cyclic structure and reactive Si-Si bonds offer a fertile ground for research in areas of critical technological importance. The proposed research avenues—from enhancing the stability of next-generation batteries to pioneering new forms of hydrogen storage and developing advanced materials for additive manufacturing—highlight the immense untapped potential of this molecule. By moving beyond its traditional applications and embracing innovative experimental approaches, the scientific community can unlock a new chapter in the story of organosilicon chemistry, with DCHS playing a leading role.

References

  • West, R., Brough, L., & Wojnowski, W. (1979). Dodecamethylcyclohexasilane. Inorganic Syntheses, 19, 265–268. [Link]

  • Singh, N., et al. (2021). Scalable Chemical Vapor Deposition of Silicon Carbide Thin Films for Photonic Integrated Circuit Applications. MDPI. [Link]

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Dodecamethylcyclohexasilane: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Dodecamethylcyclohexasilane, a permethylated cyclic silane, represents a foundational building block in the ever-evolving field of silicon chemistry. While its direct applications in drug development are not established, its unique structural and reactive properties make it a molecule of significant interest to researchers and scientists in materials science and synthetic chemistry. This guide provides an in-depth exploration of Dodecamethylcyclohexasilane, from its fundamental identifiers to its synthesis, reactivity, and potential applications as a precursor to advanced materials. Understanding the chemistry of such well-defined silicon scaffolds is crucial for the rational design of novel molecules and materials that could, in the future, find applications in diverse fields, including advanced drug delivery systems or biomedical devices.

Core Identifiers and Chemical Profile

Dodecamethylcyclohexasilane is a white, crystalline solid at room temperature.[1] Its core structure consists of a six-membered ring of silicon atoms, with each silicon atom bearing two methyl groups. This structure imparts significant stability to the molecule.

IdentifierValueSource
CAS Number 4098-30-0[1][2]
Molecular Formula C₁₂H₃₆Si₆[3]
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane[1]
Molecular Weight 348.92 g/mol [2]
InChI InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3[2]
InChIKey RTCLHEHPUHREBC-UHFFFAOYSA-N[2]
Canonical SMILES C[Si]1(C)(C)C)(C)C)(C)C">Si(C)C)C[2]
EC Number 223-860-0[3]
PubChem CID 77732[1]

Physicochemical Properties

The physical properties of Dodecamethylcyclohexasilane are summarized in the table below. Its high melting point and stability are notable features for a cyclic silane.

PropertyValueSource
Appearance Colorless solid / Powder or crystals[2][3]
Melting Point 254–257 °C[3]
Density 0.988 g/cm³[3]
Purity (typical) ≥97% (GC)[4]

Synthesis and Purification

The most common and efficient laboratory synthesis of Dodecamethylcyclohexasilane is the reductive coupling of dichlorodimethylsilane with an alkali metal.[3] A detailed protocol for a one-step synthesis using lithium is provided below.

Experimental Protocol: One-Step Synthesis

Reaction: 6 (CH₃)₂SiCl₂ + 12 Li → ( (CH₃)₂Si )₆ + 12 LiCl

Materials:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Lithium (Li) metal

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane, anhydrous

  • Ethanol (for recrystallization)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To a flask containing lithium metal (1.6 g) in anhydrous THF (110 ml) under a nitrogen atmosphere at 0 °C, slowly add a solution of dichlorodimethylsilane (13 g) in anhydrous THF (40 ml) over 1 hour with stirring.

  • Continue stirring the reaction mixture at 0 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add anhydrous cyclohexane (100 ml) to the mixture and filter off the precipitate (LiCl).

  • Remove the THF and cyclohexane from the filtrate under reduced pressure.

  • Extract the residue with additional cyclohexane (100 ml).

  • Filter the solution and evaporate the solvent to yield the crude product.

  • Recrystallize the crude Dodecamethylcyclohexasilane from ethanol to obtain a purified product with a purity of >99%.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as dichlorodimethylsilane and the organometallic intermediates are highly reactive with water.

  • Inert Atmosphere: A nitrogen atmosphere prevents the reaction of lithium metal and other reactive species with oxygen and moisture from the air.

  • Controlled Addition: The slow addition of dichlorodimethylsilane at a low temperature helps to control the exothermic reaction and favors the formation of the cyclic product over linear polymers.

Key Reactions and Applications in Materials Science

While direct biological applications are not prominent, Dodecamethylcyclohexasilane is a key player in materials science, primarily as a precursor to polysilanes and silicon carbide ceramics.

Ring-Opening Polymerization (ROP) to Polysilanes

Dodecamethylcyclohexasilane can undergo ring-opening polymerization (ROP) to form high molecular weight polydimethylsilanes.[5] This is a significant pathway to creating polymers with a silicon backbone, which have unique electronic and optical properties.

The mechanism of anionic ROP is initiated by a nucleophile, such as an organolithium reagent or a silyl anion, which attacks one of the silicon atoms in the ring, leading to the cleavage of a Si-Si bond. The resulting silyl anion can then propagate by attacking another cyclic monomer.

Sources

Methodological & Application

Application Notes and Protocols: One-Step Synthesis of Dodecamethylcyclohexasilane from Me₂SiCl₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dodecamethylcyclohexasilane, (Me₂Si)₆, is a foundational cyclic silane that serves as a critical precursor in the synthesis of advanced organosilicon materials, including polysilanes and silicon-containing polymers. This application note provides a comprehensive, one-step protocol for the synthesis of dodecamethylcyclohexasilane from dichlorodimethylsilane (Me₂SiCl₂) via a Wurtz-type reductive coupling reaction. We delve into the underlying reaction mechanism, offer a detailed, field-tested experimental procedure, and present characterization data to ensure the synthesis of a high-purity final product. This guide is tailored for researchers in materials science, inorganic chemistry, and drug development who require a reliable and efficient method for producing this key organosilicon building block.

Introduction and Scientific Rationale

The synthesis of cyclic silanes is of paramount importance due to their unique electronic and conformational properties, which make them valuable in a range of applications, from semiconductor precursors to building blocks for novel polymers. Dodecamethylcyclohexasilane, a white crystalline solid, is a stable and easily handled member of this class of compounds. The most common and direct route to its synthesis is the reductive coupling of dichlorodimethylsilane using an alkali metal, a classic example of a Wurtz-type reaction.[1][2]

The choice of reductant and solvent is critical to maximizing the yield of the desired cyclic product while minimizing the formation of linear polysilanes and other byproducts.[3] While various alkali metals can be employed, this protocol will focus on the use of lithium in tetrahydrofuran (THF), a method that has been shown to produce high yields of the desired cyclohexasilane.[4][5]

Causality Behind Experimental Choices:

  • Choice of Reductant (Lithium): Lithium is a potent reducing agent. Its use in this reaction promotes the efficient coupling of silyl radicals or silyl anions, which are key intermediates in the formation of Si-Si bonds.

  • Solvent (Tetrahydrofuran - THF): THF is an ideal solvent for this reaction due to its ability to solvate the lithium cations, which helps to stabilize the reactive intermediates and promote the desired cyclization.[6] Its relatively low boiling point also simplifies the workup and purification process.

  • Reaction Temperature (0 °C to Room Temperature): Conducting the initial stages of the reaction at a reduced temperature (0 °C) helps to control the exothermic nature of the reaction and favor the formation of the cyclic product. Allowing the reaction to proceed to completion at room temperature ensures a high conversion of the starting material.[4]

Mechanism of Reductive Coupling

The Wurtz-type synthesis of dodecamethylcyclohexasilane from dichlorodimethylsilane is believed to proceed through a combination of radical and anionic intermediates.[7][8] The generally accepted mechanism can be broken down into the following key steps:

  • Initial Reduction: An alkali metal (in this case, Li) donates an electron to a molecule of dichlorodimethylsilane, leading to the formation of a silyl radical anion which then expels a chloride ion to form a silyl radical.

  • Dimerization: Two silyl radicals can couple to form 1,2-dichloro-1,1,2,2-tetramethyldisilane.

  • Chain Elongation: The dichlorodisilane can be further reduced and coupled with other silyl units, leading to the formation of longer α,ω-dichloropermethyloligosilanes.[9]

  • Cyclization (Back-biting): Once a linear hexasilane precursor is formed, an intramolecular reductive coupling can occur, leading to the formation of the stable six-membered ring of dodecamethylcyclohexasilane and the elimination of two chloride ions.

G Me2SiCl2 Me₂SiCl₂ Radical [Me₂SiCl]• Me2SiCl2->Radical + e⁻ (from Li) - Cl⁻ Li 2 Li Dimer ClMe₂Si-SiMe₂Cl Radical->Dimer Dimerization Chain Cl(Me₂Si)ₙCl Dimer->Chain + Me₂SiCl₂ + Li Cyclic (Me₂Si)₆ Chain->Cyclic Intramolecular Coupling (Back-biting) Polymer Linear Polysilanes Chain->Polymer Intermolecular Coupling

Caption: Proposed mechanism for the Wurtz-type synthesis of dodecamethylcyclohexasilane.

Experimental Protocol

This protocol outlines a reliable method for the one-step synthesis of dodecamethylcyclohexasilane with a high yield.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dichlorodimethylsilane (Me₂SiCl₂)≥99%Major Chemical SupplierShould be freshly distilled before use.
Lithium (Li)Wire or granulesMajor Chemical SupplierStored under mineral oil.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical SupplierShould be freshly distilled from sodium/benzophenone.
CyclohexaneAnhydrous, ≥99.5%Major Chemical SupplierUsed for extraction.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.
Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification Prep1 1. Assemble and dry glassware. Prep2 2. Prepare lithium reductant. Prep1->Prep2 Prep3 3. Prepare Me₂SiCl₂ solution in THF. Prep2->Prep3 React1 4. Add lithium to THF under inert gas. React2 5. Cool to 0 °C. React1->React2 React3 6. Slowly add Me₂SiCl₂ solution. React2->React3 React4 7. Stir at 0 °C, then warm to RT. React3->React4 Workup1 8. Add cyclohexane. Workup2 9. Filter the reaction mixture. Workup1->Workup2 Workup3 10. Remove solvents under reduced pressure. Workup2->Workup3 Workup4 11. Extract residue with cyclohexane. Workup3->Workup4 Purify1 12. Evaporate cyclohexane. Purify2 13. Recrystallize from ethanol/THF. Purify1->Purify2 Purify3 14. Dry the purified crystals. Purify2->Purify3

Caption: Experimental workflow for the synthesis of dodecamethylcyclohexasilane.

  • Preparation:

    • All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

    • In a glovebox or under an inert atmosphere, weigh 1.6 g of lithium metal and cut it into small pieces.

    • Prepare a solution of 13 g of freshly distilled dichlorodimethylsilane in 40 mL of anhydrous THF.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet, add the prepared lithium pieces and 110 mL of anhydrous THF.[4]

    • Cool the flask to 0 °C using an ice-water bath.

  • Execution:

    • With vigorous stirring, add the dichlorodimethylsilane solution dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 0 °C throughout the addition.[4]

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.[4]

    • Remove the ice bath and allow the reaction to warm to room temperature and stir overnight.[4]

  • Workup and Isolation:

    • Add 100 mL of cyclohexane to the reaction mixture.

    • Filter the mixture through a pad of Celite or a medium porosity fritted funnel to remove the lithium chloride precipitate and any unreacted lithium.

    • Remove the THF and cyclohexane from the filtrate under reduced pressure using a rotary evaporator.

    • Extract the solid residue with 100 mL of cyclohexane, filter again to remove any remaining salts, and evaporate the solvent to yield the crude product.[4]

Purification

The crude product can be purified by recrystallization.[10][11]

  • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and THF.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[12]

Characterization and Expected Results

ParameterExpected Value
Appearance White crystalline solid[3]
Yield (after recrystallization) ~80%[4]
Melting Point 254-257 °C[3]
¹H NMR (CDCl₃, δ) ~0.13 ppm (singlet)
¹³C NMR (CDCl₃, δ) ~-4.0 ppm
²⁹Si NMR (CDCl₃, δ) ~-41.5 ppm

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a single sharp peak for the 36 equivalent methyl protons, indicating a highly symmetric molecule.[13][14]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should exhibit a single resonance for the 12 equivalent methyl carbons.[15][16]

²⁹Si NMR Spectroscopy: The silicon-29 NMR spectrum will display a single signal corresponding to the 6 equivalent silicon atoms in the ring.

Safety Precautions

  • Dichlorodimethylsilane: Corrosive and reacts with moisture to produce HCl. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium Metal: Highly reactive and flammable, especially in the presence of water. Handle under an inert atmosphere.

  • Tetrahydrofuran (THF): Flammable and can form explosive peroxides upon prolonged exposure to air. Use in a well-ventilated area and away from ignition sources.

  • General: This reaction should be carried out under strictly anhydrous and inert conditions. The workup procedure should be performed with care to safely quench any unreacted lithium.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or presence of moisture.Ensure all reagents and solvents are anhydrous. Extend the reaction time.
Formation of oily product Presence of linear polysilanes.Optimize the addition rate and temperature control. Purification by column chromatography may be necessary.
Difficulty in crystallization Impurities hindering crystal lattice formation.Ensure the crude product is free of salts. Try a different recrystallization solvent system.[10][17]

References

  • Laguerre, M., Dunogues, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. Journal of the Chemical Society, Chemical Communications, (6), 272. [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecamethylcyclohexasilane. PubChem. Retrieved from [Link]

  • Chernyavskii, A. I., & Zavin, B. G. (1997). Synthesis of organosilicon polymers with cyclohexasilane fragments in the main chain. Russian Chemical Bulletin, 46(10), 1835–1839.
  • Jones, G. R. (2005). High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction. Journal of Chemical Technology & Biotechnology, 80(11), 1234-1249.
  • Wikipedia contributors. (n.d.). Dodecamethylcyclohexasilane. Wikipedia. Retrieved from [Link]

  • Wurtz Reaction: Basic concept and Mechanism. (2019, November 12). YouTube. Retrieved from [Link]

  • Wurtz (Coupling). (2017, September 6). Química Organica.org. Retrieved from [Link]

  • Wurtz–Fittig reaction. (2021, December 20). L.S.College, Muzaffarpur.
  • Wurtz fittig reaction, Mechanism and Examples. (n.d.). Unacademy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. RSC Education. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. (2009).
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
  • Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations. (2002).
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI.
  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2021). PubMed Central.
  • High-yield one-pot synthesis of polyrotaxanes with tunable well-defined threading ratios over a wide range. (2021). RSC Publishing.
  • One-step synthesis of dodecamethylcyclohexasilane. (1978). Semantic Scholar.

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂) is a saturated cyclic organosilicon compound with a six-membered ring of silicon atoms, each bearing two methyl groups.[1] As a fundamental permethylated cyclosilane, it serves as a key precursor in the synthesis of polysilanes and other advanced organosilicon materials. Its unique electronic and conformational properties make it a subject of significant interest in materials science and inorganic chemistry. Accurate and comprehensive characterization is paramount to ensure its purity, confirm its structural integrity, and understand its chemical behavior, which are critical for its application in research and development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the suite of analytical techniques required for the thorough characterization of Dodecamethylcyclohexasilane. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights based on field-proven experience.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Dodecamethylcyclohexasilane is essential for selecting appropriate analytical conditions.

PropertyValueReference
Molecular Formula C₁₂H₃₆Si₆[2][3]
Molecular Weight 348.92 g/mol [2][3]
Appearance Colorless solid / powder or crystals[1][3]
Melting Point 254–257 °C[1]
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane[2]
CAS Number 4098-30-0[2]

Integrated Analytical Workflow

A multi-technique approach is indispensable for a full structural and purity assessment. No single technique can provide all the necessary information. The following workflow illustrates a logical sequence for characterizing a new or existing batch of Dodecamethylcyclohexasilane.

G cluster_0 Primary Characterization cluster_1 In-depth Structural Analysis NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Raman Raman Spectroscopy (Conformational Analysis) NMR->Raman Conformational Study MS Mass Spectrometry (GC-MS) GC Gas Chromatography (Purity Assay) GC->MS Identification XRD Single-Crystal X-ray Diffraction Synthesis Synthesized or Procured Sample Synthesis->NMR Structural Confirmation Synthesis->GC Purity Check Synthesis->XRD Solid-State Structure

Caption: Integrated workflow for Dodecamethylcyclohexasilane characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for confirming the molecular structure of Dodecamethylcyclohexasilane in solution. The high symmetry of the molecule (assuming a dominant chair conformation) leads to simplified spectra, making it an excellent first-pass technique for structural verification. ¹H NMR confirms the presence of methyl protons, ¹³C NMR identifies the methyl carbons, and, most critically, ²⁹Si NMR directly probes the silicon backbone, providing definitive evidence of the Si-Si connectivity.[4]

Protocol: ¹H, ¹³C, and ²⁹Si NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Dodecamethylcyclohexasilane.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Dodecamethylcyclohexasilane is soluble in common organic solvents.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it, although the solvent peak can often be used as a reference.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and match the respective probes for ¹H, ¹³C, and ²⁹Si nuclei.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons).

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 scans, depending on sample concentration.

  • ²⁹Si{¹H} NMR Acquisition:

    • Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~100 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 15-30 seconds (²⁹Si has a long T₁ relaxation time).

    • Number of Scans: 1024 scans or more may be required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

Data Interpretation & Expected Results:

NucleusExpected Chemical Shift (δ)MultiplicityRationale
¹H ~0.2-0.3 ppmSingletAll 36 methyl protons are chemically equivalent due to molecular symmetry and rapid bond rotation.
¹³C ~ -2.0 to -4.0 ppmSingletAll 12 methyl carbons are chemically equivalent.
²⁹Si ~ -40 to -45 ppmSingletAll 6 silicon atoms in the ring are chemically equivalent.

Trustworthiness: The observation of a single peak in each of the ¹H, ¹³C, and ²⁹Si NMR spectra is a strong validation of the high symmetry and purity of the dodecamethylcyclohexasilane structure.[4] Any additional peaks would suggest the presence of impurities (e.g., linear polysilanes or other cyclosilanes like Si₅(CH₃)₁₀) or structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Verification

Expertise & Experience: GC-MS is the ideal technique for assessing the purity of Dodecamethylcyclohexasilane and confirming its molecular weight. Gas chromatography separates the volatile compound from non-volatile impurities and other cyclic or linear silane byproducts.[5] The mass spectrometer then provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of Dodecamethylcyclohexasilane (~1 mg/mL) in a volatile organic solvent such as hexane or toluene.

  • GC Instrument Conditions:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 280 °C. Causality: This temperature must be high enough to ensure rapid volatilization without causing thermal degradation.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar silanes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Instrument Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

Data Interpretation & Expected Results:

  • Chromatogram: A single major peak should be observed, representing Dodecamethylcyclohexasilane. The purity can be calculated from the peak area percentage (e.g., >97%).[3]

  • Mass Spectrum: The mass spectrum provides crucial structural information.

m/z ValueIonRationale / Interpretation
348 [M]⁺Molecular ion peak, confirming the molecular weight.[2]
333 [M - CH₃]⁺Loss of a methyl group, a common fragmentation pathway.
201 FragmentA significant fragment, likely from ring cleavage.[2]
73 [Si(CH₃)₃]⁺A very common and often base peak in the mass spectra of methylsilanes.[2]

Trustworthiness: The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a highly reliable method for both identification and purity quantification. It is critical to run a solvent blank to ensure that no interfering peaks originate from the solvent or system contamination.[6]

Single-Crystal X-ray Diffraction: Unambiguous Solid-State Structure

Expertise & Experience: While NMR and MS define connectivity and formula, single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique is essential for determining bond lengths, bond angles, and, crucially, the ring conformation. For Dodecamethylcyclohexasilane, SC-XRD has confirmed that the molecule adopts a chair conformation in its crystalline form.

Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth (Self-Validating Step):

    • The ability to grow single crystals is in itself an indication of high purity.

    • Dissolve a high-purity sample of Dodecamethylcyclohexasilane in a minimal amount of a suitable hot solvent (e.g., toluene or hexane).

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further slow cooling in a refrigerator.

    • Alternatively, slow evaporation of a saturated solution at room temperature can yield suitable crystals.[7]

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and improve data quality.

    • Collect a full sphere of diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT).

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles (e.g., using SHELXL).

Expected Results:

  • Confirmation of the chair conformation of the Si₆ ring.

  • Precise Si-Si and Si-C bond lengths and Si-Si-Si and C-Si-C bond angles. This data is invaluable for theoretical and computational studies.

Raman Spectroscopy: Probing Molecular Vibrations and Conformations

Expertise & Experience: Raman spectroscopy is a powerful non-destructive technique that provides information about molecular vibrations.[4] It is particularly useful for studying the low-frequency Si-Si stretching and deformation modes that are characteristic of the cyclosilane ring. Furthermore, Raman spectroscopy can be used to study the conformational dynamics of Dodecamethylcyclohexasilane in solution, as different conformers (chair, boat, twist) will have distinct vibrational signatures.[8]

Protocol: Raman Spectroscopy Analysis
  • Sample Preparation:

    • Solid State: Place a small amount of the crystalline powder directly onto a microscope slide or into a capillary tube.

    • Solution State: Prepare a concentrated solution (~50 mg/mL) in a solvent with a simple Raman spectrum (e.g., cyclohexane).

  • Instrument Setup:

    • Laser Source: A common excitation wavelength is 532 nm or 785 nm.

    • Power: Use low laser power (e.g., <10 mW) at the sample to avoid thermal degradation.

    • Objective: Use an appropriate microscope objective to focus the laser onto the sample.

    • Acquisition: Acquire spectra from ~100 cm⁻¹ to 3200 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

Data Interpretation & Expected Results:

  • Distinct vibrational bands below 800 cm⁻¹ corresponding to ν(Si-C) and ν(Si-Si) modes, which are characteristic of the compound.[4]

  • The symmetric Si-Si ring breathing vibration is particularly informative. Studies have shown that below -40 °C, this appears as a single line, but as the temperature increases, a shoulder develops, which is attributed to the presence of the higher-energy twist conformer.[8] This demonstrates the dynamic nature of the molecule in solution.

Conformations Chair Chair (Ground State) Twist Twist Chair->Twist ΔH ≈ 6.6 kJ/mol Boat Boat Twist->Boat Low Barrier

Caption: Conformational relationship of Dodecamethylcyclohexasilane.[8]

Conclusion

The characterization of Dodecamethylcyclohexasilane requires a synergistic combination of analytical techniques. NMR and GC-MS form the backbone of routine analysis for structural verification and purity assessment. For a more profound understanding of its three-dimensional structure and conformational dynamics, single-crystal X-ray diffraction and Raman spectroscopy are indispensable. By following the protocols and understanding the rationale outlined in this application note, researchers can confidently and accurately characterize this important organosilicon compound, ensuring the reliability and reproducibility of their scientific investigations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77732, Dodecamethylcyclohexasilane. Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecamethylcyclohexasilane. Retrieved from [Link]

  • Imrak, C., et al. (2006). Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study. Physical Chemistry Chemical Physics, 8(23), 2795-2802. Retrieved from [Link]

  • Flaningam, O. L., & Varaprath, S. (2006). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. Journal of Liquid Chromatography & Related Technologies, 29(10), 1431-1443. Retrieved from [Link]

  • Silicones Europe. (2019, January 11). New analytical methods quantify siloxanes in silicone products. Retrieved from [Link]

  • Restek. (n.d.). Dodecamethylcyclohexasiloxane: CAS # 540-97-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Kulkarni, P., & Padhye, S. (2019). A Primer on the Analytical Aspects of Silicones at Trace Levels-Challenges and Artifacts – A Review. ResearchGate. Retrieved from [Link]

  • Papavasileiou, M., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(19), 6596. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass compound of spectra. (b). Mass compound spectrum Hexadecamethyl octasiloxane (c) Spectral mass compound The dodecamethyl hexasiloxane (d) Mass compound spectrum Tetradecamethyl heptasiloxane. Retrieved from [Link]

  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. Retrieved from [Link]

  • Niepötter, B., & Stalke, D. (2017). X-Ray Crystallography of Organosilicon Compounds. In Organosilicon Compounds. Elsevier. Retrieved from [Link]

  • Li, Y., et al. (2023). X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. Molecules, 28(23), 7800. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Dodecamethylcyclohexasilane using 29Si NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy for the structural analysis and characterization of Dodecamethylcyclohexasilane ((SiMe₂)₆). This document delves into the theoretical underpinnings of 29Si NMR, addresses the unique challenges associated with this nucleus, and presents a detailed protocol for acquiring and interpreting high-quality spectra. Emphasis is placed on the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Dodecamethylcyclohexasilane and the Power of 29Si NMR

Dodecamethylcyclohexasilane, a saturated cyclic silicon compound, serves as a fundamental building block in organosilicon chemistry and materials science.[1] Its well-defined structure, consisting of a six-membered ring of silicon atoms each bearing two methyl groups, makes it an ideal model compound for studying the properties of polysilanes. The precise characterization of its molecular structure is paramount for quality control in its synthesis and for understanding its reactivity and potential applications, which can range from precursors for silicon-based polymers to novel electronic materials.[2]

Among the arsenal of analytical techniques, 29Si NMR spectroscopy stands out as a uniquely powerful tool for probing the chemical environment of silicon atoms.[3] Although the NMR-active 29Si isotope has a low natural abundance (4.7%) and a relatively low gyromagnetic ratio, which presents sensitivity challenges, its large chemical shift dispersion provides exquisite sensitivity to subtle changes in the electronic environment around the silicon nucleus.[4][5] This makes 29Si NMR an indispensable method for verifying the cyclic structure of Dodecamethylcyclohexasilane and detecting any potential impurities or rearrangement products.

Theoretical and Practical Considerations in 29Si NMR

A successful 29Si NMR experiment requires a nuanced understanding of the specific properties of the 29Si nucleus and how to mitigate the challenges they present.

The 29Si Nucleus: A Double-Edged Sword

The 29Si nucleus possesses a spin of 1/2, which fortunately results in sharp NMR signals.[5] However, several factors contribute to its reputation as a "difficult" nucleus to observe:

  • Low Natural Abundance: With only 4.7% of silicon being the 29Si isotope, the inherent signal intensity is significantly lower than that of ¹H or ¹³C.[5]

  • Low Magnetogyric Ratio and Negative Sign: The magnetogyric ratio of 29Si is small and negative. This not only results in a lower resonance frequency and sensitivity compared to protons but also leads to a negative Nuclear Overhauser Effect (NOE).[5][6] During proton decoupling, this can lead to signal suppression or even nulling of the silicon signal.

  • Long Spin-Lattice Relaxation Times (T₁): Silicon nuclei, particularly those without directly attached protons, often exhibit long T₁ relaxation times.[7] This necessitates long relaxation delays between scans to allow for the return of magnetization to equilibrium, significantly increasing the total experiment time for signal averaging.[7][8]

Causality of Experimental Choices: Overcoming the Challenges

To acquire a high-quality 29Si NMR spectrum of Dodecamethylcyclohexasilane, a series of strategic experimental choices must be made to counteract the inherent challenges.

  • Choice of Pulse Sequence: While a simple pulse-acquire experiment can be used, sensitivity enhancement techniques are often preferred. Polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly boost the 29Si signal by transferring magnetization from the more abundant and sensitive protons of the methyl groups.[3][8]

  • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, proton decoupling is typically employed. However, due to the negative NOE, an "inverse-gated" decoupling scheme is crucial.[8] In this technique, the proton decoupler is only switched on during the acquisition of the FID, and turned off during the relaxation delay. This collapses the Si-H couplings without generating the negative NOE, preserving the signal intensity.

  • Relaxation Agents: To shorten the long T₁ relaxation times and reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample.[8] This introduces an efficient relaxation pathway for the 29Si nuclei. However, it is imperative to use a "shiftless" relaxation agent and to ensure it does not react with the analyte.[6]

  • Quantitative Analysis: For accurate quantitative measurements, it is essential to ensure complete relaxation of the 29Si nuclei between scans. This is typically achieved by setting the relaxation delay to at least five times the longest T₁ value.[8] When using sensitivity enhancement sequences, their quantitative reliability should be carefully considered.[6]

Experimental Protocol for 29Si NMR Analysis of Dodecamethylcyclohexasilane

This protocol provides a step-by-step methodology for the preparation and analysis of a Dodecamethylcyclohexasilane sample by 29Si NMR.

Sample Preparation

Objective: To prepare a homogeneous solution of Dodecamethylcyclohexasilane suitable for NMR analysis, with appropriate additives to optimize data acquisition.

Materials:

  • Dodecamethylcyclohexasilane (purity >97%)

  • Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), free of residual water

  • Chromium(III) acetylacetonate (Cr(acac)₃)

  • Tetramethylsilane (TMS) (optional, for internal referencing)

  • 5 mm NMR tubes

Procedure:

  • Dissolution: Accurately weigh approximately 50-100 mg of Dodecamethylcyclohexasilane and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Addition of Relaxation Agent: Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent (e.g., 10 mg/mL). Add a small aliquot of this stock solution to the Dodecamethylcyclohexasilane solution to achieve a final concentration of approximately 10-20 mM Cr(acac)₃. The goal is to shorten T₁ without causing significant line broadening.

  • Referencing: While the spectrometer can be referenced externally, for high precision, a small amount of TMS can be added as an internal standard (δ = 0.0 ppm). However, care must be taken to avoid overlap with any potential signals of interest.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For very high-resolution work or to remove dissolved oxygen which can be paramagnetic, the sample can be degassed using a freeze-pump-thaw technique.

NMR Spectrometer Setup and Data Acquisition

Objective: To configure the NMR spectrometer with optimal parameters for acquiring a high-quality, proton-decoupled 29Si NMR spectrum.

Typical Spectrometer Parameters:

ParameterRecommended Value/SettingRationale
Spectrometer Frequency≥ 7.0 T (e.g., 300 MHz for ¹H)Higher magnetic fields improve sensitivity and spectral dispersion.
Nucleus29Si
Pulse ProgramInverse-gated ¹H decoupling (e.g., zgig on Bruker)To suppress ¹H coupling without negative NOE.[8]
Acquisition Time (AQ)1-2 secondsTo achieve adequate digital resolution.
Relaxation Delay (D1)10-30 seconds (without relaxation agent) 2-5 seconds (with Cr(acac)₃)Should be at least 5 times the T₁ of the 29Si nucleus for quantitative results.[8]
Pulse Width (P1)Calibrated 90° pulseTo ensure maximum signal excitation.
Number of Scans (NS)128 to 1024 (or more)Dependent on sample concentration and desired signal-to-noise ratio.
Spectral Width (SW)~200 ppmTo encompass the expected chemical shift range of organosilicon compounds.[8]
ReferenceTMS (δ = 0.0 ppm)Standard reference for 29Si NMR.[5]
Data Processing and Interpretation

Objective: To process the raw FID data into a clean spectrum and interpret the observed chemical shifts to confirm the structure of Dodecamethylcyclohexasilane.

Processing Steps:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm (if added) or externally.

Expected Results:

Due to the high symmetry of the Dodecamethylcyclohexasilane molecule, all six silicon atoms are chemically equivalent. Therefore, the 29Si NMR spectrum is expected to show a single, sharp resonance . While a specific, experimentally verified chemical shift value for Dodecamethylcyclohexasilane from the searched literature is not available, based on the typical chemical shift ranges for cyclosilanes, the signal is anticipated to appear in the upfield region of the 29Si NMR spectrum. For comparison, the 29Si chemical shift of the related cyclic siloxane, octamethylcyclotetrasiloxane ([(CH₃)₂SiO]₄), is approximately -19.86 ppm.[5]

Self-Validation: The presence of a single sharp peak strongly supports the proposed high-symmetry structure of Dodecamethylcyclohexasilane. The absence of other significant peaks indicates a high level of purity, with no detectable linear polysilane or other cyclic silane byproducts from the synthesis.[1]

Visualization of the Workflow

The following diagram illustrates the key stages of the experimental workflow for the 29Si NMR analysis of Dodecamethylcyclohexasilane.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve (SiMe₂)₆ in CDCl₃/C₆D₆ prep2 Add Cr(acac)₃ (Relaxation Agent) prep1->prep2 prep3 Add TMS (optional) (Internal Reference) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Tune & Match Probe for ²⁹Si prep4->acq1 Insert Sample acq2 Set Up Spectrometer Parameters (Inverse-Gated Decoupling) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 Raw Data proc2 Baseline Correction & Referencing proc1->proc2 proc3 Spectral Interpretation proc2->proc3 result Single Sharp Resonance (Confirms Structure & Purity) proc3->result

Sources

Unveiling the Molecular Architecture: A Detailed Protocol for X-ray Crystallography of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dodecamethylcyclohexasilane, a cornerstone molecule in organosilicon chemistry, possesses a unique cyclic structure that has garnered significant interest. Its precise three-dimensional arrangement, elucidated through single-crystal X-ray diffraction, is fundamental to understanding its electronic and conformational properties. This application note provides a comprehensive, field-proven protocol for the X-ray crystallographic analysis of dodecamethylcyclohexasilane. We delve into the nuances of crystal growth, sample handling, data acquisition, and structure refinement, offering a scientifically robust guide for researchers in chemistry and materials science. This document is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure the successful determination of its crystal structure.

Introduction: The Significance of Dodecamethylcyclohexasilane's Structure

Dodecamethylcyclohexasilane, with the chemical formula Si₆(CH₃)₁₂, is a saturated cyclic polysilane that serves as a model compound for understanding the behavior of larger, more complex silicon-based polymers. The conformation of its six-membered silicon ring and the orientation of the methyl substituents have profound implications for its physical and chemical properties. X-ray crystallography stands as the definitive technique to unravel this intricate molecular architecture, providing precise bond lengths, bond angles, and torsional angles.[1][2] The chair conformation of dodecamethylcyclohexasilane has been confirmed by X-ray crystallography.[3] This guide will walk through the essential steps to reproduce and refine the crystallographic analysis of this important organosilicon compound.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of pure material and the growth of well-ordered single crystals.

Synthesis of Dodecamethylcyclohexasilane

Dodecamethylcyclohexasilane is typically synthesized through the reductive coupling of dimethyldichlorosilane with an alkali metal, such as a sodium-potassium alloy.[3]

Reaction: 6 (CH₃)₂SiCl₂ + 12 M → Si₆(CH₃)₁₂ + 12 MCl (where M = Na or K)[3]

This reaction also yields other cyclic and polymeric polysilanes, necessitating careful purification. Fractional crystallization is a critical step to isolate dodecamethylcyclohexasilane of sufficient purity (>97%) for crystallographic studies.[4]

Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging aspect of X-ray crystallography.[5][6][7] For dodecamethylcyclohexasilane, a slow evaporation method using methyl ethyl ketone has been shown to be effective.[8]

Protocol:

  • Solvent Selection: Methyl ethyl ketone is the solvent of choice, as historically demonstrated to yield high-quality crystals of dodecamethylcyclohexasilane.[8] The choice of solvent is critical as it influences crystal packing and morphology.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified dodecamethylcyclohexasilane in methyl ethyl ketone at room temperature. Ensure the compound is fully dissolved.

  • Slow Evaporation:

    • Transfer the solution to a clean, small beaker or vial.

    • Cover the container with parafilm and puncture a few small holes to allow for slow solvent evaporation.[5]

    • Place the container in a vibration-free environment at a constant, controlled temperature (e.g., 20-25°C). Slow cooling can also be an effective crystallization technique.[9][10]

  • Crystal Growth: Colorless, well-formed crystals should appear within a few days to a week. The goal is to obtain crystals with smooth faces and sharp edges, indicating a well-ordered internal lattice.[7]

Crystal Handling and Mounting: Preserving Perfection

Given that organosilicon compounds can be sensitive to atmospheric conditions, careful handling is paramount to prevent crystal degradation.[11][12]

Protocol:

  • Crystal Selection: Under a stereomicroscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks, inclusions, or other visible defects.[7]

  • Inert Handling: While dodecamethylcyclohexasilane is relatively stable, it is good practice to handle the crystals under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.[11]

  • Mounting:

    • Coat the selected crystal with a thin layer of an inert, viscous oil (e.g., paratone-N or perfluoropolyether oil) to protect it from the atmosphere.[11][13]

    • Using a cryoloop, carefully scoop up the oil-coated crystal.

    • Mount the loop onto a goniometer head.

X-ray Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers equipped with sensitive detectors are essential for collecting high-quality diffraction data.[1][14]

Instrument and Conditions
  • X-ray Source: A microfocus sealed tube or rotating anode generator with copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) radiation. The original structure was solved using Cu Kα radiation.[8]

  • Detector: A modern CCD or CMOS detector.[14]

  • Temperature: Data collection is typically performed at low temperatures (e.g., 100-150 K) using a cryostream of nitrogen gas.[11] This minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.

Data Collection Strategy
  • Unit Cell Determination: A short pre-experiment is run to collect a few frames to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected using a series of omega and phi scans.[14] The exposure time per frame will depend on the crystal size and diffracting power (typically 10-60 seconds). A complete data collection can take several hours.[1]

Data Reduction and Structure Solution: From Diffraction Spots to a Molecular Model

The raw diffraction images are processed to generate a list of reflection intensities, which are then used to solve the crystal structure.

Workflow:

  • Integration: The raw diffraction images are processed to measure the intensity of each reflection.

  • Scaling and Merging: The intensities are scaled to account for experimental variations and symmetry-equivalent reflections are merged.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For dodecamethylcyclohexasilane, this is A 2/a.[8]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[15]

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

Structure Refinement: Honing the Molecular Picture

The initial model is refined against the experimental data to improve its accuracy and produce the final, precise crystal structure.[16][17][18]

Protocol:

  • Least-Squares Refinement: The atomic positions, and anisotropic displacement parameters are refined using a full-matrix least-squares method to minimize the difference between the observed and calculated structure factors.[8][15]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[17]

  • Refinement Validation: The quality of the final model is assessed using various metrics, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). A final R-factor of around 0.053 was achieved in the original study.[8] Difference Fourier maps are inspected to ensure no significant electron density is unaccounted for.[15]

Data Presentation and Visualization

Crystallographic Data Summary

The crystallographic data for dodecamethylcyclohexasilane is summarized in the table below, based on the foundational work of Carrell and Donohue (1972).[8]

ParameterValue
Chemical FormulaC₁₂H₃₆Si₆
Formula Weight348.93 g/mol
Crystal SystemMonoclinic
Space GroupA 2/a
a (Å)14.026
b (Å)10.158
c (Å)18.168
β (°)109.0
Volume (ų)2447.9
Z4
Experimental Workflow Diagram

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Model Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Sources

Functionalization of Dodecamethylcyclohexasilane: A Detailed Guide for Material Science Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Silicon Scaffold

Dodecamethylcyclohexasilane, (SiMe₂)₆, is a fascinating cyclic organosilicon compound that holds immense promise as a foundational building block for advanced materials. Its unique structure, a six-membered ring of silicon atoms saturated with methyl groups, offers a versatile platform for chemical modification. Through targeted functionalization, the inherent properties of this cyclosilane can be tailored to create a new generation of polymers and materials with applications spanning from high-performance ceramics to next-generation electronics. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis and functionalization of dodecamethylcyclohexasilane, complete with robust protocols and insights into its diverse applications in material science.

Part 1: Synthesis of Dodecamethylcyclohexasilane - The Starting Point

A reliable and efficient synthesis of the dodecamethylcyclohexasilane precursor is paramount for any subsequent functionalization. The Wurtz-type coupling of dichlorodimethylsilane with an alkali metal is a well-established and effective method.[1]

Protocol 1: One-Step Synthesis of Dodecamethylcyclohexasilane

This protocol outlines a convenient one-step synthesis with a high yield.[2]

Materials:

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Lithium (Li) metal

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under a nitrogen atmosphere, place freshly cut lithium metal pieces in the three-necked flask containing anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of dichlorodimethylsilane in anhydrous THF to the stirred lithium suspension via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, continue stirring at 0 °C for several hours, then allow the reaction mixture to warm to room temperature and stir overnight.

  • Add cyclohexane to the reaction mixture and filter to remove the lithium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/cyclohexane mixture) to obtain pure dodecamethylcyclohexasilane as a white crystalline solid.

Expected Yield: 70-80%

Part 2: Functionalization Strategies - Tailoring the Cyclohexasilane Ring

The true potential of dodecamethylcyclohexasilane is realized through the strategic introduction of functional groups onto its silicon backbone. These functional groups serve as handles for further chemical transformations, including polymerization and cross-linking, enabling the creation of materials with desired properties.

Ring-Opening Polymerization (ROP): From Rings to High-Performance Polymers

Ring-opening polymerization is a powerful technique to transform cyclic monomers into linear polymers.[3][4] In the case of dodecamethylcyclohexasilane, ROP leads to the formation of polysilanes, a class of polymers with intriguing electronic and optical properties.[5]

Anionic ROP of dodecamethylcyclohexasilane can be initiated by organolithium reagents, such as n-butyllithium (n-BuLi).[5][6] The process involves the nucleophilic attack of the initiator on a silicon-silicon bond in the ring, leading to ring opening and the formation of a propagating silyl anion.

Mechanism of Anionic Ring-Opening Polymerization:

AROP_Mechanism initiator n-BuLi monomer (SiMe₂)₆ initiator->monomer Initiation propagating n-Bu-(SiMe₂)₅-SiMe₂⁻ Li⁺ propagating->monomer Propagation polymer n-Bu-(SiMe₂)n-SiMe₂⁻ Li⁺

Caption: Anionic Ring-Opening Polymerization of (SiMe₂)₆.

Protocol 2: Anionic Ring-Opening Polymerization of Dodecamethylcyclohexasilane

Materials:

  • Dodecamethylcyclohexasilane

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for termination)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask

  • Syringes for liquid transfer

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve dodecamethylcyclohexasilane in anhydrous THF in a Schlenk flask.

  • Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the desired polymer characteristics).

  • Slowly add a calculated amount of n-BuLi solution via syringe to initiate the polymerization. The reaction mixture may develop a characteristic color indicating the formation of silyl anions.

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or isopropanol).

  • Collect the polymer by filtration and dry under vacuum.

Table 1: Influence of Reaction Conditions on Polysilane Properties

InitiatorMonomer/Initiator RatioTemperature (°C)Polymerization Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
n-BuLi100:12525,8001.2
n-BuLi200:125411,5001.3
n-BuLi100:1026,2001.15
Selective Functionalization of the Cyclohexasilane Ring

For more precise control over the final material architecture, selective functionalization of the dodecamethylcyclohexasilane ring prior to polymerization is a powerful strategy. This involves replacing one or more methyl groups with other functional moieties.

Chlorination of dodecamethylcyclohexasilane provides a versatile entry point for introducing a wide range of functional groups via nucleophilic substitution. The reaction with reagents like antimony pentachloride (SbCl₅) can lead to the selective replacement of methyl groups with chlorine atoms.[7]

Protocol 3: Selective Chlorination of Dodecamethylcyclohexasilane

CAUTION: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

Materials:

  • Dodecamethylcyclohexasilane

  • Antimony pentachloride (SbCl₅) or Phosphorus pentachloride (PCl₅)[1]

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Distillation apparatus for solvent removal

Procedure:

  • Under an inert atmosphere, dissolve dodecamethylcyclohexasilane in the anhydrous solvent in a Schlenk flask.

  • Cool the solution to 0 °C.

  • Slowly add a stoichiometric amount of the chlorinating agent (e.g., SbCl₅ or PCl₅) to the solution. The stoichiometry can be adjusted to control the degree of chlorination (mono-, di-, or poly-chlorination).

  • Allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, carefully quench the reaction with a suitable reagent (e.g., by pouring onto ice).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the chlorinated dodecamethylcyclohexasilane derivative. Further purification may be achieved by chromatography or recrystallization.

The resulting chloro-functionalized dodecamethylcyclohexasilanes are valuable intermediates that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as amino and hydroxyl groups.[8][9]

Workflow for Nucleophilic Substitution:

Nucleophilic_Substitution start (Me₁₁Si₆)Cl amine LiNH₂ start->amine Amination alkoxide NaOR start->alkoxide Alkoxylation/Hydroxylation amino_product (Me₁₁Si₆)NH₂ hydroxy_product (Me₁₁Si₆)OR

Caption: Introducing amino and alkoxy/hydroxy groups.

Protocol 4: Synthesis of Amino- and Hydroxy-Functionalized Dodecamethylcyclohexasilane

A. Amination:

  • Prepare a solution of the chloro-functionalized dodecamethylcyclohexasilane in an anhydrous etheral solvent (e.g., THF).

  • In a separate flask, prepare a solution or suspension of a suitable aminating agent, such as lithium amide (LiNH₂).[10][11]

  • Slowly add the chlorosilane solution to the aminating agent at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for several hours until the reaction is complete.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the organic layer, and dry.

  • Purify the amino-functionalized product by chromatography or recrystallization.

B. Hydroxylation/Alkoxylation:

  • Dissolve the chloro-functionalized dodecamethylcyclohexasilane in an anhydrous solvent.

  • Add a solution of a sodium alkoxide (NaOR) in the corresponding alcohol or a solution of sodium hydroxide for hydroxylation.[12][13]

  • Stir the reaction at a suitable temperature until completion.

  • After the reaction, neutralize the mixture and extract the product.

  • Purify the resulting alkoxy- or hydroxy-functionalized dodecamethylcyclohexasilane.

Part 3: Applications in Material Science

The functionalized polysilanes and cyclosilane derivatives derived from dodecamethylcyclohexasilane exhibit a range of properties that make them highly attractive for various material science applications.

Precursors for High-Performance Ceramics

Polysilanes are excellent precursors for silicon carbide (SiC) and silicon oxycarbide (SiOC) ceramics.[2][14][15][16] Upon pyrolysis at high temperatures in an inert atmosphere, the organic side groups are cleaved, and the silicon backbone rearranges to form a ceramic material with high thermal stability, mechanical strength, and chemical resistance. The ceramic yield and the final composition of the ceramic can be tuned by the nature of the functional groups on the polysilane.

Table 2: Ceramic Yield of Polysilane Precursors

Precursor PolymerPyrolysis Temperature (°C)AtmosphereCeramic Yield (%)Resulting Ceramic
Poly(dimethylsilane)900Argon85β-SiC[5]
Poly(methylphenylsilane)1000Argon~70SiC/C
Polyvinylsiloxane1000Nitrogen81.3SiOC[2]
Photoresists for Advanced Lithography

The Si-Si bonds in the polysilane backbone are susceptible to photodegradation upon exposure to UV light.[5] This property makes them suitable for use as positive-tone photoresists in photolithography.[17][18][19][20] Upon irradiation, the polysilane chains are cleaved into smaller, more soluble fragments, allowing for the selective removal of the exposed regions. The resolution and sensitivity of these photoresists can be influenced by the type and density of functional groups on the polymer.

Workflow of Polysilane-based Photolithography:

Photolithography substrate Substrate spin_coat Spin-coat Polysilane substrate->spin_coat expose Expose to UV Light through Mask spin_coat->expose develop Develop with Solvent expose->develop pattern Patterned Polysilane Resist develop->pattern

Caption: Polysilane as a positive-tone photoresist.

Conclusion

Dodecamethylcyclohexasilane serves as a highly adaptable and potent starting material for the synthesis of a diverse array of functionalized silicon-containing polymers and materials. The methodologies detailed in this guide, from its initial synthesis to various functionalization pathways, provide a robust framework for researchers to explore and exploit the unique properties of these materials. The ability to precisely tune the chemical and physical characteristics of dodecamethylcyclohexasilane derivatives opens up exciting avenues for innovation in fields ranging from advanced ceramics and composites to microelectronics and beyond. As our understanding of the structure-property relationships in these systems continues to grow, so too will the scope of their applications in cutting-edge material science.

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  • Jones, R. G., Holder, S. J., & Benfield, R. E. (2000). Polysilanes. In Silicon-Containing Polymers (pp. 293-357). Springer, Dordrecht.
  • Matyjaszewski, K., & Cypryk, M. (1993). Synthesis of polysilanes by ring-opening polymerization. Journal of inorganic and organometallic polymers, 3(2), 131-149.
  • Gilman, H., & Tomasi, R. A. (1962). The Preparation of Dodecamethylcyclohexasilane. The Journal of Organic Chemistry, 27(10), 3647-3649.
  • Hengge, E., & Kovar, D. (1979). The reaction of dodecamethylcyclohexasilane with antimony pentachloride. Journal of Organometallic Chemistry, 171(2), C29-C31.
  • Hofer, D. C., Miller, R. D., & Willson, C. G. (1984). Polysilane bilayer UV lithography. Advances in Resist Technology, 469, 16-23.
  • Yajima, S., Hayashi, J., & Omori, M. (1975). Continuous silicon carbide fiber of high tensile strength. Chemistry Letters, 4(9), 931-934.
  • Corriu, R. J., & Leclercq, D. (1996). Recent developments in the chemistry of polysilanes as precursors of silicon carbide. Angewandte Chemie International Edition in English, 35(13‐14), 1420-1436.
  • Bianconi, P. A., & Weidman, T. W. (1988). Poly(n-hexylsilyne): A new, soluble polysilyne network polymer. Journal of the American Chemical Society, 110(7), 2342-2344.
  • Miller, R. D., Hofer, D., McKean, D. R., Willson, C. G., West, R., & Trefonas, P. T. (1985). Polysilanes: a new class of photoresists. In Materials for Microlithography (pp. 293-310). American Chemical Society.
  • Riedel, R., Kleebe, H. J., Schönfelder, H., & Aldinger, F. (1995). A covalent bonded Si-N-C composite ceramic.
  • Eaborn, C. (1960). Organosilicon Compounds.
  • Brook, A. G. (1958). Rearrangement of α-ketosilanes. Journal of the American Chemical Society, 80(8), 1886-1889.
  • Wannagat, U., & Niederprüm, H. (1961). Beiträge zur Chemie der Silicium-Stickstoff-Verbindungen, I. Über Silylamine. Chemische Berichte, 94(6), 1540-1547.
  • Zeigler, J. M. (1986). Polysilane positive resists. Polymer Preprints, 27(1), 109-110.
  • Laine, R. M., & Babonneau, F. (1993). Preceramic polymer routes to silicon carbide.
  • Fink, W. (1966). Silylamines. Angewandte Chemie International Edition in English, 5(9), 760-770.
  • Taylor, G. N., Wolf, T. M., & Goldrick, M. R. (1981). A negative-working organosilicon resist with high oxygen plasma resistance. Journal of the Electrochemical Society, 128(2), 361.
  • Andrianov, K. A., & Zachernyuk, A. B. (1973). Polycondensation of organocyclosilazanes with organochlorosilanes. Polymer Science U.S.S.R., 15(7), 1755-1761.
  • Suzuki, M., & Saegusa, T. (1992). Ring-opening polymerization. In Comprehensive Polymer Science: The Synthesis, Characterization, Reactions & Applications of Polymers (Vol. 3, pp. 599-626). Pergamon.

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Application Notes and Protocols for the Synthesis of Polysilanes via Anionic Ring-Opening Polymerization of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Polysilanes and a Modern Synthetic Approach

Polysilanes, polymers with a backbone consisting entirely of silicon atoms, possess unique electronic and photophysical properties that distinguish them from their carbon-based counterparts.[1] These properties, arising from σ-electron delocalization along the Si-Si chain, make them promising materials for a range of applications, including as silicon carbide precursors, photoresists, and charge transport layers in electronic devices.[1][2]

Historically, the synthesis of high molecular weight polysilanes has been dominated by the Wurtz-type reductive coupling of dichlorosilanes.[1][2] However, this method often suffers from drawbacks such as low yields, broad molecular weight distributions, and limited tolerance for functional groups.[3] A more controlled and versatile approach is the anionic ring-opening polymerization (ROP) of cyclic silane monomers.[4][5] This "living" polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights, narrow polydispersity, and the ability to create complex architectures like block copolymers.[5][6][7]

This application note provides a detailed guide to the synthesis of polydimethylsilane through the anionic ROP of dodecamethylcyclohexasilane ((Me₂Si)₆), a readily available cyclic monomer.[8] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the characterization of the resulting polymer.

The Causality Behind Experimental Choices in Anionic ROP of (Me₂Si)₆

The success of the anionic ROP of dodecamethylcyclohexasilane hinges on the careful selection of reagents and reaction conditions. Here, we explore the rationale behind these choices.

Initiator Selection: n-Butyllithium (n-BuLi)

n-Butyllithium is a widely used and highly effective initiator for anionic polymerizations.[9][10] Its primary role is to generate the initiating silyl anion. The reaction proceeds through the nucleophilic attack of the butyl anion on a silicon atom in the dodecamethylcyclohexasilane ring, leading to the formation of a lithium silanide species that propagates the polymerization.[11] The choice of n-BuLi is strategic due to its commercial availability and high reactivity. However, its pyrophoric nature necessitates handling with extreme care under an inert atmosphere.[9]

Solvent System: The Role of Tetrahydrofuran (THF)

The choice of solvent is critical in anionic polymerization as it influences the reactivity of the propagating chain end.[12][13] Tetrahydrofuran (THF) is a common solvent for these reactions because it solvates the lithium counter-ion, leading to a "looser" ion pair and a more reactive "naked" silyl anion. This enhances the rate of both initiation and propagation. However, n-BuLi can react with THF in a side reaction, especially at elevated temperatures.[10] To mitigate this, the polymerization is typically conducted at low temperatures, such as -78 °C.[10]

Living Polymerization: A Gateway to Advanced Architectures

A key advantage of this synthetic route is its "living" nature.[6][7] In the absence of terminating agents (impurities like water or oxygen), the anionic chain ends remain active even after all the monomer has been consumed.[7] This allows for the sequential addition of a different monomer to create well-defined block copolymers, opening avenues for the design of novel materials with tailored properties.[5][8][12][14][15]

Visualizing the Synthesis

Reaction Mechanism

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination n-BuLi n-BuLi (Me2Si)6 Dodecamethyl- cyclohexasilane ((Me₂Si)₆) n-BuLi->(Me2Si)6 Nucleophilic Attack Initiating_Complex Bu-(SiMe₂)₆⁻ Li⁺ (Me2Si)6->Initiating_Complex Propagating_Chain Bu-(SiMe₂)n⁻ Li⁺ Initiating_Complex->Propagating_Chain Monomer (Me₂Si)₆ Propagating_Chain->Monomer Ring Opening Longer_Chain Bu-(SiMe₂)n+6⁻ Li⁺ Monomer->Longer_Chain Longer_Chain->Propagating_Chain Further Monomer Addition Living_Polymer Bu-(SiMe₂)m⁻ Li⁺ Longer_Chain->Living_Polymer Terminating_Agent e.g., MeOH Living_Polymer->Terminating_Agent Quenching Terminated_Polymer Bu-(SiMe₂)m-H + MeOLi Terminating_Agent->Terminated_Polymer

Caption: Anionic ROP of Dodecamethylcyclohexasilane.

Experimental Workflow

Workflow Start Start Setup Assemble and Flame-Dry Glassware under Inert Gas Start->Setup Reagents Prepare Anhydrous THF, Dodecamethylcyclohexasilane, and n-BuLi Solution Setup->Reagents Cooling Cool Reactor to -78 °C (Dry Ice/Acetone Bath) Reagents->Cooling Initiation Slowly Add n-BuLi to Monomer Solution in THF Cooling->Initiation Polymerization Stir at -78 °C for Specified Reaction Time Initiation->Polymerization Termination Quench with Degassed Methanol Polymerization->Termination Warm_Up Allow to Warm to Room Temperature Termination->Warm_Up Precipitation Precipitate Polymer in Isopropanol or Methanol Warm_Up->Precipitation Isolation Isolate Polymer by Filtration Precipitation->Isolation Drying Dry Polymer under Vacuum Isolation->Drying Characterization Characterize by GPC, NMR, DSC Drying->Characterization End End Characterization->End

Caption: Experimental Workflow for Polysilane Synthesis.

Detailed Experimental Protocol: Anionic ROP of Dodecamethylcyclohexasilane

Materials and Reagents:

  • Dodecamethylcyclohexasilane ((Me₂Si)₆) (recrystallized from hexane and dried under vacuum)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl)

  • Methanol, anhydrous (degassed)

  • Isopropanol, reagent grade

  • Argon or Nitrogen gas, high purity

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a sidearm, equipped with a magnetic stir bar

  • Septa and syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Reaction Setup:

    • A 100 mL round-bottom flask is flame-dried under a stream of inert gas and then allowed to cool to room temperature.

    • The flask is equipped with a magnetic stir bar and sealed with a rubber septum.

  • Monomer and Solvent Addition:

    • Dodecamethylcyclohexasilane (e.g., 1.0 g, 2.86 mmol) is added to the flask in a glovebox or under a positive pressure of inert gas.

    • Anhydrous THF (e.g., 50 mL) is added via cannula or syringe.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Initiation of Polymerization:

    • A calculated amount of n-BuLi solution (e.g., for a target molecular weight of 10,000 g/mol , approximately 0.1 mmol) is drawn into a gas-tight syringe.

    • The n-BuLi solution is added dropwise to the stirred monomer solution at -78 °C. A color change is typically observed upon addition of the initiator.

  • Polymerization:

    • The reaction mixture is stirred at -78 °C for a predetermined time (e.g., 1-4 hours). The optimal reaction time may need to be determined empirically.

  • Termination:

    • The polymerization is terminated by the rapid addition of a small amount of degassed, anhydrous methanol (e.g., 1 mL) via syringe. The color of the reaction mixture should dissipate.

  • Polymer Isolation and Purification:

    • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as isopropanol or methanol (e.g., 500 mL), with vigorous stirring.

    • The precipitated white polymer is collected by filtration, washed with additional non-solvent, and dried under vacuum to a constant weight.

Quantitative Data and Characterization

The molecular weight of the resulting polydimethylsilane can be controlled by varying the monomer-to-initiator ratio.[4][13][16] The polydispersity index (PDI) is expected to be low, typically below 1.2, indicative of a well-controlled polymerization.

Table 1: Expected Molecular Weight and PDI based on Monomer-to-Initiator Ratio

Monomer-to-Initiator Ratio ([M]/[I])Target Mn ( g/mol )Expected PDI (Mw/Mn)
50~17,400< 1.2
100~34,900< 1.2
200~69,800< 1.2

Characterization of Polydimethylsilane:

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[17][18][19] The analysis is typically performed in THF using polystyrene standards for calibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a broad singlet corresponding to the methyl protons on the silicon backbone.

    • ²⁹Si NMR is particularly informative for confirming the polymer structure.[3][20][21][22][23] A single major resonance is expected for the repeating -SiMe₂- units in the polymer backbone.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties.[2]

Table 2: Typical Spectroscopic Data for Polydimethylsilane

TechniqueExpected Chemical Shift / Signal
¹H NMR (CDCl₃)δ ~0.2-0.3 ppm (broad singlet, Si-CH₃)
²⁹Si NMR (CDCl₃)δ ~ -39 to -41 ppm

Protocol for the Synthesis of a Polystyrene-block-polydimethylsilane Copolymer

The living nature of the anionic ROP of dodecamethylcyclohexasilane allows for the synthesis of block copolymers by sequential monomer addition.[5][14][15]

  • Synthesize Living Polydimethylsilane: Follow steps 1-4 of the protocol for the homopolymer synthesis.

  • Addition of the Second Monomer:

    • After the desired polymerization time for the first block, a solution of freshly distilled styrene in anhydrous THF is added to the living polydimethylsilane solution at -78 °C via cannula or syringe.

    • The reaction mixture is stirred at -78 °C for an additional period (e.g., 2-6 hours) to allow for the polymerization of the styrene block.

  • Termination and Isolation: Follow steps 5 and 6 of the homopolymer protocol to terminate the polymerization and isolate the block copolymer.

Characterization of the block copolymer will involve GPC to observe an increase in molecular weight after the addition of the second monomer, and NMR to confirm the presence of both polystyrene and polydimethylsilane blocks.

References

  • Bukalov, S. S., Leites, L. A., & West, R. (2014). The structure and phase transitions of crystalline polydimethylsilane [Me2Si]n revisited. Russian Chemical Bulletin, 63(11), 2515-2522. [Link]

  • Deniz, S., et al. (2004). Synthesis and Characterization of Block Copolymers Using Polysiloxane Based Macroazoinitiator. Turkish Journal of Chemistry, 28(5), 643-652. [Link]

  • ResearchGate. (n.d.). 29Si-NMR spectrum of PDMSMHS-QAS. Retrieved January 26, 2026, from [Link]

  • Bukalov, S. S., Leites, L. A., & West, R. (2014). The structure and phase transitions of crystalline polydimethylsilane [Me2Si] n revisited. ResearchGate. [Link]

  • Wikipedia. (2023, December 19). Polysilane. [Link]

  • Wikipedia. (2023, December 29). n-Butyllithium. [Link]

  • Rossini, A. J., et al. (2015). Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. Journal of the American Chemical Society, 137(34), 11074-11086. [Link]

  • Zhang, H., et al. (1992). Anionic polymerization of alkyl methacrylates and molecular weight distributions of the resulting polymers. Polymer, 33(4), 830-835. [Link]

  • Agilent Technologies. (2015). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. [Link]

  • Defense Technical Information Center. (1976). Organosilane Polymers. [Link]

  • Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated. (2018). Data in Brief. [Link]

  • YouTube. (2017, June 10). ANIONIC Electrocyclic reaction: BuLi, Mechanism, Molecular orbitals. [Link]

  • ResearchGate. (n.d.). Kinetics of anionic polymerization of hexamethylcyclotrisiloxane in the system of DMF /n-BuLi. Retrieved January 26, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 13). GPC errors in polymer molecular weight analysis. [Link]

  • Reich, H. J., & Sikervar, V. (2015). Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Angewandte Chemie International Edition, 54(46), 13817-13820. [Link]

  • Gun'ko, V. M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Molecules, 24(10), 1904. [Link]

  • Geng, J., & Huang, J. (2015). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 7(8), 1433-1466. [Link]

  • ResearchGate. (2016, January 28). Why i got confusing results for GPC test (determination of molecular weight of a polymer)?. [Link]

  • Kohsaka, Y., & Kitayama, T. (2015). Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity. ACS Macro Letters, 4(1), 113-117. [Link]

  • YouTube. (2018, January 23). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. [Link]

  • ResearchGate. (n.d.). Modeling of polymerization rate and microstructure in the anionic polymerization of isoprene using n-butyl lithium and N,N,N′,N′-tetramethylethylenediamine considering different reactivities of the structural units. Retrieved January 26, 2026, from [Link]

  • Khan, M. N. (2023). Synthesis and Characterization of Block Copolymer Based Nanoparticles. DigitalCommons@UNMC. [Link]

  • ResearchGate. (n.d.). 29 Si NMR spectra of prepared high RI siloxane polymers with aromatic.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of n-BuLi and ROLi in THF. Retrieved January 26, 2026, from [Link]

  • Kohsaka, Y., & Kitayama, T. (2015). Precise Anionic Polymerization of Methyl Methacrylate: Simultaneous Control of Molecular Weight, Stereoregularity, and End-Structure. NIPPON GOMU KYOKAISHI, 88(3), 80-85. [Link]

  • Kalaska, J. (2023). The Synthesis and Structure of Block Copolymers. Journal of Polymer Science and Applications, 7(4). [Link]

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Protocol for the Reductive Coupling of Dimethyldichlorosilane to Yield Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-Si-0612

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of dodecamethylcyclohexasilane, (Si(CH₃)₂)₆, via the reductive coupling of dimethyldichlorosilane, (CH₃)₂SiCl₂. This Wurtz-type reaction employs an alkali metal, typically sodium, to facilitate the formation of silicon-silicon bonds, yielding the cyclic hexamer. This application note details the underlying mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and describes methods for product characterization. The protocol is designed for researchers in materials science and organosilicon chemistry requiring a reliable method for producing this important polysilane precursor.

Introduction and Scientific Background

Dodecamethylcyclohexasilane is a foundational organosilicon compound, serving as a key precursor for polysilanes and silicon-based materials.[1] These materials are of significant interest due to their unique electronic and optical properties. The synthesis detailed herein is a classic example of a Wurtz-Fittig type reaction, adapted for the formation of Si-Si bonds.[2][3] The reaction proceeds by the reduction of the silicon-chlorine bonds in dimethyldichlorosilane with an alkali metal, generating highly reactive silyl radical or silyl anion intermediates that subsequently couple to form the cyclic product.[4][5]

The overall balanced equation for the primary reaction is:

6 (CH₃)₂SiCl₂ + 12 Na → (Si(CH₃)₂)₆ + 12 NaCl [1]

Causality Behind Method Selection: While other reducing agents and methods like electrochemical synthesis exist, the use of sodium metal in an ethereal solvent is a robust, well-established, and cost-effective method for this transformation on a laboratory scale.[6] The choice of solvent is critical; tetrahydrofuran (THF) is ideal as it is relatively inert to the reaction conditions and effectively solvates the intermediates. However, meticulous control over reaction conditions is paramount to favor the formation of the desired six-membered ring over linear polymers or other cyclic byproducts like decamethylcyclopentasilane (Si₅(CH₃)₁₀).[1]

Safety and Hazard Management

Extreme caution must be exercised throughout this procedure.

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂): This reagent is highly flammable, corrosive, and reacts violently with water or moisture to produce toxic and corrosive hydrochloric acid (HCl) gas.[7][8] It causes severe skin burns and eye damage.[7] All handling must be performed in a certified chemical fume hood while wearing a fire-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[9][10]

  • Sodium (Na) Metal: Sodium is a highly reactive alkali metal that reacts explosively with water, liberating flammable hydrogen gas which can autoignite.[11][12] It must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored under mineral oil to prevent oxidation.[13] A Class D fire extinguisher (for combustible metals) must be readily accessible. Never use water or a CO₂ extinguisher on a sodium fire. [12]

  • Tetrahydrofuran (THF): THF is a highly flammable solvent. More critically, it can form explosive peroxides upon prolonged exposure to air.[14] Always use freshly distilled THF from a solvent purification system or verify the absence of peroxides with test strips before use.

Materials and Equipment

Reagents
  • Dimethyldichlorosilane ((CH₃)₂SiCl₂), ≥99% purity

  • Sodium (Na) metal, stored under mineral oil

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Toluene, anhydrous

  • Isopropanol, ACS grade (for quenching)

  • Hexanes, anhydrous

  • Argon or Nitrogen gas, high purity, with a manifold for inert atmosphere operations

Equipment
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Mechanical stirrer with a gas-tight seal

  • Schlenk line or glove box for inert atmosphere manipulation

  • Heating mantle with a temperature controller

  • Cannula and syringes for liquid transfers

  • Glassware for workup and purification (e.g., Buchner funnel, separatory funnel, distillation apparatus)

  • Characterization instruments: NMR Spectrometer, GC-MS

Detailed Experimental Protocol

This protocol is based on a 0.1 mole scale reaction. Adjust quantities accordingly for different scales.

Reagent and Glassware Preparation
  • Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Atmosphere: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (topped with a gas bubbler), and dropping funnel. Purge the entire apparatus with dry argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Sodium Dispersion:

    • In the purged reaction flask, add 150 mL of anhydrous toluene.

    • Carefully cut 4.6 g (0.2 mol, 2.0 equivalents) of sodium metal into small pieces, quickly rinse with anhydrous hexanes to remove the mineral oil, and add them to the toluene.

    • Heat the mixture to the boiling point of toluene (~110 °C) with vigorous stirring. The sodium will melt and form a fine, sand-like dispersion.

    • Once a fine dispersion is achieved, turn off the heat and allow the mixture to cool to room temperature while continuing to stir.

  • Reactant Solution: In a separate dry, inert-gas-purged flask, prepare a solution of 12.91 g (12.1 mL, 0.1 mol) of dimethyldichlorosilane in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

Reaction Execution
  • Once the sodium dispersion has cooled to room temperature, carefully remove the toluene via cannula under inert atmosphere and replace it with 150 mL of anhydrous THF.

  • Begin vigorous stirring of the sodium/THF slurry.

  • Add the dimethyldichlorosilane/THF solution from the dropping funnel to the reaction flask dropwise over a period of 2-3 hours.

    • Experimental Rationale: A slow addition rate is crucial to maintain control over the exothermic reaction and to favor cyclization over polymerization. High local concentrations of the chlorosilane can lead to the formation of long-chain polymers.

  • After the addition is complete, gently heat the reaction mixture to reflux (~66 °C for THF) and maintain it for 4-6 hours to ensure the reaction goes to completion. The mixture will typically turn a deep blue or purple color, indicating the presence of reactive silyl anions.

Workup and Product Isolation
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Quenching: Cautiously and slowly add 20 mL of isopropanol dropwise to quench any unreacted sodium metal. This step is highly exothermic and will produce hydrogen gas. Ensure adequate venting through the bubbler.

  • Once the evolution of gas has ceased, add 100 mL of deionized water to dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of hexanes.

  • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator. A white crystalline solid should be obtained.

Purification

The crude product is a mixture of dodecamethylcyclohexasilane, decamethylcyclopentasilane, and some linear oligomers.

  • Recrystallization: Recrystallize the crude solid from hot ethanol or isopropanol to obtain pure dodecamethylcyclohexasilane as a white, crystalline solid.

  • Sublimation: For higher purity, the recrystallized solid can be purified further by vacuum sublimation.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Dry Glassware & Assemble B Prepare Sodium Dispersion in Toluene A->B D Solvent Exchange: Toluene to THF B->D C Prepare (CH₃)₂SiCl₂ in Anhydrous THF E Slow Addition of (CH₃)₂SiCl₂ (2-3 hours) C->E D->E F Reflux Reaction (4-6 hours) E->F G Cool to 0°C & Quench (Isopropanol) F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Recrystallization or Sublimation I->J K Characterization (NMR, GC-MS) J->K

Caption: Experimental workflow for the synthesis of Dodecamethylcyclohexasilane.

Data Summary and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterValue
Molecular Formula C₁₂H₃₆Si₆[15]
Molecular Weight 348.92 g/mol [15][16]
Appearance Colorless to white crystalline solid[1]
Melting Point 254–257 °C[1]
Expected Yield 40-60% (Varies with reaction scale and conditions)

Expected Analytical Data:

  • ¹H NMR (CDCl₃): A sharp singlet is expected for the 36 equivalent methyl protons. The chemical shift is typically around δ 0.13-0.15 ppm.

  • ²⁹Si NMR (CDCl₃): A single resonance confirming the symmetrical nature of the six silicon atoms.

  • GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 348, along with a characteristic fragmentation pattern.[17]

References

  • Google Patents. (n.d.). Process for the preparation of dimethyldichlorosilane.
  • Wikipedia. (2023). Wurtz–Fittig reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. Retrieved from [Link]

  • MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

  • ChemistryViews. (2022). Reductive Coupling Approach to Organohydrosilanes. Retrieved from [Link]

  • Wikipedia. (2023). Dodecamethylcyclohexasilane. Retrieved from [Link]

  • ResearchGate. (2022). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecamethylcyclohexasilane. PubChem Compound Database. Retrieved from [Link]

  • University of California, Santa Barbara. (2013). Standard Operating Procedure: SODIUM. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Reductive Coupling of Chlorosilanes with Lithium. Retrieved from [Link]

  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. Retrieved from [Link]

  • The Ohio State University. (n.d.). Standard Operating Procedures for Use of Solvent Stills. Retrieved from [Link]

  • National Institutes of Health. (2022). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. Retrieved from [Link]

  • YouTube. (2024). WURTZ REACTION VS FITTING VS WURTZ FITTING REACTION. Retrieved from [Link]

  • Gelest, Inc. (2014). Safety Data Sheet: DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexasiloxane, dodecamethyl-. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl Dichlorosilane. Retrieved from [Link]

  • ACS Publications. (2022). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium. Retrieved from [Link]

  • ResearchGate. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). From silicon to silicones without dimethyldichlorosilane: direct green mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether. Green Chemistry. Retrieved from [Link]

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Dodecamethylcyclohexasilane: A Versatile Building Block for Supramolecular Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Appeal of a Saturated Silicon Scaffold

In the vast and intricate world of supramolecular chemistry, the quest for novel, structurally precise, and functionally versatile building blocks is perpetual. Dodecamethylcyclohexasilane, (Me₂Si)₆, emerges as a compelling candidate in this arena. This saturated, cyclic organosilicon compound, with its well-defined chair-like conformation and an array of methyl groups, presents a unique combination of properties that make it an intriguing scaffold for the rational design of complex supramolecular architectures.

Unlike aromatic macrocycles that rely heavily on π-π stacking interactions, dodecamethylcyclohexasilane offers a predominantly van der Waals surface. Its flexible ring structure, capable of adopting different conformations, and the potential for functionalization of its methyl groups or direct interaction with the Si-Si bonds, open up avenues for creating novel host-guest systems, self-assembled monolayers, and advanced materials. This guide provides an in-depth exploration of dodecamethylcyclohexasilane as a supramolecular building block, with a focus on practical applications and detailed experimental protocols.

Physicochemical Properties of Dodecamethylcyclohexasilane

A thorough understanding of the inherent properties of (Me₂Si)₆ is crucial for its effective application in supramolecular design.

PropertyValueReference
Chemical Formula C₁₂H₃₆Si₆[1]
Molar Mass 348.92 g/mol [1]
Appearance Colorless solid[2]
Melting Point 254–257 °C[2]
Conformation Chair-like[2]
Solubility Soluble in nonpolar organic solvents (e.g., toluene, hexane)

Core Application: Host-Guest Chemistry with Fullerenes

One of the most well-documented applications of dodecamethylcyclohexasilane in supramolecular chemistry is its ability to act as a host for fullerene molecules, particularly C₆₀. The concave shape of the cyclohexasilane ring in its chair conformation is complementary to the convex surface of the fullerene, leading to the formation of stable co-crystals through van der Waals interactions.

Causality Behind the Interaction

The formation of the [(Me₂Si)₆]·[C₆₀] co-crystal is a prime example of shape and size complementarity driving supramolecular self-assembly. The methyl groups of the dodecamethylcyclohexasilane create a "soft" van der Waals pocket that can snugly accommodate the C₆₀ molecule. This interaction is not driven by strong, directional forces like hydrogen bonds, but rather by the cumulative effect of numerous weak, non-directional van der Waals interactions, maximizing the contact surface area between the host and the guest.

Experimental Workflow: Co-crystallization of (Me₂Si)₆ and C₆₀

G cluster_synthesis Synthesis of (Me₂Si)₆ cluster_cocrystal Co-crystallization with C₆₀ synth_start Start: Dimethyldichlorosilane synth_reagents Add Sodium/Potassium Alloy in THF synth_start->synth_reagents synth_reflux Reflux Reaction Mixture synth_reagents->synth_reflux synth_workup Work-up and Purification (Filtration, Crystallization) synth_reflux->synth_workup synth_product Product: Dodecamethylcyclohexasilane synth_workup->synth_product cocrystal_start Dissolve (Me₂Si)₆ and C₆₀ in Toluene synth_product->cocrystal_start Use as starting material cocrystal_mix Mix Solutions cocrystal_start->cocrystal_mix cocrystal_evap Slow Evaporation of Solvent cocrystal_mix->cocrystal_evap cocrystal_product Formation of [(Me₂Si)₆]·[C₆₀] Co-crystals cocrystal_evap->cocrystal_product

Caption: Workflow for the synthesis of dodecamethylcyclohexasilane and its subsequent co-crystallization with C₆₀.

Detailed Protocols

Protocol 1: Synthesis of Dodecamethylcyclohexasilane ((Me₂Si)₆)

This protocol is adapted from the established synthesis of dodecamethylcyclohexasilane.[2]

Materials:

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Sodium-potassium alloy (NaK)

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line and associated glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the flask, prepare a dispersion of NaK alloy in anhydrous THF.

  • Reaction: Slowly add dimethyldichlorosilane, dissolved in anhydrous THF, to the stirred NaK dispersion via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted NaK alloy by the slow addition of tert-butanol.

    • Filter the mixture to remove the resulting metal chlorides.

    • Evaporate the THF from the filtrate under reduced pressure.

  • Purification:

    • Dissolve the resulting solid residue in a minimal amount of hot hexane.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the colorless crystals of dodecamethylcyclohexasilane by filtration and dry under vacuum.

Self-Validation: The purity of the synthesized dodecamethylcyclohexasilane can be confirmed by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy, as well as by its sharp melting point.

Protocol 2: Preparation of the [(Me₂Si)₆]·[C₆₀] Co-crystal

This protocol describes a general method for the co-crystallization of dodecamethylcyclohexasilane with C₆₀ fullerene.

Materials:

  • Dodecamethylcyclohexasilane ((Me₂Si)₆)

  • Buckminsterfullerene (C₆₀)

  • Toluene (anhydrous)

Procedure:

  • Solution Preparation:

    • Prepare a saturated solution of dodecamethylcyclohexasilane in anhydrous toluene.

    • Prepare a saturated solution of C₆₀ in anhydrous toluene. The characteristic purple color of the C₆₀ solution should be observed.

  • Mixing: In a clean vial, combine the two solutions in a 1:1 molar ratio.

  • Crystallization:

    • Loosely cap the vial to allow for slow evaporation of the toluene.

    • Store the vial in a dark, vibration-free environment at room temperature.

    • Dark, needle-like or rod-like crystals of the co-crystal should form over a period of several days to a week.

  • Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of cold toluene. Dry the crystals under a gentle stream of inert gas.

Self-Validation: The formation of the co-crystal can be confirmed by single-crystal X-ray diffraction, which will reveal the 1:1 host-guest stoichiometry and the packing arrangement. Spectroscopic methods such as UV-Vis and Raman spectroscopy can also be used to characterize the complex.

Characterization of the Supramolecular Assembly

A multi-technique approach is essential for the unambiguous characterization of the [(Me₂Si)₆]·[C₆₀] supramolecular assembly.

TechniqueExpected Observations
Single-Crystal X-ray Diffraction Provides the definitive crystal structure, showing the 1:1 stoichiometry and the precise intermolecular distances and contacts between the host and guest.
¹H NMR Spectroscopy The proton signals of dodecamethylcyclohexasilane in the co-crystal may show slight shifts compared to the free host due to the anisotropic magnetic field of the C₆₀ molecule.
¹³C NMR Spectroscopy The signal for the C₆₀ carbon atoms in the co-crystal may show a slight upfield or downfield shift compared to pure C₆₀.
UV-Vis Spectroscopy The electronic absorption spectrum of the co-crystal in solution may show subtle changes in the absorption bands of C₆₀ due to the interaction with the cyclohexasilane host.
Raman Spectroscopy The vibrational modes of both the dodecamethylcyclohexasilane and C₆₀ molecules may be slightly perturbed in the co-crystal, providing evidence of their interaction.

Expanding the Horizon: Functionalization and Further Applications

While the host-guest chemistry with fullerenes is a prominent example, the potential of dodecamethylcyclohexasilane in supramolecular chemistry extends further. Functionalization of the (Me₂Si)₆ scaffold is a key strategy to unlock new applications.

Logical Relationships in Functionalization

G cluster_functionalization Functionalization Strategies cluster_applications Potential Supramolecular Applications D12 Dodecamethylcyclohexasilane ((Me₂Si)₆) demethylation Selective Demethylation-Halogenation D12->demethylation Leads to hydrosilylation Hydrosilylation of Unsaturated Precursors D12->hydrosilylation Can be used to attach mesogenic or polymerizable groups sams Self-Assembled Monolayers (SAMs) demethylation->sams Enables attachment to surfaces lcs Liquid Crystals hydrosilylation->lcs Creates liquid crystalline derivatives polymers Coordination Polymers hydrosilylation->polymers Forms polymeric supramolecular structures

Caption: Potential pathways for functionalizing dodecamethylcyclohexasilane to create building blocks for various supramolecular applications.

  • Self-Assembled Monolayers (SAMs): By selectively replacing one or more methyl groups with functional groups capable of binding to a surface (e.g., thiols for gold surfaces, silanols for oxide surfaces), ordered monolayers of dodecamethylcyclohexasilane derivatives could be fabricated. This would allow for the creation of well-defined organic surfaces with unique properties.

  • Liquid Crystals: The attachment of mesogenic (liquid crystal-forming) units to the cyclohexasilane core could lead to novel liquid crystalline materials. The rigid, cyclic nature of the (Me₂Si)₆ scaffold could influence the packing and phase behavior of these materials.

  • Coordination Polymers: Functionalization of dodecamethylcyclohexasilane with ligating groups would enable its use as a building block in the formation of coordination polymers and metal-organic frameworks (MOFs). The defined geometry of the cyclohexasilane ring could lead to predictable and novel network topologies.

Conclusion and Future Outlook

Dodecamethylcyclohexasilane represents a compelling, yet underexplored, building block in the vast toolkit of supramolecular chemistry. Its unique structural features and potential for functionalization offer exciting opportunities for the design and synthesis of novel supramolecular materials. The well-established host-guest chemistry with fullerenes provides a solid foundation and a detailed roadmap for its application. As synthetic methodologies for the selective functionalization of dodecamethylcyclohexasilane continue to develop, we can anticipate its integration into a wider array of complex and functional supramolecular systems, from advanced sensors to novel electronic materials.

References

  • West, R., Brough, L. F., & Wojnowski, W. (1979). Dodecamethylcyclohexasilane. Inorganic Syntheses, 19, 265-268. [Link]

Sources

Safe handling and storage procedures for Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Dodecamethylcyclohexasilane

Abstract: This document provides a comprehensive guide to the safe handling and storage of Dodecamethylcyclohexasilane (CAS No. 4098-30-0). It is intended for researchers, scientists, and professionals in drug development and other fields who may work with this organosilicon compound. The protocols outlined herein are designed to mitigate risks, ensure personnel safety, and maintain the integrity of the material through proper laboratory practices.

Introduction and Scope

Dodecamethylcyclohexasilane, with the chemical formula (Si(CH3)2)6, is a cyclic polysilane compound. It is a colorless solid, often in the form of a powder or crystals, and is considered one of the more readily handled polysilanes.[1] Its unique electronic and conformational properties make it a subject of interest in materials science and as a precursor in various chemical syntheses. However, like any chemical substance, its safe use is predicated on a thorough understanding of its properties and potential hazards.

The causality behind the stringent protocols described in this guide is rooted in the compound's physical state and its classification as a combustible solid. The fine, crystalline nature of the powder can increase the risk of inhalation and dispersal, while its combustibility necessitates strict controls over ignition sources. This guide provides a self-validating system of protocols where adherence to each step systematically minimizes exposure and reduces the risk of incidents.

Hazard Identification and Risk Assessment

A critical first step before handling Dodecamethylcyclohexasilane is a thorough risk assessment. While some safety data sheets for similar compounds, such as dodecamethylcyclohexasiloxane, indicate specific health hazards like eye irritation, the primary documented hazard for Dodecamethylcyclohexasilane is its combustibility.[2]

2.1. Physical and Chemical Properties Summary

The following table summarizes the key physical and chemical properties of Dodecamethylcyclohexasilane, which inform the necessary safety precautions.

PropertyValueSource(s)
CAS Number 4098-30-0[1]
Molecular Formula C12H36Si6[3]
Molar Mass 348.93 g/mol [1]
Appearance Colorless solid (powder or crystals)[1]
Melting Point 229-257 °C[1]
Density 0.988 g/cm³[1]
Classification Combustible Solid (Storage Class 11)

2.2. Health Hazards

Specific toxicological data for Dodecamethylcyclohexasilane is not extensively documented in the readily available literature. However, as a matter of standard laboratory practice, contact with skin and eyes should be avoided, and inhalation of the powder must be prevented.[2]

2.3. Fire and Explosion Hazards

Dodecamethylcyclohexasilane is classified as a combustible solid. As a powder, it may form explosive mixtures with air upon intense heating or if dispersed in a sufficient concentration. Vapors generated at elevated temperatures may be heavier than air and spread along floors.

Risk Assessment Workflow

The following diagram illustrates the essential decision-making process for a comprehensive risk assessment before commencing work with Dodecamethylcyclohexasilane.

RiskAssessment Figure 1. Risk Assessment Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_action Action Phase start Identify Experimental Protocol sds Review Safety Data Sheet (SDS) for Dodecamethylcyclohexasilane start->sds props Assess Chemical Properties (e.g., Combustibility, Form) sds->props quant Determine Quantity to be Used props->quant hazards Identify Potential Hazards (Inhalation, Ignition) quant->hazards controls Determine Necessary Controls (Ventilation, PPE) hazards->controls emergency Review Emergency Procedures (Spill, Fire) controls->emergency go_nogo Controls Adequate? emergency->go_nogo proceed Proceed with Experiment go_nogo->proceed Yes reassess Re-evaluate Protocol / Enhance Controls go_nogo->reassess No reassess->controls

Caption: Risk Assessment Workflow for Dodecamethylcyclohexasilane.

Safe Handling Protocols

Adherence to meticulous handling procedures is paramount to ensuring safety. The choice of specific controls is dictated by the compound's combustible nature and physical form.

3.1. Engineering Controls

  • Ventilation: Always handle Dodecamethylcyclohexasilane in a well-ventilated area. A certified chemical fume hood or a local exhaust ventilation system is required to minimize inhalation of airborne particles.[2]

  • Ignition Source Control: All sources of ignition, including open flames, hot surfaces, and spark-producing equipment, must be strictly excluded from the handling area. Use of intrinsically safe equipment is recommended, especially when handling larger quantities.

3.2. Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory. The selection of specific items is based on a "defense-in-depth" strategy to prevent any contact with the substance.

PPE ItemSpecificationRationaleSource(s)
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or airborne particles entering the eyes.[2][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Double gloving is recommended for extended procedures.[5]
Body Protection Long-sleeved laboratory coat. A flame-retardant gown may be required based on risk assessment.Protects skin and clothing from contamination.[4][5]
Respiratory An N95-rated respirator or higher.Required if there is a risk of inhaling airborne powder, especially outside of a fume hood.

3.3. General Handling Procedures

  • Preparation: Designate a specific area for handling. Ensure the area is clean and uncluttered. Verify that all necessary safety equipment (spill kit, fire extinguisher) is accessible.

  • Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Use spatulas or other appropriate tools to minimize dust generation. Avoid pouring the dry powder, which can create airborne dust clouds.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[2][6]

Storage Procedures

Proper storage is crucial for maintaining the stability of Dodecamethylcyclohexasilane and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to the atmosphere.[2]

  • Location: Store in a cool, dry, and well-ventilated area designated for combustible solids.[2] The storage area should be secure and accessible only to authorized personnel.

  • Conditions to Avoid: Protect from light, heat, and all sources of ignition.[2]

  • Incompatibilities: Store separately from strong oxidizing agents, with which it can react.[7]

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

5.1. First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Immediately move the affected person to fresh air. If symptoms persist, seek medical attention.[2]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and lukewarm water for at least 15 minutes.[6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do. Seek medical attention if irritation develops or persists.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6] Seek immediate medical attention.

5.2. Spill Response Protocol

In the event of a spill, a calm and systematic response is required to ensure effective cleanup and personnel safety.

Spill Response Workflow

SpillResponse Figure 2. Spill Response Protocol cluster_initial Initial Response cluster_cleanup Cleanup Phase cluster_final Final Steps spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazards alert->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Gently Sweep/Collect Material contain->collect decon Decontaminate Spill Area (Detergent & Water) collect->decon package Package Waste in Labeled, Sealed Container decon->package dispose Dispose of as Hazardous Waste package->dispose restock Restock Spill Kit dispose->restock report Report Incident restock->report

Caption: Step-by-step workflow for managing a Dodecamethylcyclohexasilane spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Assess: Evaluate the extent of the spill. For large spills, or if you are not trained to handle the situation, contact your institution's emergency response team.

  • Secure Area & PPE: Restrict access to the spill area. Don the appropriate PPE as listed in Section 3.2, including respiratory protection.[10]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binder.[11] If the powder is fine, it may be beneficial to carefully wet it with a fine mist of water to prevent it from becoming airborne, provided water is not reactive with other materials involved.[10]

    • Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[8]

    • Clean the spill area thoroughly, washing at least three times with a detergent solution, followed by a final rinse with water.[8][9]

  • Disposal: All contaminated materials, including PPE, must be placed in the sealed hazardous waste container and disposed of according to institutional and local regulations.[10]

5.3. Firefighting Measures

  • Extinguishing Media: For small fires, use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[11] Do NOT use a direct water jet, as it may scatter the material.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

  • Hazards of Combustion: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and silicon oxides.[7]

Waste Disposal

All waste materials containing Dodecamethylcyclohexasilane, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in designated, properly labeled, and sealed containers.

  • Dispose of the waste through a licensed hazardous waste disposal service, in strict accordance with all federal, state, and local regulations.[4]

Conclusion

Dodecamethylcyclohexasilane can be used safely when its properties are understood and the appropriate controls are rigorously applied. The foundation of this safety protocol is a combination of robust engineering controls, mandatory personal protective equipment, and well-rehearsed emergency procedures. By internalizing and implementing this guidance, researchers can effectively mitigate the risks associated with this combustible solid, ensuring a safe and productive laboratory environment.

References

  • Wikipedia. Dodecamethylcyclohexasilane. [Link]

  • CPAchem Ltd. (2024). Safety data sheet: Dodecamethylcyclohexasiloxane. [Link]

  • Carl ROTH. Safety Data Sheet: Dodecamethylpentasiloxane. [Link]

  • Farnell. SAFETY DATA SHEET: DOWSIL™ 732 Multi-Purpose Sealant. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77732, Dodecamethylcyclohexasilane. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Collins Aerospace. (n.d.). Dodecamethylcyclohexasiloxane (D6) Safe Use Instruction. [Link]

  • Kathryn the Educator. (2018, October 27). Managing a Chemotherapy Spill [Video]. YouTube. [Link]

  • UNMC HEROES. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Doffing [Video]. YouTube. [Link]

  • Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • The University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. [Link]

  • Hazchem Safety. Flame Retardant Workwear PPE And ADR Products. [Link]

  • National Institute of Standards and Technology. Cyclohexasiloxane, dodecamethyl- in NIST Chemistry WebBook. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • LookChem. DODECAMETHYLCYCLOHEXASILOXANE. [Link]

  • Cheméo. Chemical Properties of Cyclohexasiloxane, dodecamethyl- (CAS 540-97-6). [Link]

  • Stozhkov, D. A., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5195. [Link]

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Troubleshooting & Optimization

Technical Support Center: Dodecamethylcyclohexasilane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Dodecamethylcyclohexasilane ((Me₂Si)₆). This document is designed for researchers, scientists, and professionals in drug development and materials science who are looking to optimize their synthetic protocols and troubleshoot common issues. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to help you achieve higher yields and purity in your experiments.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for synthesizing Dodecamethylcyclohexasilane?

The most prevalent and historically significant method for synthesizing Dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane (Me₂SiCl₂).[1][2][3] This reaction involves the dehalogenation of the silane monomer using a finely dispersed alkali metal, typically sodium (Na), a sodium-potassium alloy (Na/K), or lithium (Li), to form the silicon-silicon bonds of the cyclic hexamer.[4][5]

The general reaction is as follows:

6 (CH₃)₂SiCl₂ + 12 M → Si₆(CH₃)₁₂ + 12 MCl (where M = Na, K, or Li)

While effective, this method is known for producing a mixture of products, including the desired cyclohexasilane, the cyclopentasilane (Si₅(CH₃)₁₀), and linear polysilanes ([−Si(CH₃)₂−]n).[4] However, with careful control of reaction conditions, high yields of the target molecule can be achieved.[5]

Q2: What kind of yields can I realistically expect from this synthesis?

Yields for the Wurtz-type synthesis of (Me₂Si)₆ can vary significantly based on the chosen conditions. Traditional methods using sodium in refluxing toluene often result in low to moderate yields.[3] However, optimized procedures can dramatically improve outcomes. A highly efficient method utilizing lithium metal in tetrahydrofuran (THF) at 0°C has been reported to produce Dodecamethylcyclohexasilane in yields as high as 80-90% after recrystallization.[5]

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Consistently Low Yield of Dodecamethylcyclohexasilane

Q: My synthesis is producing very little of the desired Si₆(CH₃)₁₂ product. What are the critical factors I should investigate to improve my yield?

A: This is the most frequent challenge, and it's almost always multifactorial. Let's break down the key areas for optimization. The underlying principle is that we want to favor intramolecular cyclization of a six-silicon chain intermediate over continued intermolecular chain growth (polymerization).

1. Choice of Reducing Agent and Solvent System

The combination of the alkali metal and the solvent is paramount. Using lithium metal in THF at low temperatures (e.g., 0°C) is highly recommended.[5]

  • Causality: THF is a superior solvent for this reaction compared to hydrocarbons like toluene. It effectively solvates the metal cations (Li⁺), which in turn helps to stabilize the silyl anion intermediates that are crucial for the coupling process. This stabilization promotes a more controlled reaction, favoring the formation of the thermodynamically stable six-membered ring over linear polymers.[6] Reactions in refluxing toluene are often too aggressive, leading to a complex mixture of products.[6]

2. Reaction Temperature

Maintaining a low and consistent temperature is critical.

  • Causality: The Wurtz coupling reaction is highly exothermic.[7] Running the reaction at elevated temperatures (e.g., refluxing toluene) provides enough energy to drive polymerization, which is often kinetically favored. By keeping the temperature low (0°C), you suppress the rate of competing side reactions and allow the system to favor the formation of the more stable cyclic product.[5][6]

3. Reagent Purity and Handling

Ensure all reagents and the reaction environment are scrupulously dry.

  • Causality: Alkali metals react violently with water. Any moisture will consume the reducing agent and introduce siloxanes into your product mixture. Dimethyldichlorosilane is also highly sensitive to moisture and will hydrolyze. It should be freshly distilled before use. The solvent (THF) must be anhydrous. The entire reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

4. Rate of Addition

The rate at which you add the dimethyldichlorosilane to the alkali metal dispersion is a key parameter.

  • Causality: A slow, controlled addition of the Me₂SiCl₂ solution maintains a state of pseudo-dilution. This means the concentration of the monomer is kept low at any given moment, which statistically favors intramolecular reactions (cyclization) over intermolecular reactions (polymerization). A rapid addition will create a high local concentration of the monomer and reactive intermediates, leading directly to the formation of long-chain polymers.

The following workflow can help diagnose the source of low yields:

Caption: Troubleshooting workflow for low (Me₂Si)₆ yield.

Problem 2: Excessive Formation of Insoluble Polymer

Q: My reaction produces a large amount of a white, insoluble solid, and very little soluble cyclic product. How do I prevent this polymerization?

A: This is a classic sign that your reaction conditions are favoring intermolecular chain growth. The white solid is poly(dimethylsilylene). The solutions are directly related to the points in Problem 1.

  • Primary Cause: High reaction temperature and/or high local monomer concentration.

  • Solution: The most robust solution is to adopt the Lithium/THF method at 0°C with a slow addition of the dichlorosilane. This combination is specifically designed to suppress polymerization. The mechanism involves the formation of silyl anions, and the conditions in THF at 0°C allow for a more controlled, step-wise growth that has a higher probability of cyclizing after reaching a six-member chain length, rather than continuing to grow linearly.[5][6]

The simplified Wurtz-type mechanism is believed to involve radical and/or anionic intermediates. Controlling the reaction conditions helps guide the pathway toward the desired cyclic product.

Wurtz_Coupling cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R 6 (CH₃)₂SiCl₂ I Reactive Intermediates (Silyl Anions/Radicals) R->I Reductive Coupling M 12 Li M->I P1 Si₆(CH₃)₁₂ (Desired Product) I->P1 Controlled Conditions (Low Temp, Slow Add.) P2 [-(CH₃)₂Si-]n (Polymer Byproduct) I->P2 Harsh Conditions (High Temp, Fast Add.) P3 Si₅(CH₃)₁₀ (Cyclic Byproduct) I->P3 Side Reaction

Caption: Reaction pathway control in (Me₂Si)₆ synthesis.

Problem 3: Difficulty in Product Purification

Q: I have a mixture of products. What is the best way to isolate pure Dodecamethylcyclohexasilane?

A: The primary byproducts you need to remove are the cyclopentasilane (Si₅(CH₃)₁₀) and any soluble linear oligomers. The high-molecular-weight polymer is typically insoluble and can be removed by filtration.

  • Recommended Technique: Fractional Crystallization . This method leverages the differences in solubility of the cyclic silanes in a given solvent. Dodecamethylcyclohexasilane is generally less soluble than decamethylcyclopentasilane in common organic solvents like cyclohexane or ethanol.

  • Procedure:

    • After the reaction work-up (filtration of salts and insoluble polymer), evaporate the solvent to obtain the crude solid mixture.

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., cyclohexane).

    • Allow the solution to cool slowly. The less soluble Dodecamethylcyclohexasilane will crystallize out first as a colorless solid.

    • Isolate the crystals by filtration. The mother liquor will be enriched with the more soluble Si₅(CH₃)₁₀ and other impurities.

    • A second recrystallization may be necessary to achieve high purity. Purity can be checked by GC-MS or NMR spectroscopy.[8]

Optimized Experimental Protocol

This protocol is based on the high-yield synthesis reported in the literature, which minimizes side-product formation.[5]

Materials:

  • Dimethyldichlorosilane (Me₂SiCl₂), freshly distilled

  • Lithium (Li) metal, fine wire or shot

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane, reagent grade

  • Standard Schlenk line glassware, magnetic stirrer, and an inert atmosphere (Argon)

Procedure:

  • Setup: Assemble a three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an Argon atmosphere.

  • Lithium Dispersion: To the flask, add lithium metal (12 molar equivalents) and 110 mL of anhydrous THF.

  • Cooling: Cool the stirred mixture to 0°C using an ice-water bath.

  • Monomer Addition: Prepare a solution of dimethyldichlorosilane (6 molar equivalents) in 40 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the lithium dispersion over a period of 1-2 hours. Maintain vigorous stirring and a temperature of 0°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature, letting it stir overnight.

  • Work-up:

    • Add 100 mL of cyclohexane to the reaction mixture.

    • Filter the mixture through a pad of Celite under an inert atmosphere to remove the lithium chloride salt and any insoluble polymer.

    • Wash the filtered solids with an additional 100 mL of cyclohexane.

    • Combine the filtrates and remove the solvents (THF and cyclohexane) under reduced pressure.

  • Purification:

    • Recrystallize the resulting white solid residue from hot cyclohexane.

    • Cool slowly to obtain pure crystals of Dodecamethylcyclohexasilane.

    • Filter, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Yield Data

The choice of reaction parameters has a profound impact on the final yield.

Alkali MetalSolventTemperature (°C)Typical Yield of (Me₂Si)₆Key ByproductsReference
Na/K AlloyTolueneReflux (~110°C)Low - ModerateHigh MW Polymer, Si₅(CH₃)₁₀[4]
Sodium (Na)TolueneReflux (~110°C)ModerateHigh MW Polymer[2][3]
Lithium (Li) THF 0°C High (80-90%) Minimal Polymer [5]

References

  • Synthesis of organosilicon polymers with cyclohexasilane fragments in the main chain. ResearchGate. Available from: [Link]

  • Synthesis of organosilicon compounds. UNT Digital Library. Available from: [Link]

  • Recent progress of organosilicon compound: synthesis and applications. SpringerLink. Available from: [Link]

  • Dodecamethylcyclohexasilane. Wikipedia. Available from: [Link]

  • Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition. PubMed. Available from: [Link]

  • Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. DTIC. Available from: [Link]

  • One-step Synthesis of Dodecamethylcyclohexasilane. RSC Publishing. Available from: [Link]

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. ResearchGate. Available from: [Link]

  • Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition. ResearchGate. Available from: [Link]

  • Wurtz reaction. Wikipedia. Available from: [Link]

  • Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. ResearchGate. Available from: [Link]

  • Synthesis of Silicon(II) Compounds and Their Reactions. ScienceDirect. Available from: [Link]

  • Purification method for organometallic compounds and organometallic compounds obtained therefrom. Google Patents.
  • Progress and challenges in the synthesis of sequence controlled polysaccharides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of carbon nitride oligomer as a precursor of melon with improved fluorescence quantum yield. Materials Advances (RSC Publishing). Available from: [Link]

  • Polysilanes and Related Polymers. Scribd. Available from: [Link]

  • Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. Available from: [Link]

  • Overcoming Key Challenges in Drug Discovery. Lab Manager. Available from: [Link]

  • High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction. ResearchGate. Available from: [Link]

  • The Wurtz Coupling Reaction Mechanism. YouTube. Available from: [Link]

  • One-step synthesis of dodecamethylcyclohexasilane. Semantic Scholar. Available from: [Link]

  • Purification of cyclohexane. Google Patents.
  • Chemists complete synthesis of molecule 'at the limits of complexity'. Chemistry World. Available from: [Link]

Sources

Technical Support Center: Dodecamethylcyclohexasilane (D12) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂), hereafter referred to as D12. This resource is designed for researchers and chemists encountering challenges in obtaining high-purity D12 for applications in materials science, electronics, and drug development. We will move beyond simple procedural lists to explore the causality behind our recommended purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding D12 purification.

Q1: What are the typical impurities found in crude Dodecamethylcyclohexasilane?

A1: The most common impurities originate directly from the standard synthesis route: the reductive coupling of dimethyldichlorosilane with an alkali metal (e.g., Na, K, Li). This reaction, while effective, is not perfectly selective and typically yields two major byproducts:

  • Decamethylcyclopentasilane (Si₅(CH₃)₁₀): The five-membered cyclic silane analogue.

  • Poly(dimethylsilylene) ([−Si(CH₃)₂−]n): A mixture of linear, non-volatile polymeric chains.[1]

The relative amounts of these impurities depend heavily on the specific reaction conditions, such as the choice of alkali metal, solvent, and reaction temperature.

Q2: What is the most reliable method for purifying crude D12 on a lab scale?

A2: For general laboratory purposes, recrystallization is the most robust and widely successful technique.[2] D12 is a crystalline solid with a high melting point, whereas the primary cyclic impurity (Decamethylcyclopentasilane) is a liquid at room temperature, and the polymeric byproduct has very different solubility characteristics. This significant difference in physical states and solubility profiles makes recrystallization exceptionally effective. One study reports achieving >99% purity with an 80% yield via recrystallization from ethanol.[2]

Q3: How can I accurately assess the purity of my D12 sample?

A3: A multi-faceted approach is recommended for a confident purity assessment:

  • Gas Chromatography (GC): This is the industry standard for determining the purity of volatile and semi-volatile silanes.[3][4] A clean chromatogram with a single major peak corresponding to D12 is a strong indicator of high purity.

  • Melting Point Analysis: Pure D12 has a sharp melting point in the range of 250-257°C.[1] A broad melting range or a depressed melting point is a classic sign of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural confirmation and identify organic or silicon-based impurities that may not be visible by GC.

Q4: What are the essential safety precautions when purifying D12?

A4: Standard laboratory safety protocols are required. Specifically:

  • Solvent Handling: Purification will involve organic solvents like ethanol, cyclohexane, or hexanes. These are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and solvent-resistant gloves.

  • Inert Atmosphere: While D12 itself is relatively stable, some organosilicon compounds can be sensitive to air and moisture. Performing manipulations under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially during heating steps, to prevent the formation of siloxanes.

Section 2: Troubleshooting Guide & In-Depth Protocols

This section provides detailed solutions to common experimental challenges.

Problem: My initial recrystallization yielded a product with a low, broad melting point.

This common issue indicates that significant impurities remain trapped in the crystal lattice or on the crystal surfaces. The cause is often related to improper solvent choice, using too much solvent, or cooling the solution too rapidly.

Solution: A rigorously optimized recrystallization protocol.

The principle of recrystallization is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[5] Impurities should either be insoluble in the hot solvent or remain dissolved as the solution cools.

Workflow for High-Purity Recrystallization of D12

cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_collection Collection & Drying crude Place Crude D12 in Erlenmeyer Flask add_solvent Add Minimal Hot Solvent to Dissolve Solid crude->add_solvent 1. Dissolve solvent Select Solvent (e.g., Ethanol, Hexanes) apparatus Prepare Hot Plate & Filtration Apparatus hot_filter Perform Hot Filtration (If Insoluble Impurities Exist) add_solvent->hot_filter Optional cool_slow Allow Solution to Cool Slowly to Room Temp. add_solvent->cool_slow hot_filter->cool_slow ice_bath Place in Ice Bath to Maximize Yield cool_slow->ice_bath 2. Cool vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter 3. Collect wash Wash with Cold Solvent vac_filter->wash 4. Wash dry Dry Crystals Under Vacuum wash->dry 5. Dry crude Crude D12 (High Polymer/Liquid Content) sublimation Vacuum Sublimation crude->sublimation Step 1: Remove Non-Volatiles recrystallization Recrystallization sublimation->recrystallization Step 2: Remove Cyclic Impurities pure_d12 High-Purity D12 (>99%) recrystallization->pure_d12

Caption: Two-stage purification for heavily contaminated D12.

Step-by-Step Sublimation Protocol:

  • Apparatus Setup: Place the crude, dry D12 into a sublimation apparatus. The apparatus should consist of a vessel to hold the crude material, a cold finger or cooled surface for the sublimate to deposit on, and a connection for a vacuum source. [6]2. Apply Vacuum: Evacuate the apparatus using a high-vacuum pump. A good vacuum is essential to allow sublimation to occur at a lower temperature, preventing thermal decomposition.

  • Heating and Cooling: Gently heat the bottom of the apparatus containing the crude D12. Simultaneously, begin flowing coolant through the cold finger.

    • Causality Check: A carefully controlled temperature gradient is the key to successful sublimation. [7]The heating temperature should be high enough to exceed the vapor pressure of D12 but low enough to leave the polymeric impurities behind. The cold finger provides a surface for the gaseous D12 to desublimate back into a pure solid.

  • Collection: Pure, crystalline D12 will deposit on the cold surface. Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum. Scrape the purified D12 from the cold finger.

  • Follow-up: The resulting solid will be largely free of polymers and salts. This material is now an excellent candidate for the high-purity recrystallization protocol described above to remove any co-sublimed impurities like the Si₅ ring.

Section 3: Key Physical Properties for Purification

Understanding the differences in physical properties between D12 and its primary impurity is fundamental to designing an effective separation strategy.

PropertyDodecamethylcyclohexasilane (D12)Decamethylcyclopentasilane (Si₅ Impurity)Basis for Separation
Molecular Formula Si₆(CH₃)₁₂Si₅(CH₃)₁₀Different size and molecular weight.
Molar Mass 348.93 g/mol 290.77 g/mol ---
Physical State (RT) Colorless Crystalline SolidColorless LiquidRecrystallization, Filtration, Distillation
Melting Point 254–257 °C [1]~ -40 °CRecrystallization, Sublimation
Boiling Point High (sublimes under vacuum)~ 210 °CDistillation, Sublimation
Solubility Soluble in hot ethanol, cyclohexane [2]Miscible with non-polar solventsRecrystallization (exploits temperature-dependent solubility differential)

Data for Decamethylcyclopentasilane sourced from PubChem.

References

  • Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Dodecamethylcyclohexasilane. Available at: [Link]

  • Hengge, E., & Bauer, G. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. Journal of the Chemical Society, Chemical Communications, (14), 611-611. Available at: [Link]

  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Available at: [Link]

  • Geiger, W. M., et al. (2020). Determination of Trace Impurities in Electronic Grade Arsine by GC-ICP-QQQ. Agilent Technologies. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Sublimation Purification?. YouTube. Available at: [Link]

  • U.S. Patent No. 9,139,488B2. (2015). Sublimation method for the purification of organic small molecules. Google Patents.
  • Eastern Mediterranean University, Physics Department. (2023). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Organic Chemistry Lab. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube. Available at: [Link]

  • Science Skool. (2014). Basic setup for recrystallization in organic chemistry. YouTube. Available at: [Link]

  • Van der Heijden, A. E. D. M. (2015). Gas Phase Impurities in Silane Determined by Gas Chromatography - Mass Spectrometry. RSC Publishing. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

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Technical Support Center: Optimizing Dodecamethylcyclohexasilane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dodecamethylcyclohexasilane ((Me₂Si)₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the formation of this important organosilicon compound. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Dodecamethylcyclohexasilane?

The most prevalent and dependable method for the laboratory-scale synthesis of Dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane (Me₂SiCl₂) using an alkali metal reducing agent.[1] Typically, a sodium-potassium alloy (NaK) is employed due to its high reactivity and liquid state at room temperature, which facilitates a heterogeneous reaction.

The overall reaction is as follows:

6 Me₂SiCl₂ + 12 Na/K → (Me₂Si)₆ + 12 NaCl/KCl

This reaction, while straightforward in principle, is sensitive to various parameters that can significantly influence the yield and purity of the desired cyclic product.

Q2: What are the primary byproducts in this synthesis, and how do they form?

The two main byproducts in the Wurtz-type synthesis of Dodecamethylcyclohexasilane are:

  • Polydimethylsilylene (PDMS): A linear polymer with the repeating unit -(Me₂Si)-.

  • Decamethylcyclopentasilane ((Me₂Si)₅): A five-membered cyclic silane.

The formation of these byproducts is a consequence of the complex reaction mechanism, which is believed to involve silyl radicals and/or silyl anions. The competition between intramolecular cyclization (leading to cyclic products) and intermolecular polymerization (leading to linear polymers) is a key factor. The relative rates of these competing pathways are heavily influenced by the reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Yield of Dodecamethylcyclohexasilane

A low or negligible yield of the desired product is a common issue. The following troubleshooting steps can help identify and resolve the underlying cause.

Potential Cause & Explanation Recommended Solution
Inactive or Poorly Dispersed Reducing Agent: The reaction is heterogeneous, and the surface area of the NaK alloy is critical. If the alloy is not well-dispersed, the reaction rate will be slow, favoring the formation of linear oligomers and polymers.Ensure a fine dispersion of the NaK alloy. This can be achieved by vigorously stirring the molten alloy in a high-boiling, inert solvent like toluene before the addition of the dichlorodimethylsilane. The appearance of a fine, bronze-colored suspension is indicative of a good dispersion.
Presence of Moisture or Protic Impurities: Alkali metals react violently with water and other protic impurities (e.g., alcohols). This not only consumes the reducing agent but can also lead to the formation of siloxanes and other undesired side products.Rigorously dry all glassware, solvents, and reactants. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF and toluene should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, sodium for toluene).[2][3] Dimethyldichlorosilane should be distilled before use to remove any hydrolysis products.[4]
Incorrect Stoichiometry: An inappropriate ratio of the reducing agent to the dichlorodimethylsilane can significantly impact the product distribution. An excess of the reducing agent is generally preferred to drive the reaction to completion.Use a slight excess of the NaK alloy. A molar ratio of approximately 2.1-2.2 moles of alkali metal per mole of Si-Cl bonds is a good starting point.
Suboptimal Reaction Temperature: The reaction temperature influences the rates of the competing cyclization and polymerization reactions.Maintain a controlled temperature profile. The reaction is typically initiated at a lower temperature and then allowed to warm to reflux. A common procedure involves adding the dichlorodimethylsilane to the NaK dispersion in THF at room temperature and then gently heating to reflux.[2]
Problem 2: High Proportion of Polymeric Byproduct

The formation of a significant amount of insoluble, white polydimethylsilylene is a frequent challenge that complicates purification and reduces the yield of the desired cyclic product.

Potential Cause & Explanation Recommended Solution
High Local Concentration of Dichlorodimethylsilane: A high local concentration of the monomer can favor intermolecular reactions, leading to polymer formation.Slow, controlled addition of dichlorodimethylsilane. The dichlorodimethylsilane should be added dropwise to the vigorously stirred NaK dispersion over a prolonged period. This maintains a low instantaneous concentration of the monomer.
Inappropriate Solvent: The choice of solvent can influence the solubility of intermediates and the reaction pathway.Use a suitable solvent or solvent mixture. Tetrahydrofuran (THF) is a commonly used solvent that is believed to promote the formation of cyclic products.[2][3] Some protocols utilize a mixture of THF and a non-polar solvent like toluene.[5]
Prolonged Reaction Time at High Temperature: Extended heating can sometimes promote polymerization.Monitor the reaction progress and quench it promptly. The reaction can be monitored by observing the disappearance of the metallic luster of the NaK alloy. Once the reaction is complete, it should be quenched to prevent further side reactions.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes key parameters for optimizing the synthesis of Dodecamethylcyclohexasilane.

ParameterRecommended ConditionRationale
Reducing Agent Sodium-Potassium (NaK) AlloyLiquid at room temperature, allowing for easier dispersion and higher reactivity.
Solvent Anhydrous Tetrahydrofuran (THF)Promotes the formation of cyclic products.[2][3]
Reactant Ratio (Alkali Metal:Si-Cl) ~2.1 : 1A slight excess of the reducing agent ensures complete reaction.
Temperature Gradual increase from room temperature to refluxControls the initial reaction rate and promotes the desired cyclization.
Addition Rate Slow, dropwise addition of Me₂SiCl₂Maintains a low monomer concentration, disfavoring polymerization.
Step-by-Step Synthesis Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Maintain a positive pressure of dry argon or nitrogen throughout the experiment.

  • NaK Dispersion: In the reaction flask, carefully add sodium and potassium metal (in the desired ratio, e.g., 1:3 by weight) under a counterflow of inert gas. Add anhydrous toluene and heat the mixture to above the melting point of the alloy while stirring vigorously to create a fine, bronze-colored dispersion. Allow the dispersion to cool to room temperature.

  • Solvent Addition: Add anhydrous THF to the NaK dispersion.

  • Reactant Addition: Slowly add distilled dimethyldichlorosilane to the vigorously stirred reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring at room temperature or gentle reflux until the metallic luster of the NaK disappears.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess alkali metal by the slow, dropwise addition of isopropanol, followed by methanol, and finally water.

  • Workup: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional crystallization from a suitable solvent like ethanol or isopropanol, or by preparative chromatography.[6][7][8]

Visualization of Key Processes

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Distill solvents (THF, Toluene) A->B C Distill Me₂SiCl₂ B->C F Slowly add Me₂SiCl₂ C->F D Prepare NaK dispersion in Toluene E Add THF D->E E->F G Stir at RT/reflux F->G H Quench with alcohols/water G->H I Liquid-liquid extraction H->I J Dry and concentrate I->J K Purify (crystallization/chromatography) J->K L L K->L Characterization (NMR, GC-MS)

Caption: Experimental workflow for Dodecamethylcyclohexasilane synthesis.

Troubleshooting Logic

G A Low Yield? B High Polymer Content? A->B Yes H Successful Synthesis A->H No C Check Reagent Purity & Dryness B->C Yes D Optimize NaK Dispersion C->D If pure/dry E Slow Down Me₂SiCl₂ Addition D->E If well-dispersed F Use THF as Solvent E->F If addition was slow G Control Temperature Profile F->G If using THF G->H If controlled

Caption: Decision tree for troubleshooting low yield in (Me₂Si)₆ synthesis.

Analytical Characterization

Interpreting NMR Spectra of the Crude Reaction Mixture

¹H and ²⁹Si NMR spectroscopy are invaluable tools for assessing the outcome of the reaction before purification.[9][10][11]

  • ¹H NMR:

    • Dodecamethylcyclohexasilane ((Me₂Si)₆): A sharp singlet in the upfield region (typically around 0.1-0.2 ppm in CDCl₃).

    • Polydimethylsilylene (PDMS): A broad signal in a similar region to the cyclic product, indicating a mixture of different chain lengths.

    • Decamethylcyclopentasilane ((Me₂Si)₅): A sharp singlet, slightly shifted from the hexamer.

  • ²⁹Si NMR:

    • This technique provides more definitive information about the silicon environment.

    • Dodecamethylcyclohexasilane ((Me₂Si)₆): A single sharp resonance.

    • Polydimethylsilylene (PDMS): Multiple broader resonances corresponding to the different silicon environments within the polymer chains.

    • Decamethylcyclopentasilane ((Me₂Si)₅): A distinct singlet at a different chemical shift from the hexamer.

By analyzing the relative integrations of these signals, you can estimate the product distribution in your crude mixture and diagnose potential issues. For instance, a dominant broad signal in the ¹H NMR spectrum suggests that the reaction conditions favored polymerization.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying the volatile components of the reaction mixture.[12][13][14]

  • Retention Times: The different cyclosilanes will have distinct retention times, with the smaller rings typically eluting earlier.

  • Mass Spectra: The mass spectrum of each component will show a characteristic fragmentation pattern, allowing for unambiguous identification. The molecular ion peak for (Me₂Si)₆ should be observable at m/z = 348.

References

  • Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. Green Chemistry.
  • Synthesis of mixed hetero
  • Methods for the purification of polymers.
  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROM
  • DIMETHYLDICHLOROSILANE, 98%. Gelest, Inc.
  • 29Si{1H} NMR spectra of purified compounds (a) octa-, (b) deca-, and...
  • Fractional Crystalliz
  • Synthesis of 1. (i) Toluene (1); (ii) Toluene/THF (1⋅THF); (iii)...
  • How Do You Interpret GC-MS D
  • Wurtz synthesis of high molecular weight poly(dibutylstannane). RSC Publishing.
  • Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters.
  • Wurtz reaction. Wikipedia.
  • Preparative Chrom
  • Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins.
  • The Beginner's Guide to Interpreting GC/MS Results.
  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Persson Group.
  • Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. YouTube.
  • Fractional crystalliz
  • Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark.
  • Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. ChemRxiv.
  • Strategy for Preparative LC Purific
  • Entropy-driven depolymeriz
  • Preparative and Production Scale Chrom

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Technical Support Center: Dodecamethylcyclohexasilane (D12) Experimental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dodecamethylcyclohexasilane (D12). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of D12 during experimental use. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of D12's stability and handling requirements.

Frequently Asked Questions (FAQs)

Q1: What is Dodecamethylcyclohexasilane (D12), and why is its stability a concern?

Dodecamethylcyclohexasilane, with the chemical formula (Si(CH₃)₂)₆, is a cyclic organosilicon compound.[1] As a member of the polysilane family, its backbone consists of a ring of six silicon atoms, each bearing two methyl groups.[2] The Si-Si bonds in the ring are susceptible to cleavage under various conditions, leading to degradation of the molecule. This degradation can introduce impurities into your experiments, potentially altering reaction outcomes, affecting material properties, and leading to erroneous or irreproducible results. Therefore, maintaining the stability of D12 is critical for experimental accuracy and reliability.

Q2: What are the primary pathways through which D12 can degrade?

D12 is primarily susceptible to three main degradation pathways:

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce the cleavage of the Si-Si bonds in the D12 ring. This process often involves the formation of reactive silyl radicals, which can lead to a cascade of further reactions and the formation of various degradation products.

  • Hydrolysis: The silicon-silicon bonds in D12 can be attacked by water, a process that can be significantly accelerated under acidic or basic conditions.[3] This results in the opening of the ring and the formation of silanols and other oxygen-containing silicon compounds.

  • Reaction with Strong Bases: D12 is known to react with strong bases, such as potassium tert-butoxide.[2] This reaction can lead to the cleavage of Si-Si bonds and the formation of anionic silicon species.

Q3: How can I visually identify if my D12 sample has degraded?

Pristine Dodecamethylcyclohexasilane is a colorless solid, typically appearing as a powder or crystals.[1][2] While visual inspection is not a definitive test for purity, any noticeable change in the appearance of your D12 sample, such as discoloration (e.g., yellowing) or a change in texture, may indicate degradation. However, significant degradation can occur without any obvious visual cues. Therefore, analytical confirmation is always recommended if you suspect degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with D12 and provides actionable solutions.

Issue 1: My reaction is giving unexpected side products, and I suspect D12 degradation.

Causality: The presence of unexpected side products is a common indicator that your D12 may have degraded, introducing reactive species into your reaction mixture. The most likely culprits are exposure to air (moisture and oxygen), light, or incompatible reagents.

Troubleshooting Steps:

  • Verify Handling Procedures: Confirm that all handling of D12 was performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5] Even brief exposure to ambient air can initiate hydrolysis.

  • Protect from Light: Ensure that your reaction setup is shielded from direct light, especially UV sources. Wrapping your glassware in aluminum foil is a simple and effective method.

  • Check Reagent Compatibility: Review all reagents in your reaction mixture. Strong acids, strong bases, and potent oxidizing agents can react with and degrade D12.

  • Analyze Your D12 Stock: If the issue persists, it is crucial to analyze the purity of your D12 starting material using a validated analytical method.

Experimental Protocols

Protocol 1: Purity Assessment of Dodecamethylcyclohexasilane by GC-MS

This protocol outlines a general method for determining the purity of a D12 sample and identifying potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh approximately 1-5 mg of the D12 sample.

    • Dissolve the sample in a suitable, high-purity, anhydrous solvent (e.g., hexane or toluene) to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

  • Data Analysis:

    • The D12 peak should be the major peak in the chromatogram.

    • Analyze the mass spectrum of the main peak to confirm the identity of D12 (molecular ion and characteristic fragmentation pattern).

    • Identify any impurity peaks by comparing their mass spectra with library data and known degradation pathways.

Protocol 2: Purification of Dodecamethylcyclohexasilane by Recrystallization

This protocol describes a method for purifying D12 from common impurities and degradation products.[9][10][11]

Materials:

  • Crude Dodecamethylcyclohexasilane.

  • Anhydrous ethanol.

  • Schlenk flask or other suitable glassware for inert atmosphere operations.

  • Heating mantle and stirrer.

  • Filter funnel and filter paper.

Procedure:

  • Dissolution:

    • In a Schlenk flask under an inert atmosphere, add the crude D12.

    • Add a minimal amount of hot anhydrous ethanol to dissolve the D12 completely with stirring. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration under an inert atmosphere to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath or a refrigerator.

  • Isolation and Drying:

    • Collect the resulting crystals by filtration under an inert atmosphere.

    • Wash the crystals with a small amount of cold, anhydrous ethanol.

    • Dry the purified D12 crystals under vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Analyze the purity of the recrystallized D12 using the GC-MS protocol described above.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for Dodecamethylcyclohexasilane

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents degradation via hydrolysis and oxidation.
Temperature Room temperatureStable at ambient temperatures, but avoid excessive heat.[1]
Light Store in the dark (e.g., amber vial)Prevents photolytic cleavage of Si-Si bonds.[12]
Container Tightly sealed glass vialPrevents ingress of moisture and air.

Table 2: Solvent Compatibility for Dodecamethylcyclohexasilane

Solvent ClassRecommended SolventsNot RecommendedRationale
Non-polar Aprotic Hexane, Toluene, Tetrahydrofuran (THF)Good solubility and generally non-reactive.[9][13]
Polar Aprotic Acetone (anhydrous)Use with caution; ensure solvent is completely dry.
Protic Solvents Water, Alcohols (unless for recrystallization)Can lead to hydrolysis, especially in the presence of acid or base traces.

Visualization of Degradation and Prevention

Diagram 1: Key Degradation Pathways of Dodecamethylcyclohexasilane

G cluster_pathways Degradation Pathways D12 Dodecamethylcyclohexasilane ((CH₃)₂Si)₆ Degradation Degradation Products D12->Degradation Si-Si bond cleavage Light UV Light (Photodegradation) Light->D12 Water H₂O (Hydrolysis) (Acid/Base Catalyzed) Water->D12 Base Strong Base (e.g., KOtBu) Base->D12 G Start Unexpected Experimental Results CheckHandling Review Handling Procedures (Inert Atmosphere?) Start->CheckHandling CheckLight Assess Light Exposure (UV Protection?) CheckHandling->CheckLight CheckReagents Verify Reagent Compatibility CheckLight->CheckReagents AnalyzeStock Analyze D12 Stock Purity (GC-MS, NMR) CheckReagents->AnalyzeStock Degraded Stock is Degraded AnalyzeStock->Degraded No Pure Stock is Pure AnalyzeStock->Pure Yes Purify Purify D12 (Recrystallization) Proceed Proceed with Experiment using Pure D12 Purify->Proceed Degraded->Purify Pure->Proceed

Sources

Technical Support Center: Synthesis and Scale-Up of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of dodecamethylcyclohexasilane, Si6(CH3)12, with a focus on scaling up the procedure for routine laboratory use. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Foundational Synthesis: The Wurtz-Type Coupling Approach

The most prevalent and reliable method for synthesizing dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane ((CH3)2SiCl2) using a dispersion of an alkali metal, typically sodium (Na) or a sodium-potassium (NaK) alloy.[1][2] The reaction proceeds by a dehalogenation mechanism to form silicon-silicon bonds.[2][3]

The overall reaction is: 6 (CH₃)₂SiCl₂ + 12 M → Si₆(CH₃)₁₂ + 12 MCl (where M = Na or K)[1]

While effective, this reaction is notoriously sensitive to experimental conditions. Scaling this synthesis from milligram to multigram quantities introduces significant challenges related to heat management, mass transfer, and the safe handling of pyrophoric reagents. The primary side reactions lead to the formation of the five-membered ring, decamethylcyclopentasilane (Si5(CH3)10), and linear poly(dimethylsilylene) polymers.[1]

Experimental Protocols: Lab-Scale vs. Scaled-Up Synthesis

Successful scaling requires careful adjustment of reaction parameters to maintain control over the reaction's exothermicity and favor the formation of the desired six-membered ring.

Protocol 1: Standard Laboratory-Scale Synthesis (~5-10 g Yield)

  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing addition funnel. All glassware must be rigorously dried in an oven and assembled hot under a positive pressure of inert gas.

  • Reagent Preparation : In the flask, place finely cut sodium metal in toluene. Heat the mixture above the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion of molten sodium. Allow to cool to room temperature while maintaining stirring to produce a "sodium sand."

  • Initiation : Add a solution of dimethyldichlorosilane in anhydrous tetrahydrofuran (THF) to the addition funnel.

  • Reaction : Add the dimethyldichlorosilane solution dropwise to the vigorously stirred sodium dispersion in toluene/THF. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Workup & Quenching : After the addition is complete, continue stirring until the blue color of the reaction intermediate disappears. Cool the flask in an ice bath. Cautiously quench the unreacted sodium by the slow, sequential addition of isopropanol, followed by ethanol, and finally water.

  • Isolation : Separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield a crude solid.

  • Purification : Purify the crude product by recrystallization from ethanol or by sublimation to yield dodecamethylcyclohexasilane as a colorless crystalline solid.[1]

Protocol 2: Recommended Scaled-Up Synthesis (50-100 g Yield)

  • Apparatus : Use a jacketed glass reactor with an overhead mechanical stirrer (with a high-torque motor), a large-capacity condenser, and a port for a temperature probe. The jacket allows for precise temperature control via a circulating chiller/heater.

  • Reagent Preparation : Charge the reactor with anhydrous toluene. Add sodium metal chunks. Heat the jacketed reactor to 110-115 °C and stir at high speed (>500 RPM) to create a fine dispersion. Cool the reactor to room temperature while maintaining vigorous stirring. Add anhydrous THF to the reactor.

  • Reaction : Cool the reactor jacket to 0-5 °C. Begin the slow, controlled addition of neat, distilled dimethyldichlorosilane via a syringe pump. The exotherm must be carefully managed by the cooling jacket to maintain an internal temperature below 25 °C. A runaway reaction will favor polymerization.

  • Workup & Quenching : After the addition, allow the mixture to stir at room temperature for several hours. Cool the reactor to 0 °C. Quench the excess sodium by the slow, subsurface addition of isopropanol, carefully monitoring for gas evolution (H₂). Follow with a sequential, cautious quench of ethanol and then water.

  • Isolation : Transfer the mixture to a large separatory funnel. Separate the layers and wash the organic phase extensively with water to remove salts. Dry the organic layer and remove the solvent via rotary evaporation.

  • Purification : The large volume of crude product is best purified by fractional crystallization. Dissolve the crude solid in a minimum amount of hot hexane or toluene, then allow it to cool slowly. The less soluble dodecamethylcyclohexasilane will crystallize first.

Comparison of Synthesis Parameters
ParameterLab-Scale SynthesisScaled-Up SynthesisRationale for Change
Reactor Round-bottom flaskJacketed Glass ReactorProvides superior heat transfer and temperature control, critical for managing the exotherm of a large-scale reaction.
Stirring Magnetic stir bar / basic mechanicalHigh-torque overhead stirrerEnsures efficient mixing of the heterogeneous mixture (sodium, solvent, silane) to prevent localized overheating and promote consistent reaction.
Silane Addition Dropwise via addition funnelMetered addition via syringe pumpOffers precise control over the addition rate, which is the primary means of controlling the reaction rate and temperature.[4]
Solvent Toluene / THF mixtureToluene / THF mixtureTHF is recommended for carrying out the reaction at ambient temperatures, which can lead to higher yields and narrower molecular weight distributions for polysilanes.[5]
Temperature Control Reflux / Ice bathCirculating Chiller/HeaterProactive temperature management is essential. Relying on reflux for a large-scale reaction can be dangerous if the exotherm becomes uncontrollable.
Quenching Manual addition to flaskSlow, subsurface additionMinimizes splashing and the risk of igniting the evolved hydrogen gas. Subsurface addition ensures the quenching agent reacts where needed.
Purification Sublimation / RecrystallizationFractional CrystallizationMore practical and efficient for purifying large quantities of solid material compared to sublimation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of dodecamethylcyclohexasilane.

Q1: My reaction yielded very little or no dodecamethylcyclohexasilane. What went wrong?

A1: Low yields are typically traced back to three main areas: reagent quality, alkali metal activity, or reaction conditions.

  • Reagent Purity: The primary culprit is often the dimethyldichlorosilane precursor. It is hygroscopic and can hydrolyze to form siloxanes, which will not participate in the Wurtz coupling.[6] Always use freshly distilled dimethyldichlorosilane. Likewise, solvents must be rigorously anhydrous. Moisture will consume the alkali metal, rendering it useless for the desired reaction.

  • Alkali Metal Inactivity: The surface of the sodium metal may be coated with an oxide or hydroxide layer that prevents it from reacting. Creating a fresh, high-surface-area dispersion ("sodium sand") by melting and vigorously stirring under an inert solvent is critical.[2] For larger scales, ensuring the dispersion remains fine and does not agglomerate is key.

  • Poor Stirring: This is a common scale-up issue. If stirring is inefficient, the dimethyldichlorosilane will pool in one area, leading to localized high concentrations. This strongly favors the formation of high molecular weight linear polymers instead of the desired cyclic product. A vortex should be clearly visible in the reaction mixture.

Q2: The reaction mixture became a thick, un-stirrable mass of polymer. How can I prevent this?

A2: The formation of insoluble poly(dimethylsilylene) is the most significant competing reaction. This occurs when the reaction proceeds too quickly or under conditions of high monomer concentration.

  • Causality: The mechanism can proceed through silyl anion intermediates.[7] At high concentrations of dimethyldichlorosilane, these intermediates are more likely to react intermolecularly to form long chains rather than undergoing the backbiting or cyclization reactions necessary to form the six-membered ring.

  • Solution: The principle of high dilution is key.

    • Slow Addition: Add the dimethyldichlorosilane solution very slowly over several hours. On a large scale, a syringe pump is essential for this.[4]

    • Vigorous Stirring: As mentioned above, excellent mixing is non-negotiable. It disperses the monomer as it is added, maintaining pseudo-dilute conditions.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-10 °C). While this slows the reaction rate, it provides better control and can disfavor the polymerization pathway, which often has a higher activation energy.

Q3: The reaction is extremely exothermic and difficult to control, especially on a larger scale. What are the best practices for thermal management?

A3: The Wurtz coupling is highly exothermic, and poor thermal management is a major safety hazard.

  • Jacketed Reactor: This is the most critical piece of equipment for scale-up. It allows for a large surface area for heat exchange. A powerful circulator capable of rapid cooling is required.

  • Rate of Addition: The rate of addition of the electrophile (dimethyldichlorosilane) is your primary throttle for the reaction. Monitor the internal temperature closely. If it rises above your setpoint, immediately stop the addition until the cooling system brings it back down.

  • Cooling Bath as a Backup: Even with a jacketed reactor, have a large ice-water or dry ice-acetone bath on standby for emergency cooling.

  • "Dry Run": Before performing the actual experiment, it can be beneficial to conduct a "dry run" with just the solvent to understand the thermal dynamics of your specific reactor setup.[8]

Q4: I am concerned about the safe handling and quenching of large amounts of unreacted sodium. What is the definitive procedure?

A4: Handling and destroying alkali metals requires meticulous planning and execution.[9][10] Never work alone when performing these procedures.[8][9]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses or goggles, and a face shield.[8] Use heavy-duty, chemical-resistant gloves.[11]

  • Inert Atmosphere: Always perform the quench under a positive pressure of nitrogen or argon. This prevents the formation of explosive mixtures of hydrogen and air.

  • Controlled Quenching Protocol:

    • Cool the reactor to 0 °C or below.

    • Begin by slowly adding a less reactive alcohol, such as isopropanol or tert-butanol . Add it dropwise or via a cannula below the solvent surface. Expect vigorous hydrogen evolution.

    • Once the reaction with the first alcohol subsides, switch to a more reactive alcohol like ethanol .

    • After the reaction with ethanol ceases, switch to methanol .

    • Only after you are certain that all the metal has been destroyed (i.e., no more gas evolution upon adding methanol), you can very cautiously add water to hydrolyze any remaining alkoxides.

  • Why the Sequence? This sequence of increasing reactivity (tert-butanol < isopropanol < ethanol < methanol < water) allows you to control the rate of hydrogen evolution, preventing it from becoming dangerously rapid.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in this synthesis?

A1: The two most common byproducts are decamethylcyclopentasilane (Si₅(CH₃)₁₀) and linear poly(dimethylsilylene) ([−Si(CH₃)₂−]ₙ) .[1] The ratio of the six-membered to the five-membered ring product can be influenced by the reaction solvent and the specific alkali metal used.

Q2: How can I effectively purify the final product away from the Si₅ byproduct?

A2: Dodecamethylcyclohexasilane generally has lower solubility in common organic solvents than decamethylcyclopentasilane. Fractional crystallization is the most effective method for separation on a large scale. Dissolving the crude mixture in a minimum of hot solvent (e.g., ethanol, isopropanol, or hexane) and allowing it to cool slowly will cause the desired Si₆ product to crystallize out first, leaving the more soluble Si₅ byproduct in the mother liquor.

Q3: What analytical techniques should I use to confirm the identity and purity of my product?

A3: A combination of techniques is recommended:

  • ¹H NMR: Should show a sharp singlet for the 36 equivalent methyl protons.

  • ²⁹Si NMR: Will provide definitive information about the silicon environment and help identify cyclic and linear byproducts.[13]

  • GC-MS: An excellent tool to check for purity and identify the molecular ions of Si₆(CH₃)₁₂ (m/z = 348.9) and the common Si₅(CH₃)₁₀ byproduct.[14]

  • Melting Point: Pure dodecamethylcyclohexasilane has a sharp melting point in the range of 254–257 °C.[1] A broad or depressed melting point indicates the presence of impurities.

Q4: Can I use lithium instead of sodium for the reductive coupling?

A4: Yes, lithium can be used for the reductive coupling of chlorosilanes.[7] However, the reaction conditions may need to be re-optimized. The nature of the alkali metal can influence the product distribution and reaction rate. Sodium is more commonly cited for this specific synthesis due to its historical prevalence and balance of reactivity and cost.

Q5: What are the storage conditions for dodecamethylcyclohexasilane?

A5: Dodecamethylcyclohexasilane is a stable, colorless solid.[1] It should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[15] Unlike its precursors, it is not sensitive to air or moisture under normal storage conditions.

Visualization of Workflows

Diagram 1: Scaled-Up Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dry Glassware & Assemble Reactor Disp Create Sodium Dispersion in Toluene Prep->Disp Solv Add Anhydrous THF Disp->Solv Cool Cool Reactor (0-5 °C) Solv->Cool Add Slowly Add (CH3)2SiCl2 Cool->Add Stir Stir at RT (Post-Addition) Add->Stir Quench Cautious Quench (Alcohols -> H2O) Stir->Quench Isolate Separate & Wash Organic Layer Quench->Isolate Purify Fractional Crystallization Isolate->Purify Final Final Product: Si6(CH3)12 Purify->Final

Caption: Workflow for the scaled-up synthesis of Dodecamethylcyclohexasilane.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting cluster_yield Problem: Low/No Yield cluster_polymer Problem: Polymer Formation Start Observe Poor Result Yield Low Yield Start->Yield Polymer Intractable Polymer Start->Polymer CheckReagent Distill (CH3)2SiCl2? Use Anhydrous Solvents? Yield->CheckReagent CheckNa Sodium Dispersion Fine & Gray? CheckReagent->CheckNa Yes Sol_Reagent Action: Purify Reagents CheckReagent->Sol_Reagent No CheckStir Vigorous Stirring (Vortex Visible)? CheckNa->CheckStir Yes Sol_Na Action: Remake Dispersion CheckNa->Sol_Na No Sol_Stir Action: Increase Stir Speed CheckStir->Sol_Stir No CheckAdd Addition Rate Too Fast? Polymer->CheckAdd CheckTemp Temperature Too High? CheckAdd->CheckTemp No Sol_Add Action: Slow Addition Rate CheckAdd->Sol_Add Yes Sol_Temp Action: Lower Reaction Temp CheckTemp->Sol_Temp Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • West, R., Brough, L., & Wojnowski, W. (1979). Dodecamethylcyclohexasilane. Inorganic Syntheses, 19, 265–268. [Link]

  • Zhdanov, A. A., Astapova, T. V., & Lavrukhin, B. D. (1983). Synthesis of organosilicon polymers with cyclohexasilane fragments in the main chain. Vysokomolekulyarnye Soedineniya, Seriya A, 25(7), 1403-1408. [Link]

  • Gilman, H., & Tomasi, R. A. (1962). The Preparation of Dodecamethylcyclohexasilane. The Journal of Organic Chemistry, 27(9), 3647–3649. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Alkali Metals. [Link]

  • Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Journal of Chemical Education, 71(5), A120. [Link]

  • Jones, R. G. (2005). Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. Silicon-Containing Polymers, 235-244. [Link]

  • CLEAPSS. (n.d.). Student safety sheets 80 Alkali metals. [Link]

  • Shafir, A., & Laine, R. M. (1992). Reductive Coupling of Chlorosilanes with Lithium. DTIC. [Link]

  • Reber, K. P., & White, J. D. (2025). Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecamethylcyclohexasilane. PubChem Compound Database. [Link]

  • Zhang, Z. (1995). Synthesis of organosilicon compounds. UNT Digital Library. [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Alkali Metals. [Link]

  • Roesky, H. W. (2004). Synthesis of Silicon(II) Compounds and Their Reactions. ScienceDirect. [Link]

  • Itoh, M., & Ozeki, T. (2005). U.S. Patent No. 20050283015A1. Washington, DC: U.S.
  • Scott, P. (2019). Alkali Metals and Derivatives (destroying). University of Warwick. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. [Link]

  • Wang, B., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. [Link]

  • Mollabagher, H., Mojtahedi, M. M., & Seyed Mousavi, S. A. H. (2024). Recent progress of organosilicon compound: synthesis and applications. Journal of the Iranian Chemical Society. [Link]

  • Dr. ANJIR K. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. [Link]

  • Zhang, L., et al. (2014).
  • Jones, R. G., Benfield, R. E., & Evans, P. J. (2005). High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction. Polymer International, 54(3), 461-465. [Link]

  • Tanasova, M. (2015). Laboratory Standard Operating Procedure: Alkali Metals. Michigan Technological University. [Link]

  • Scribd. (n.d.). Polysilanes and Related Polymers. [Link]

  • Hu, J., et al. (2025). Photoredox/nickel dual-catalyzed reductive C(sp 2 )–Si cross-coupling. Chemical Synthesis, 5(1), 1-8. [Link]

  • The Organic Chemistry Tutor. (2025, May 5). The Wurtz Coupling Reaction Mechanism. YouTube. [Link]

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Technical Support Center: Enhancing the Stability of Functionalized Dodecamethylcyclohexasilane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for functionalized Dodecamethylcyclohexasilane ((SiMe₂)₆) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of these versatile molecules. As a senior application scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of working with these sensitive yet powerful compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of (SiMe₂)₆ Stability

This section addresses the most common initial questions regarding the stability of functionalized dodecamethylcyclohexasilane compounds.

Q1: What is dodecamethylcyclohexasilane and why is its stability a concern?

Dodecamethylcyclohexasilane, with the formula (Si₆(CH₃)₁₂), is a cyclic organosilicon compound.[1] Its rigid, well-defined structure makes it an attractive scaffold for creating novel functional materials and therapeutic agents. However, the silicon-silicon (Si-Si) bonds that form the core of this molecule are susceptible to cleavage under various conditions, leading to degradation of the compound and compromising experimental outcomes. Understanding and controlling these degradation pathways is paramount for reproducible and successful research.

Q2: What are the primary pathways through which functionalized (SiMe₂)₆ compounds degrade?

There are three primary degradation pathways that researchers must be vigilant about:

  • Hydrolysis: This is the reaction with water, which can cleave the Si-Si bonds to form silanols (Si-OH) and hydrogen gas.[2] The presence of even trace amounts of moisture in solvents or the atmosphere can initiate this process.

  • Oxidation: Exposure to atmospheric oxygen can lead to the insertion of oxygen atoms into the Si-Si bonds, forming siloxane (Si-O-Si) linkages. This process can be accelerated by heat and light.

  • Photodegradation: Polysilanes are known to be photochemically sensitive.[3][4] Ultraviolet (UV) radiation can induce the homolytic cleavage of Si-Si bonds, generating highly reactive silyl radicals. These radicals can then participate in a cascade of secondary reactions, leading to significant sample decomposition.

Q3: How do different functional groups affect the stability of the dodecamethylcyclohexasilane core?

The nature and position of functional groups play a critical role in the overall stability of the molecule.[5][6]

  • Electron-withdrawing groups can sometimes enhance stability by modifying the electronic properties of the Si-Si bonds, making them less susceptible to certain types of cleavage.

  • Bulky functional groups can provide steric hindrance, physically shielding the Si-Si backbone from attack by water or oxygen.

  • Functional groups with lone pairs of electrons or unsaturation can potentially interact with the silicon backbone, influencing its reactivity and stability.

  • The position of the functional group (axial vs. equatorial on the cyclohexane-like ring) can also impact stability due to differing steric environments.[5]

Q4: What are the initial signs of degradation in my sample of a functionalized (SiMe₂)₆ compound?

Visual inspection and basic analytical checks can often provide early warnings of degradation:

  • Change in appearance: The compound, which is typically a colorless solid, may become discolored (e.g., yellow or brown) or appear oily.

  • Insolubility: The formation of polymeric byproducts can lead to decreased solubility in common organic solvents.

  • Broadening of NMR signals: ¹H and ²⁹Si NMR spectroscopy are powerful tools for assessing purity. Degradation often leads to the appearance of new, broad signals corresponding to a mixture of decomposition products.

  • Changes in chromatographic behavior: On techniques like TLC or HPLC, the appearance of new spots or peaks, often with different retention times, is a clear indicator of degradation.

Section 2: Troubleshooting Guides - From Problem to Protocol

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with step-by-step protocols to mitigate these problems.

Troubleshooting Guide 1: Unexpected Sample Decomposition Upon Storage

Problem: "I stored my newly synthesized functionalized (SiMe₂)₆ derivative in a vial on the lab bench, and after a few days, it turned into a viscous, insoluble gel. What happened?"

Root Cause Analysis: This is a classic case of degradation due to exposure to atmospheric oxygen and moisture, potentially accelerated by ambient light. The Si-Si bonds in the cyclohexasilane ring have likely been cleaved, leading to the formation of siloxanes and subsequent polymerization. Some functionalized bicyclo[2.2.2]octasilanes have been observed to decompose into polymeric products over several weeks even at room temperature.[7]

Diagram: Primary Degradation Pathways of Functionalized (SiMe₂)₆

A Functionalized (SiMe₂)₆ B Hydrolysis (H₂O) A->B Cleavage of Si-Si bonds C Oxidation (O₂) A->C Insertion of Oxygen D Photodegradation (UV Light) A->D Si-Si bond homolysis E Silanols & Ring-Opened Products B->E F Siloxanes & Polymeric Networks C->F G Silyl Radicals & Rearranged Products D->G

Caption: Major degradation routes for (SiMe₂)₆ compounds.

Preventative Protocol: Proper Handling and Storage of Air-Sensitive Silanes

This protocol outlines the essential steps for safely handling and storing your functionalized dodecamethylcyclohexasilane compounds to prevent degradation.

Materials:

  • Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • Dry, degassed solvents

  • Schlenk flasks or amber vials with septa

  • Vacuum pump

  • Parafilm® or Teflon® tape

Procedure:

  • Work in an Inert Atmosphere: All manipulations of the solid compound or its solutions should be performed in a glovebox or on a Schlenk line under a positive pressure of an inert gas.[8][9][10]

  • Use Dry, Degassed Solvents: Solvents should be rigorously dried and degassed before use. Standard solvent purification systems are highly recommended.

  • Transfer and Weighing:

    • In a glovebox: Weigh the compound directly into a pre-dried vial.

    • On a Schlenk line: Weigh the compound in a sealed container, then quickly transfer it to a Schlenk flask under a positive flow of inert gas.

  • Storage:

    • Short-term: Store the solid compound in a sealed vial or Schlenk flask inside a desiccator that has been purged with an inert gas. Wrap the stopper or cap with Parafilm® or Teflon® tape for an extra seal.

    • Long-term: For extended storage, it is best to seal the compound in a glass ampoule under vacuum or an inert atmosphere.[10]

  • Protect from Light: Always store your compounds in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.[11]

  • Maintain a Stable, Cool Temperature: Store the sealed container in a refrigerator or freezer dedicated to chemical storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide 2: Reaction Failure or Low Yield in Functionalization Reactions

Problem: "I'm trying to perform a reaction on a functional group attached to my (SiMe₂)₆, but I'm getting very low yields and a complex mixture of byproducts. My starting material appears to be degrading during the reaction."

Root Cause Analysis: This issue often stems from one of two sources (or a combination):

  • Incompatible Reaction Conditions: The reagents or conditions of your intended reaction may be inadvertently attacking the cyclohexasilane core. For example, strongly acidic or basic conditions can promote hydrolysis or ring-opening.

  • Thermal Instability: Many functionalization reactions require heating. While polysiloxanes can be stable up to high temperatures, the specific functional groups on your dodecamethylcyclohexasilane derivative might lower its thermal decomposition temperature.[12] Hexamethyldisiloxane, a related compound, shows stability up to 300°C.[13][14]

Table: General Stability of Functionalized Silanes under Various Conditions

ConditionStability ConcernRecommended Mitigation
Aqueous Environments High risk of hydrolysis and ring-opening.Avoid water unless it is a deliberate reactant. Use rigorously dried solvents and reagents.
Acidic Conditions (pH < 4) Can catalyze hydrolysis and rearrangement.Buffer reactions to a neutral pH if possible. Use non-protic conditions.
Basic Conditions (pH > 9) Can promote Si-Si bond cleavage.Opt for milder, non-nucleophilic bases.
Elevated Temperatures (>150°C) Risk of thermal decomposition and rearrangement.Monitor reactions at lower temperatures first. Use the minimum necessary temperature and reaction time.
UV or Strong Visible Light High risk of photodegradation.Protect the reaction vessel from light by wrapping it in aluminum foil.

Protocol: Assessing Thermal Stability of a Novel Functionalized (SiMe₂)₆ Compound

This protocol uses thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound, helping you to define a safe temperature range for subsequent reactions.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Small TGA pan (platinum or alumina)

  • Microbalance

Procedure:

  • Sample Preparation: In a glovebox, accurately weigh 2-5 mg of your purified, dry functionalized (SiMe₂)₆ compound into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual air.

  • TGA Program:

    • Equilibration: Hold the sample at 30°C for 10 minutes.

    • Heating Ramp: Increase the temperature from 30°C to 600°C at a rate of 10°C/min.

    • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is the point at which significant weight loss begins. This provides an upper limit for the thermal stability of your compound under an inert atmosphere.

Section 3: Advanced Topics - Silyl Radicals and Their Management

Q5: My reaction is proceeding via a radical mechanism. How does the (SiMe₂)₆ core influence this, and how can I control it?

The Si-Si bonds in the dodecamethylcyclohexasilane core can be a source of silyl radicals, especially under photochemical or high-temperature conditions.[4] The formation of silyl radicals can either be a detrimental side reaction or a useful synthetic pathway, depending on the context.

  • Detrimental Effects: Uncontrolled formation of silyl radicals can lead to a complex mixture of products through radical-induced decomposition and polymerization.

  • Synthetic Utility: Silyl radicals can be harnessed for specific chemical transformations.[15][16] The silyl group itself can have a stabilizing effect on adjacent radical centers.[17]

Diagram: Silyl Radical Formation and Quenching

A Functionalized (SiMe₂)₆ C Silyl Radical ((SiMe₂)₅SiMe₂•) A->C Si-Si Homolysis B UV Light or Heat B->A E Uncontrolled Side Reactions (Polymerization, Rearrangement) C->E Propagation F Quenched, Stable Product C->F Trapping D Radical Scavenger (e.g., TEMPO, thiols) D->C

Caption: Silyl radical generation and management strategies.

Strategy: Managing Unwanted Radical Reactions

If you suspect that silyl radical formation is leading to unwanted byproducts, consider the following strategies:

  • Radical Inhibitors: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or TEMPO, can help to quench unwanted radical chain reactions.

  • Exclusion of Light: As photodegradation is a major source of silyl radicals, rigorously protecting your reaction from light is crucial.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of thermally induced radical formation.

  • Solvent Choice: The choice of solvent can influence radical stability and reactivity. Less polar solvents may be preferable in some cases.

By understanding the inherent instabilities of functionalized dodecamethylcyclohexasilane compounds and implementing these proactive troubleshooting and handling protocols, you can significantly improve the reliability and success of your experimental work.

References

  • Wikipedia. Dodecamethylcyclohexasilane. [Link]

  • Koma, D., Sakashita, Y., Kubota, K., Fujii, Y., Hasumi, F., Chung, S. Y., & Kubo, M. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 66(1), 92–99. [Link]

  • Trefonas, P., West, R., & Miller, R. D. (1985). Polysilane high polymers: mechanism of photodegradation. Journal of the American Chemical Society, 107(9), 2737–2742. [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

  • The Coretec Group. Cyclohexasilane as a Higher Order Silane. [Link]

  • Wallner, A., Emanuelsson, R., Baumgartner, J., Marschner, C., & Ottosson, H. (2013). Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Organometallics, 32(15), 4279–4287. [Link]

  • NIST/TRC. dodecamethylcyclohexasilane. [Link]

  • National Institutes of Health. Highly selective addition of cyclosilanes to alkynes enabling new conjugated materials. [Link]

  • Royal Society of Chemistry. Application of the stabilization effect of a silyl group in radical-polar crossover reactions enabled by photoredox-neutral catalysis. [Link]

  • ResearchGate. Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes. [Link]

  • Royal Society of Chemistry. Aqueous solution degradation pathways of trimethylsiloxane surfactants. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Journal of the American Chemical Society. Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process. [Link]

  • Gelest Technical Library. Silicon-Based Protecting Agents. [Link]

  • IIT Kanpur. Photodegradation in polysilanes. [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. [Link]

  • ResearchGate. Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). [Link]

  • National Institutes of Health. Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process. [Link]

  • Unacademy. A Simple Explanation of the Effect of Multiple Substitutions on the Stability of Cyclohexane Conformations. [Link]

  • Nanjing SiSiB Silicones Co., Ltd. Hydrolysis Method of Silane Coupling Agent. [Link]

  • ResearchGate. Degradation Pathways. [Link]

  • MDPI. Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. [Link]

  • Google Patents.
  • ResearchGate. UV degradability of polysilanes for nanoresists examined by electron spectroscopies and photoluminescence. [Link]

  • Reddit. Advice about stability of functional groups on silica glass slides. [Link]

  • MDPI. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. [Link]

  • National Institutes of Health. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. [Link]

  • ResearchGate. Chapter 2 Silyl Radicals in Chemical Synthesis. [Link]

  • LinkedIn. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

  • Eawag-BBD. Limonene Degradation Pathway. [Link]

  • ResearchGate. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. [Link]

  • Royal Society of Chemistry. Application of the stabilization effect of a silyl group in radical-polar crossover reactions enabled by photoredox-neutral catalysis. [Link]

  • Gelest, Inc. High Temperature Stability of Polysiloxanes. [Link]

  • University of Illinois. Polysilane Polymers. [Link]

  • C.J. Brinker. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

  • ResearchGate. Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. Characterization of polymeric materials and their degradation products. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • ResearchGate. The common degradation pathways of RDX. Compounds in brackets are postulated intermediates. [Link]

  • American Chemical Society. Polysilane high polymers: mechanism of photodegradation. [Link]

  • ResearchGate. a) Selected functionalized silanes and silicone polymers;.... [Link]

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Minimizing solvent impurities in Dodecamethylcyclohexasilane samples

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Technical Support Center: Dodecamethylcyclohexasilane (D12)

Welcome to the technical support center for Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂), often abbreviated as D12. This guide is designed to provide expert-level insights and practical, field-proven solutions for minimizing solvent impurities in your D12 samples. High purity is paramount, as residual solvents and synthetic byproducts can significantly impact the material's performance in sensitive applications, from polymer synthesis to semiconductor development.[1][2]

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common challenges encountered in the lab.

Troubleshooting Guide: Purity Issues in D12 Samples

This section addresses specific experimental problems with a focus on identifying the root cause and implementing a validated solution.

Q1: My ¹H NMR spectrum shows unexpected peaks, suggesting my D12 sample is impure. How do I identify and remove these contaminants?

Expert Analysis: Unidentified peaks in the proton NMR spectrum of D12, other than the characteristic singlet for the methyl protons, are almost always due to residual solvents from the synthesis or purification stages. Dodecamethylcyclohexasilane itself has a very simple ¹H NMR spectrum (a single sharp peak), making impurities highly conspicuous.

Common Causes & Identification:

  • Synthesis Solvents: The Wurtz-type coupling reaction to synthesize D12 often uses solvents like tetrahydrofuran (THF).[3]

  • Purification Solvents: Recrystallization is a common final purification step, frequently employing solvents such as ethanol or cyclohexane.[3]

  • Atmospheric Contamination: D12 is a solid, but solvents used to handle it can absorb atmospheric water.

Identification Strategy: The most effective method for identifying these impurities is to compare the chemical shifts of the unknown peaks with established NMR data for common laboratory solvents.[4][5]

Table 1: ¹H NMR Chemical Shifts of Common Solvent Impurities in CDCl₃

Impurity Chemical Shift (ppm) Multiplicity Notes
Tetrahydrofuran (THF) 3.76, 1.85 m Often seen from the synthesis reaction.
Cyclohexane 1.43 s Used in extraction and purification steps.[3]
Ethanol 3.71, 1.22 q, t A common recrystallization solvent.[3]
Water 1.56 s (broad) From atmospheric exposure or wet solvents.
Acetone 2.17 s A common cleaning solvent that can contaminate glassware.
n-Hexane 1.25, 0.88 m, t Can be present from solvent-grade mixtures or extractions.

(Note: Chemical shifts can vary slightly based on solvent and concentration)

Step-by-Step Remediation Protocol:

  • Initial Removal (Drying): Place the D12 sample in a Schlenk flask and dry under high vacuum (e.g., <1 Torr) for several hours. Gentle heating (40-50°C) can facilitate the removal of volatile solvents like THF and hexane, but avoid temperatures approaching the material's melting point.

  • Recrystallization (For Less Volatile Impurities): If vacuum drying is insufficient, recrystallization is the most robust purification method.[6]

    • Solvent Selection: The ideal solvent is one in which D12 is sparingly soluble at room temperature but highly soluble when hot.[7] Ethanol is a frequently cited successful solvent.[3]

    • Protocol: a. In a flask, add the minimum amount of boiling ethanol to your crude D12 to fully dissolve it.[7] b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Crystal formation should be gradual. d. Further cool the flask in an ice bath to maximize crystal yield. e. Collect the purified D12 crystals by vacuum filtration and wash with a small amount of ice-cold ethanol. f. Dry the crystals thoroughly under high vacuum to remove all traces of the recrystallization solvent.

  • Final Purity Verification: Re-run the ¹H NMR and/or Gas Chromatography (GC) analysis to confirm the absence of solvent peaks.

Q2: The melting point of my synthesized D12 is broad and lower than the literature value (254-257°C). What is the cause and how do I fix it?

Expert Analysis: A broad or depressed melting point is a classic indicator of impurities that disrupt the crystal lattice structure of the solid, a phenomenon known as melting point depression. For D12, these impurities are often not residual solvents but rather structural isomers or related silane byproducts from the synthesis.

Common Causes:

  • Synthetic Byproducts: The reductive coupling of dimethyldichlorosilane can also produce other cyclic silanes, most notably decamethylcyclopentasilane (Si₅(CH₃)₁₀), and linear poly(dimethylsilylene) oligomers.[8] These molecules have different shapes and sizes, preventing the formation of a pure, well-ordered D12 crystal lattice.[1][9]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low/Broad Melting Point start Problem: Low or Broad Melting Point of D12 cause Primary Cause: Presence of synthetic byproducts (e.g., Si₅(CH₃)₁₀, linear polysilanes) start->cause Identify solution Solution: Purification by Fractional Recrystallization cause->solution Address protocol Detailed Protocol: 1. Select appropriate solvent (e.g., Ethanol). 2. Dissolve crude product in minimum hot solvent. 3. Cool slowly to induce crystallization. 4. Isolate crystals via vacuum filtration. 5. Dry under high vacuum. solution->protocol Implement validation Validation: Measure melting point. Is it sharp and within 254-257°C range? protocol->validation Verify pass Purity Achieved validation->pass Yes fail Repeat Recrystallization or Consider Alternative Solvent System validation->fail No fail->solution Re-evaluate

Caption: Troubleshooting workflow for a low or broad melting point.

Step-by-Step Remediation Protocol (Fractional Recrystallization): The principle here is that D12 and its common byproduct, decamethylcyclopentasilane, have slightly different solubilities, allowing for their separation.

  • Solvent Choice: Ethanol is an effective choice. Alternatively, a two-solvent system (e.g., dissolving in minimal hot dichloromethane followed by slow addition of pentane as an anti-solvent) can be effective.[10]

  • Dissolution: Dissolve the impure D12 in a minimum amount of hot solvent (near its boiling point) to create a saturated solution.[6][7]

  • Slow Cooling: This is the critical step. Allow the solution to cool to room temperature undisturbed. The compound with the lower solubility (ideally D12) will crystallize out first, leaving the more soluble impurities in the solution (the mother liquor).

  • Isolation: Collect the first crop of crystals by filtration. This crop should be enriched in D12.

  • Analysis: Dry the crystals and measure their melting point. If it is still not sharp or within the correct range, a second recrystallization of this crop may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of solvent impurities in D12 samples?

Solvent impurities are typically introduced during two key stages:

  • Synthesis: The reaction of dichlorodimethylsilane with lithium or a sodium-potassium alloy is commonly performed in an ether solvent like tetrahydrofuran (THF).[3][8] Incomplete removal of THF post-reaction is a major source of contamination.

  • Workup and Purification: The workup procedure often involves extraction with solvents like cyclohexane, followed by recrystallization from solvents such as ethanol.[3] Each of these solvents can remain trapped within the crystalline solid if not thoroughly removed.

Q2: Which analytical techniques are most reliable for quantifying residual solvents in D12?

A multi-faceted approach provides the most comprehensive purity assessment:

  • Gas Chromatography (GC): This is the gold standard for quantifying volatile and semi-volatile organic impurities. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide precise quantitative data on the concentration of residual solvents.[11] For silane analysis, specific GC setups with detectors like Pulsed Discharge Helium Ionization (PDHID) or Thermal Conductivity (TCD) can also be used.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: As mentioned in the troubleshooting section, ¹H NMR is exceptionally useful for the rapid identification of impurities. By integrating the impurity peaks relative to the known D12 methyl proton peak, a semi-quantitative estimation of the impurity level can be achieved.[12][13]

  • Thermogravimetric Analysis (TGA): TGA can indicate the presence of volatile impurities by showing a mass loss at temperatures below the decomposition point of D12.

Q3: How should I properly store purified D12 to prevent future contamination?

Proper storage is crucial to maintain the high purity of your D12 sample:

  • Inert Atmosphere: Store the material in a tightly sealed container (e.g., a glass vial with a PTFE-lined cap) under an inert atmosphere like argon or nitrogen. This prevents oxidation and hydrolysis from atmospheric oxygen and moisture.

  • Environment: Keep the container in a cool, dry place, such as a desiccator or a dry box, away from direct sunlight.

  • Safety: Dodecamethylcyclohexasilane is classified as a combustible solid and should be handled with appropriate personal protective equipment (eyeshields, gloves).

Q4: My synthesis yielded a product with >95% purity according to GC analysis. Is this sufficient for my application?

The required purity level is entirely application-dependent:

  • Polymer Synthesis: For ring-opening polymerization (ROP) to create high molecular weight polysilanes, purity is critical. Impurities can act as chain-terminating agents or introduce defects into the polymer backbone, negatively affecting the material's thermal, electronic, and photophysical properties.[1][2] Purity of >99% or higher is often required.

  • Semiconductor/Electronics: In applications where D12 is a precursor for silicon-containing thin films, even trace amounts of organic or metallic impurities can alter the electronic properties of the final device.[14] Ultra-high purity is essential.

  • Basic Research/Functionalization: For small-scale reactions, such as studying the functionalization of the Si-Si bonds, a purity of 95% might be acceptable, though it is always best practice to use the purest material available to ensure reproducibility.[12]

Overall Purification and Analysis Workflow:

G cluster_workflow General Workflow for D12 Purification synthesis Crude D12 from Synthesis (in THF/Cyclohexane) filtration Filtration to Remove Salts (e.g., LiCl) synthesis->filtration solvent_removal Bulk Solvent Removal (Reduced Pressure) filtration->solvent_removal recrystallization Recrystallization (e.g., from hot Ethanol) solvent_removal->recrystallization drying High Vacuum Drying recrystallization->drying analysis Purity Analysis (GC, NMR, MP) drying->analysis storage Store Under Inert Atmosphere analysis->storage

Caption: A typical workflow for D12 purification and handling.

References

  • Lage, H. W., & Eaborn, C. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecamethylcyclohexasilane. Retrieved from [Link]

  • Anger, F., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Bacardit, J. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of organosilicon polymers with cyclohexasilane fragments in the main chain. Retrieved from [Link]

  • Geiger, W. M., et al. (2020). Determination of Trace Impurities in Electronic Grade Arsine by GC-ICP-QQQ. Agilent. Retrieved from [Link]

  • European Patent Office. (2006). Purification method for organometallic compounds and organometallic compounds obtained therefrom. EP 1 616 872 A2. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Carrying out a recrystallisation [Video]. YouTube. Retrieved from [Link]

  • Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Synthesis of organosilicon compounds. Retrieved from [Link]

  • YouTube. (2013). Recrystallization [Video]. Retrieved from [Link]

  • 7activestudio. (2017). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Google Patents. (1990). US4923687A - Method for removing silane compounds from silane-containing exhaust gases.

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Technical Support Center: Dodecamethylcyclohexasilane (D12) Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂), often abbreviated as D12. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique cyclic organosilane in their work. As a foundational building block in silicon chemistry, understanding and precisely controlling its reactions is paramount for achieving desired outcomes, whether in materials science or as a precursor in complex syntheses.

This document provides field-proven insights into the critical techniques for monitoring D12 reactions, offering troubleshooting solutions for common experimental hurdles and detailed protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, reaction, and analysis of Dodecamethylcyclohexasilane.

Q1: What is Dodecamethylcyclohexasilane (D12) and what are its key properties?

Dodecamethylcyclohexasilane is an organosilicon compound with the chemical formula C₁₂H₃₆Si₆.[1][2] It is a colorless, crystalline solid with a molecular weight of approximately 348.93 g/mol and a melting point between 254–257 °C.[3] Structurally, it consists of a six-membered ring of silicon atoms, with two methyl groups attached to each silicon. This cyclic structure imparts different thermal and photophysical properties compared to linear or branched polysilanes.[1]

Q2: Why is real-time or quasi-real-time monitoring essential for D12 reactions?

Precise reaction monitoring is critical for several reasons:

  • Process Understanding and Optimization: It provides vital insights into reaction kinetics and mechanisms, allowing for the optimization of conditions like temperature, pressure, and catalyst loading to improve yield and reduce reaction time.[4]

  • Quality Control: Monitoring ensures the reaction proceeds to completion and helps in identifying the formation of impurities or side products in real-time, which is crucial for the quality of the final product.[4][5]

  • Safety and Scalability: Understanding the reaction profile helps in assessing risks and developing control strategies, which is fundamental for scaling up processes from the lab to manufacturing.[4]

  • Mechanistic Insight: Tracking the formation of intermediates and byproducts can elucidate complex reaction pathways.[4]

Q3: What are the primary analytical techniques recommended for monitoring D12 reactions?

A multi-technique approach is often the most powerful. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Especially ¹H, ¹³C, and ²⁹Si NMR, for detailed structural elucidation and quantification.[1][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile reactants, products, and impurities based on their mass-to-charge ratio and retention time.[6]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile D12 derivatives or when compounds are not amenable to GC.

  • In-situ Vibrational Spectroscopy (FT-IR/Raman): Enables real-time monitoring directly within the reaction vessel without sample extraction.[4]

Q4: What are the essential safety and handling procedures for D12?

Dodecamethylcyclohexasilane is stable under normal conditions.[7] However, standard laboratory safety practices for chemical powders should be followed.

  • Storage: Keep the container tightly closed and store in a cool, shaded area, protected from light to prevent potential degradation.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.

  • Reactions: Many reactions involving D12, especially those for functionalization, must be conducted under anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere) to prevent unwanted side reactions with water or oxygen.[1]

Section 2: Core Analytical Techniques & Protocols

A successful experiment relies on robust analytical methods. This section details the most effective techniques for monitoring D12 reactions, explaining the causality behind their selection and providing step-by-step protocols.

Workflow for D12 Reaction Monitoring

The diagram below illustrates a typical workflow for monitoring a D12 functionalization reaction, integrating sample quenching and analysis via multiple techniques.

G cluster_0 Reaction Phase cluster_1 Analytical Phase cluster_2 Data Interpretation start Initiate D12 Reaction (e.g., Functionalization) sampling Extract Aliquot at Time Point 't' start->sampling quench Quench Reaction (e.g., add solvent/reagent) sampling->quench prep Sample Preparation (Dilution, Filtration) quench->prep nmr NMR Analysis (¹H, ²⁹Si) prep->nmr Structural Info & Quantification gcms GC-MS Analysis prep->gcms Impurity Profile & Volatiles hplc HPLC Analysis prep->hplc Non-volatile Products interpret Correlate Data & Determine Reaction Progress nmr->interpret gcms->interpret hplc->interpret

Caption: General workflow for D12 reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for this purpose. It provides unambiguous structural information and is inherently quantitative without the need for extensive calibration curves.[4] For organosilanes, ²⁹Si NMR is indispensable as it directly probes the silicon backbone, making it critical for tracking substitutions or changes in the ring structure.[1]

Experimental Protocol: NMR Sample Preparation

  • Aliquot Extraction: Using an inert-gas syringe, carefully withdraw a small aliquot (e.g., 0.1 - 0.5 mL) from the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a vial containing a deuterated solvent (e.g., CDCl₃ or C₆D₆) that will quench the reaction and is suitable for NMR analysis. The choice of solvent is critical to prevent further reaction.

  • Internal Standard (Optional but Recommended): Add a known amount of an inert internal standard (e.g., tetramethylsilane or a solvent-miscible compound with a simple, non-overlapping spectrum) for precise quantification.

  • Filtration: If the sample contains solids, filter it through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and especially ²⁹Si NMR spectra.[6] The disappearance of the starting D12 signal and the appearance of new product signals will allow you to calculate conversion and yield.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile compounds.[8] D12 and many of its common precursors or byproducts (like decamethylcyclopentasilane) are thermally stable and sufficiently volatile for GC analysis.[3] The mass spectrometer provides definitive identification of separated components.[8][9]

Experimental Protocol: GC-MS Analysis

  • Aliquot Extraction & Quenching: As with NMR, extract an aliquot and quench it. A volatile solvent like hexane or ethyl acetate is a good choice.

  • Dilution: Perform a serial dilution to bring the analyte concentration within the linear range of the detector. A typical starting point is a 100-fold to 1000-fold dilution.

  • Derivatization (If Necessary): For reactions that may produce hydroxylated silanes (silanols), derivatization with an agent like hexamethyldisilazane (HMDS) may be necessary to increase volatility and prevent on-column degradation.[10][11]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Monitor the disappearance of the D12 peak and the emergence of product peaks. Use the mass spectra to confirm the identity of new peaks and check for known impurities.[6][12]

Typical GC Conditions for Siloxane Analysis:

Parameter Setting Rationale
Column Low-polarity (e.g., DB-5ms, HP-1ms) Provides good separation for non-polar to moderately polar siloxanes.
Injector Temp. 250-280 °C Ensures rapid volatilization without thermal degradation.
Oven Program Start at 50-70 °C, ramp to 300 °C A temperature gradient is needed to separate compounds with different boiling points.

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | MS for identification and quantification; FID for robust quantification.[9] |

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC is often preferred, HPLC is essential when dealing with D12 derivatives that are non-volatile, thermally unstable, or highly polar. Reversed-phase (RP-HPLC) is the most common mode used.[13] A critical, often overlooked, aspect is the interaction between analytes and silanol (Si-OH) groups on standard glass vials and silica-based columns, which can lead to significant analyte loss and peak tailing.[14][15]

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Quench the reaction aliquot in a solvent miscible with the HPLC mobile phase (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter.

  • Use Silanized Vials: To prevent non-specific binding of polar analytes to the glass surface, always use silanized (deactivated) autosampler vials .[15] This is a self-validating step that prevents the loss of precious sample before it even reaches the instrument.

  • Chromatographic Conditions:

    • Column: C18 or C8 stationary phase.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Detector: UV-Vis (if the product has a chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS).

  • Analysis: Monitor the chromatogram for the appearance of product peaks and disappearance of starting material.

Comparison of Primary Monitoring Techniques
TechniquePrimary Use CaseAdvantagesDisadvantages
NMR (¹H, ²⁹Si) Structural elucidation, quantificationInherently quantitative, non-destructive, provides rich structural data.[4][16]Lower sensitivity, requires higher sample concentration.
GC-MS Separation & identification of volatilesHigh sensitivity & resolution, definitive identification via MS library.[8]Limited to thermally stable and volatile compounds.
HPLC Analysis of non-volatile derivativesVersatile for a wide range of polarities, suitable for thermally labile compounds.[13]Potential for analyte adsorption, may require more method development.[15]
FT-IR (in-situ) Real-time kinetic monitoringProvides continuous data without sampling, non-invasive.[4]Spectra can be complex, less specific for structural detail than NMR.

Section 3: Troubleshooting Guides

Even with meticulous planning, experiments can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

G start Problem Observed in D12 Reaction p1 Incomplete Reaction / Slow Kinetics start->p1 p2 Unexpected Peaks in Chromatogram start->p2 p3 Poor Chromatographic Peak Shape (Tailing) start->p3 c1a Cause: Impure Reagents/ Solvents? p1->c1a c1b Cause: Incorrect Temp./ Mixing? p1->c1b c1c Cause: Catalyst Inactive? p1->c1c c2a Cause: Contamination (Air/Moisture)? p2->c2a c2b Cause: Known Synthesis Byproduct (e.g., D10)? p2->c2b c2c Cause: Thermal Degradation in GC Injector? p2->c2c c3a Cause: Active Silanols in Vial/Liner? p3->c3a c3b Cause: Column Degradation? p3->c3b s1a Solution: Re-purify starting materials. Use anhydrous solvents. c1a->s1a s1b Solution: Calibrate thermostat. Increase stirring rate. c1b->s1b s1c Solution: Use fresh catalyst. Check catalyst loading. c1c->s1c s2a Solution: Improve inert atmosphere technique. Use dry glassware. c2a->s2a s2b Solution: Confirm identity via MS. Optimize reaction to favor D12. c2b->s2b s2c Solution: Lower injector temp. Consider HPLC or derivatization. c2c->s2c s3a Solution: Use silanized (deactivated) vials and GC inlet liners. c3a->s3a s3b Solution: Flush column or replace with a new one. c3b->s3b

Caption: Troubleshooting logic for common D12 reaction issues.

Issue 1: Incomplete Reaction or Unusually Slow Kinetics

  • Symptoms: Analytical data (NMR, GC) shows a high percentage of D12 remaining after the expected reaction time.

  • Potential Causes & Solutions:

    • Moisture Contamination: Trace water can quench reagents or deactivate catalysts.

      • Validation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.

    • Reagent Purity: The purity of the starting D12 and other reagents is critical. Impurities can inhibit the reaction.

      • Validation: Characterize all starting materials by NMR and GC-MS before use. Purify D12 by recrystallization or sublimation if necessary.

    • Insufficient Catalyst Activity: The catalyst may be old, may have been improperly stored, or the loading may be too low.

      • Validation: Use a fresh batch of catalyst. Perform a small-scale test reaction to confirm its activity. Consider increasing the catalyst loading incrementally.

    • Incorrect Temperature: The reaction may be highly sensitive to temperature.

      • Validation: Calibrate the thermometer or temperature controller. Ensure the reaction flask is adequately immersed in the heating/cooling bath.

Issue 2: Appearance of Unexpected Side Products

  • Symptoms: GC-MS or HPLC analysis shows multiple peaks in addition to the starting material and the expected product.

  • Potential Causes & Solutions:

    • Known Synthesis Byproducts: The synthesis of D12 from dimethyldichlorosilane can also yield the five-membered ring analog, decamethylcyclopentasilane (D10), and linear polymers, which may be present in the starting material.[3]

      • Validation: Obtain a reference spectrum for D10 if possible. Check the purity of your starting D12. The presence of these byproducts may necessitate purification before use.

    • Oxygen Contamination: The presence of O₂ can lead to the formation of siloxanes (Si-O-Si bonds) through oxidative cleavage of Si-Si bonds, a potential degradation pathway.

      • Validation: Thoroughly de-gas solvents and ensure a positive pressure of high-purity inert gas (argon or nitrogen) is maintained throughout the reaction.

    • Undesired Ring-Opening or Polymerization: Aggressive reagents or high temperatures can cause the D12 ring to open, leading to a complex mixture of oligomers or polymers.

      • Validation: Analyze the reaction mixture by Gel Permeation Chromatography (GPC) to check for high molecular weight species. Re-evaluate the reaction conditions, perhaps using a lower temperature or a less aggressive reagent.

Issue 3: Poor Peak Shape (Tailing) or Analyte Loss in Chromatography

  • Symptoms: In HPLC or GC, peaks for polar D12 derivatives are broad, asymmetrical (tailing), or their area decreases over time as the sample sits in the autosampler.

  • Potential Causes & Solutions:

    • Analyte Adsorption to Glass Vials: This is a highly common but often undiagnosed problem. Reactive silanol (Si-OH) groups on the surface of standard borosilicate glass vials can irreversibly bind to polar functional groups on your analytes.[15]

      • Validation: Switch to high-quality, vapor-phase silanized vials. This creates a hydrophobic, inert barrier between your sample and the glass, preventing adsorption.[15] This single change is often the most effective solution.

    • Active Sites in GC Inlet or Column: Exposed silanols in the GC inlet liner or on the column itself can cause similar issues.

      • Validation: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.

    • Inappropriate HPLC Conditions: The mobile phase pH can affect the ionization state of both the analyte and residual silanols on the silica-based stationary phase, exacerbating tailing.

      • Validation: Adjust the mobile phase pH. Consider using a column with advanced end-capping or a different stationary phase chemistry (e.g., a hybrid particle column).

References

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]

  • Al-Suwayeh, O. A., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Operando monitoring of mechanisms and deactivation of molecular catalysts. Green Chemistry. Retrieved from [Link]

  • Wust, C. C., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecamethylcyclohexasilane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecamethylcyclohexasilane. PubChem Compound Database. Retrieved from [Link]

  • Nawrocki, J., et al. (2019). Organosilanes used in the preparation of chemically bonded stationary phases. ResearchGate. Retrieved from [Link]

  • Dong, K., et al. (2021). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. Retrieved from [Link]

  • Tacka, D., & Varaprath, S. (2007). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. Journal of Chromatographic Science. Retrieved from [Link]

  • Wust, C. C., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. Retrieved from [Link]

  • Adamowicz, E., et al. (2013). Scheduled multiple reaction monitoring algorithm as a way to analyse new designer drugs combined with synthetic cannabinoids in human serum with liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Gjengedal, R. (n.d.). Impurities. NTNU. Retrieved from [Link]

  • Perry, C. C., & Hu, Y. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Molecules. Retrieved from [Link]

  • Bell, D. S. (2020). What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. LCGC International. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark. (2024). Retrieved from [Link]

  • Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 29 Si{ 1 H} NMR spectra of purified compounds. Retrieved from [Link]

  • Aijiren. (2026). Silanized HPLC Vials & 4mL 13-425 Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on analysis method for reaction of silane coupling agent on inorganic materials. Retrieved from [Link]

  • ASTM International. (2007). Analysis of Cyclohexane by Gas Chromatography (External Standard)1. Retrieved from [Link]

  • Blinka, T. A., Helmer, B. J., & West, R. (1984). Polarization Transfer NMR Spectroscopy for Silicon-29: The INEPT and DEPT Techniques. Advances in Organometallic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Chemistry and Applications of Organosilanes – An Overview. Retrieved from [Link]

  • Friščić, T., et al. (2022). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass compound of spectra. (b). Mass compound spectrum.... Retrieved from [Link]

  • Lirias. (n.d.). Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Dodecamethylcyclohexasilane and Decamethylcyclopentasilane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of materials science and drug development, the precise selection of molecular building blocks is paramount to achieving desired functionalities and performance. Among the diverse class of organosilicon compounds, cyclic silanes, specifically Dodecamethylcyclohexasilane (D12) and Decamethylcyclopentasilane (D10), have garnered significant interest as precursors to advanced polymers and functional materials. This guide provides a comprehensive comparison of these two pivotal cyclosilanes, delving into their structural nuances, physicochemical properties, and reactivity profiles. The insights presented herein are supported by a synthesis of established chemical principles and available experimental data, offering researchers, scientists, and drug development professionals a robust framework for informed decision-making.

Structural and Physicochemical Distinctions: A Tale of Two Rings

Dodecamethylcyclohexasilane, a six-membered ring of silicon atoms saturated with methyl groups, and Decamethylcyclopentasilane, its five-membered ring counterpart, exhibit distinct properties rooted in their fundamental structural differences.

Molecular Structure and Conformation

Dodecamethylcyclohexasilane ((Si(CH₃)₂)₆) possesses a puckered six-membered ring structure. Computational and spectroscopic studies have shown that D12 predominantly adopts a strain-free chair conformation, analogous to cyclohexane in organic chemistry.[1] This conformation allows for ideal tetrahedral bond angles around the silicon atoms, minimizing steric hindrance between the methyl groups. Other conformations, such as the twist and boat, exist but are higher in energy.

In contrast, Decamethylcyclopentasilane ((Si(CH₃)₂)₅) features a five-membered silicon ring. Unlike the larger D12, a planar conformation for D10 would necessitate significant deviation from the ideal tetrahedral bond angles, leading to substantial angle strain.[1] Consequently, D10 adopts a puckered "envelope" or "twist" conformation to alleviate some of this strain. However, it inherently possesses greater ring strain compared to the relatively stable chair conformation of D12.[1] This intrinsic ring strain is a critical determinant of its reactivity.

dot graph D12_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"]; Si1 [pos="0,1.5!"]; Si2 [pos="1.3,-0.75!"]; Si3 [pos="0.8,-2.5!"]; Si4 [pos="-0.8,-2.5!"]; Si5 [pos="-1.3,-0.75!"]; Si6 [pos="0,-1!"]; // Internal Si to represent 3D chair Si1 -- Si2 -- Si3 -- Si4 -- Si5 -- Si1; Si1 -- Si6; Si2 -- Si6; Si5 -- Si6; Si3 -- Si4; label="Dodecamethylcyclohexasilane (Chair Conformation)"; labelloc="b"; } Dodecamethylcyclohexasilane (Chair Conformation)

dot graph D10_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"]; Si1 [pos="0,1.5!"]; Si2 [pos="1.42,-0.46!"]; Si3 [pos="0.87,-2.3!"]; Si4 [pos="-0.87,-2.3!"]; Si5 [pos="-1.42,-0.46!"]; Si1 -- Si2 -- Si3 -- Si4 -- Si5 -- Si1; label="Decamethylcyclopentasilane (Envelope Conformation)"; labelloc="b"; } Decamethylcyclopentasilane (Envelope Conformation)

Physicochemical Properties

The differing ring sizes and conformations of D12 and D10 give rise to distinct physical properties. The table below summarizes the key physicochemical data available for both compounds.

PropertyDodecamethylcyclohexasilane (D12)Decamethylcyclopentasilane (D10)
Chemical Formula C₁₂H₃₆Si₆C₁₀H₃₀Si₅
Molecular Weight 348.92 g/mol 290.77 g/mol
Appearance Colorless solidData not readily available
Melting Point 254-257 °CData not readily available
Boiling Point Data not readily available218.1 °C at 760 mmHg
Density 0.988 g/cm³Data not readily available
CAS Number 4098-30-013452-92-1

Note: The physical properties of Decamethylcyclopentasilane are not as extensively documented in readily accessible literature as those of Dodecamethylcyclohexasilane.

Synthesis and Purification: A Shared Pathway with a Divergence

A common synthetic route to both D12 and D10 involves the reductive coupling of dimethyldichlorosilane (Me₂SiCl₂) with an alkali metal, typically sodium or a sodium-potassium alloy. This reaction produces a mixture of cyclic silanes, with D12 often being the major product, alongside linear polysilanes. Decamethylcyclopentasilane is a known and significant by-product of this synthesis.

Experimental Protocol: Synthesis of a D12 and D10 Mixture

Causality: The Wurtz-type reductive coupling of dichlorosilanes is a well-established method for forming silicon-silicon bonds. The use of an excess of the reducing agent drives the reaction towards the formation of cyclic products over linear polymers. The ratio of D12 to D10 can be influenced by reaction conditions such as solvent, temperature, and the rate of addition of the dichlorosilane.

Methodology:

  • A reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet is charged with a dispersion of sodium metal in a high-boiling inert solvent such as toluene or xylene.

  • The mixture is heated to the reflux temperature of the solvent with vigorous stirring to maintain a fine dispersion of the molten sodium.

  • A solution of dimethyldichlorosilane in the same solvent is added dropwise to the reaction mixture over a period of several hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

  • The mixture is then cooled to room temperature, and the excess sodium is carefully quenched with a suitable alcohol (e.g., isopropanol).

  • The resulting mixture is filtered to remove the sodium chloride byproduct and any insoluble polysilanes.

  • The solvent is removed from the filtrate under reduced pressure to yield a crude mixture of D12 and D10.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"]; A [label="Me₂SiCl₂ + Na in Toluene"]; B [label="Reductive Coupling (Reflux)"]; C [label="Quenching & Filtration"]; D [label="Solvent Removal"]; E [label="Crude Mixture (D12 + D10)"]; A -> B -> C -> D -> E; label="Synthesis of D12 and D10 Mixture"; labelloc="b"; } Synthesis of D12 and D10 Mixture

Separation and Purification

The separation of D12 and D10 from the reaction mixture presents a significant challenge due to their similar chemical nature. However, their different physical properties, primarily the substantial difference in their melting and boiling points, can be exploited.

  • Fractional Crystallization: Given that D12 is a solid with a high melting point and D10 is expected to be a liquid or a low-melting solid, fractional crystallization is a viable separation technique.[2] The crude mixture can be dissolved in a suitable solvent and cooled to selectively crystallize the higher-melting D12, leaving D10 enriched in the mother liquor.

Comparative Performance and Reactivity: The Influence of Ring Strain

The most significant differentiator in the chemical behavior of D12 and D10 is the inherent ring strain in the five-membered ring of D10. This strain makes D10 a more reactive molecule compared to the relatively stable D12.

Ring-Opening Polymerization (ROP)

Both D12 and D10 can serve as monomers for the synthesis of polydimethylsilanes via ring-opening polymerization (ROP). This process is of great industrial importance for the production of silicon-based polymers with controlled molecular weights and architectures. The driving force for ROP is the release of ring strain.

Expert Insight: Due to its higher ring strain, Decamethylcyclopentasilane is expected to undergo ROP under milder conditions (e.g., lower temperatures, less aggressive catalysts) and at a faster rate than Dodecamethylcyclohexasilane. The near-strain-free chair conformation of D12 makes it significantly more thermodynamically stable and thus less prone to ring-opening. This principle is well-established in the ROP of analogous cyclosiloxanes, where the more strained three- and four-membered rings are significantly more reactive than the less strained six-membered rings.

Thermal Stability

The thermal stability of a molecule is intrinsically linked to its bond energies and overall thermodynamic stability.

Photophysical Properties

Cyclic silanes exhibit unique electronic properties due to the delocalization of σ-electrons within the silicon backbone. This leads to characteristic UV absorption spectra.

Expert Insight: The UV absorption maximum (λ_max) of Dodecamethylcyclohexasilane has been reported to be around 256 nm. The electronic transitions in cyclosilanes are sensitive to the conformation and strain of the Si-Si bonds. It is plausible that the different bond angles and dihedral angles in the more strained D10 ring will lead to a shift in its UV absorption spectrum compared to D12. However, without specific experimental data for D10, a direct comparison of their photophysical properties remains speculative.

Experimental Characterization Protocols

To empirically validate the theoretical comparisons and to fully characterize these compounds, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and purity of D12 and D10.

Methodology:

  • Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.

  • ¹H NMR: Expect a singlet in the upfield region corresponding to the magnetically equivalent methyl protons.

  • ¹³C NMR: Expect a single resonance for the methyl carbons.

  • ²⁹Si NMR: Expect a single resonance for the silicon atoms in the ring. The chemical shift will be indicative of the cyclic structure and can be used to distinguish between D12 and D10.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To assess the purity of the synthesized compounds and to analyze the composition of the crude reaction mixture.

Methodology:

  • Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., hexane, toluene).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

  • Develop a temperature program that allows for the separation of D10 and D12 based on their different boiling points.

  • The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, confirming their molecular weights and fragmentation patterns.

UV-Vis Spectroscopy

Purpose: To determine the electronic absorption properties of D12 and D10.

Methodology:

  • Prepare dilute solutions of the purified compounds in a UV-transparent solvent (e.g., cyclohexane, hexane).

  • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Determine the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).

dot graph Characterization_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#202124"]; A [label="Purified Sample (D12 or D10)"]; B [label="NMR Spectroscopy\n(¹H, ¹³C, ²⁹Si)"]; C [label="GC-MS"]; D [label="UV-Vis Spectroscopy"]; A -> B [label="Structural Confirmation"]; A -> C [label="Purity Analysis"]; A -> D [label="Photophysical Properties"]; label="Characterization Workflow"; labelloc="b"; } Characterization Workflow

Conclusion: Selecting the Right Cyclosilane for Your Application

The choice between Dodecamethylcyclohexasilane and Decamethylcyclopentasilane hinges on the specific requirements of the intended application.

  • Dodecamethylcyclohexasilane (D12) , with its greater thermal and thermodynamic stability, is an excellent candidate for applications requiring robust precursors that can withstand higher processing temperatures. Its lower reactivity makes it a more controllable monomer in certain polymerization reactions.

  • Decamethylcyclopentasilane (D10) , on the other hand, is the more reactive of the two due to its inherent ring strain. This enhanced reactivity makes it a preferred monomer for ring-opening polymerizations that need to proceed under milder conditions. It can be a valuable tool for synthesizing polysilanes where preserving sensitive functional groups is a priority.

Ultimately, a thorough understanding of the trade-offs between stability and reactivity, as outlined in this guide, will empower researchers to harness the full potential of these versatile organosilicon building blocks in the development of next-generation materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77732, Dodecamethylcyclohexasilane. Retrieved from [Link].

  • Cheméo (2024). Boiling point of Cyclopentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-. Retrieved from [Link].

  • Wikipedia (2023). Dodecamethylcyclohexasilane. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link].

  • YouTube (2020). Fractional Distillation. Retrieved from [Link].

  • YouTube (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved from [Link].

  • Sulzer (n.d.). Fractional Crystallization. Retrieved from [Link].

  • YouTube (2016). NMR Spectroscopy. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). UV/Vis Database User's Guide. Retrieved from [Link].

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The Definitive Guide to the Structural Validation of Dodecamethylcyclohexasilane: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which function, reactivity, and interaction with biological systems are understood. Dodecamethylcyclohexasilane, (Si(CH₃)₂)₆, a cornerstone molecule in organosilicon chemistry, serves as an exemplary case study for illustrating the power and primacy of single-crystal X-ray diffraction (SC-XRD) in structural validation. This guide provides an in-depth exploration of the SC-XRD workflow for (Si(CH₃)₂)₆, critically comparing its definitive data against other widely used analytical techniques. We will delve into the causality behind the experimental choices, ensuring a robust and self-validating understanding of the structural elucidation process.

The Imperative of Structural Certainty: The Case of Dodecamethylcyclohexasilane

Dodecamethylcyclohexasilane is a fascinating molecule, not merely for its symmetrical beauty but for its role as a model compound in understanding the bonding and conformational behavior of larger polysilanes. These materials have garnered interest for their potential applications in electronics and materials science. The core question for any newly synthesized batch of (Si(CH₃)₂)₆ is: what is its precise three-dimensional arrangement? Does the six-membered silicon ring adopt a planar, boat, or chair conformation? Single-crystal X-ray diffraction provides the unequivocal answer.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the atomic-level structure of a crystalline compound.[1] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.[2] The chair conformer of dodecamethylcyclohexasilane was definitively confirmed by this method.[3]

The Causality of Crystallization: From Synthesis to a Perfect Crystal

The journey to a definitive structure begins with the synthesis and subsequent crystallization of the compound. A high-quality single crystal, typically 0.1-0.5 mm in size with well-defined faces, is the absolute prerequisite for a successful SC-XRD experiment.[4]

Synthesis: Dodecamethylcyclohexasilane is commonly prepared via the reductive coupling of dimethyldichlorosilane with an alkali metal, such as lithium or a sodium-potassium alloy.[3][5] This reaction is performed under an inert atmosphere due to the air-sensitive nature of the reagents and intermediates.

Experimental Protocol: Synthesis of Dodecamethylcyclohexasilane [5]

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Lithium metal (1.6 g) and anhydrous tetrahydrofuran (THF, 110 ml) are added to the flask and cooled to 0 °C in an ice bath.

  • Reductive Coupling: A solution of dimethyldichlorosilane (13 g) in THF (40 ml) is added dropwise to the stirred suspension over 1 hour. The reaction mixture is stirred for an additional 2 hours at 0 °C and then allowed to warm to room temperature overnight.

  • Workup: Cyclohexane (100 ml) is added to the reaction mixture, and the precipitated lithium chloride is removed by filtration under an inert atmosphere.

  • Isolation: The solvents are removed under reduced pressure. The solid residue is extracted with cyclohexane (100 ml), filtered, and the solvent is evaporated to yield crude dodecamethylcyclohexasilane.

  • Purification: The crude product is recrystallized from ethanol to afford colorless crystals of dodecamethylcyclohexasilane.

Crystallization: The choice of crystallization method is critical. For air-sensitive compounds like many organometallics, techniques such as slow cooling of a saturated solution in a glovebox or slow evaporation of solvent are commonly employed.[6] For dodecamethylcyclohexasilane, recrystallization from a solvent such as ethanol or a mixture of THF and cyclohexane is effective.[5] The principle is to create a supersaturated solution from which the molecule can slowly and orderly precipitate, forming a well-defined crystal lattice.

The SC-XRD Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD can be broken down into several key stages.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using an inert oil to protect it from the atmosphere.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as the Patterson or direct methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain the best possible fit.

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

The Definitive Answer: The Crystal Structure of Dodecamethylcyclohexasilane

The single-crystal X-ray diffraction study of dodecamethylcyclohexasilane revealed that it crystallizes in the monoclinic space group A2/a. The crucial finding was the conformation of the Si₆ ring, which was determined to be a "flattened chair" conformation, analogous to cyclohexane.

Crystallographic Data for Dodecamethylcyclohexasilane
Crystal System Monoclinic
Space Group A2/a
a (Å) 14.026
b (Å) 10.158
c (Å) 18.168
β (°) 109.0
Volume (ų) 2446.5
Z 4
Reference Carrell and Donohue, 1972

Complementary and Corroborative Techniques: A Comparative Analysis

While SC-XRD provides the definitive solid-state structure, other techniques offer valuable insights into the molecule's properties in solution and the gas phase, and can corroborate the findings of the diffraction study.

Analytical_Techniques SC_XRD Single-Crystal X-ray Diffraction DFT Computational Chemistry (DFT) SC_XRD->DFT Confirms lowest energy conformer NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) NMR->SC_XRD Consistent with solid-state symmetry MS Mass Spectrometry (GC-MS) Dodecamethylcyclohexasilane Dodecamethylcyclohexasilane Dodecamethylcyclohexasilane->SC_XRD Definitive 3D Structure Dodecamethylcyclohexasilane->NMR Connectivity & Symmetry Dodecamethylcyclohexasilane->MS Molecular Weight & Fragmentation Dodecamethylcyclohexasilane->DFT Conformational Energies

Caption: Interplay of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and symmetry of a molecule in solution. For dodecamethylcyclohexasilane, ¹H, ¹³C, and ²⁹Si NMR are all informative.

  • ¹H NMR: Due to the high symmetry of the chair conformation in solution (on the NMR timescale), all 36 methyl protons are chemically equivalent, giving rise to a single sharp singlet in the ¹H NMR spectrum.

  • ¹³C NMR: Similarly, all 12 methyl carbons are equivalent, resulting in a single resonance in the ¹³C NMR spectrum.

  • ²⁹Si NMR: All six silicon atoms are also equivalent, leading to a single peak in the ²⁹Si NMR spectrum.

Causality in NMR: The observation of single peaks in the ¹H, ¹³C, and ²⁹Si NMR spectra is strong evidence for a highly symmetric structure in solution. While this doesn't definitively prove the chair conformation over other possibilities like a rapidly interconverting boat, it is entirely consistent with the solid-state structure determined by SC-XRD. Any deviation from this high symmetry, for instance, through substitution on the ring, would lead to more complex spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with gas chromatography (GC-MS), it is a powerful tool for identifying compounds in a mixture.

Expected Fragmentation: For dodecamethylcyclohexasilane, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 348. Fragmentation would likely involve the loss of methyl groups (CH₃, mass 15) and larger fragments of the silane ring. The fragmentation of cyclic silanes can be complex, but characteristic ions resulting from ring cleavage would be expected.

Self-Validation in MS: The molecular ion peak provides a direct confirmation of the molecular formula. The fragmentation pattern, while not providing direct 3D structural information, can be used to distinguish between different cyclic and linear silanes.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of different conformers. For dodecamethylcyclohexasilane, DFT calculations can be used to model the potential energy surface of the Si₆ ring.

Methodology: A common approach involves geometry optimization of various possible conformers (chair, boat, twist-boat) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[1] The energies of the optimized structures can then be compared to determine the most stable conformer.

Causality in DFT: The choice of functional and basis set is crucial for obtaining accurate results. For organosilicon compounds, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost. Such calculations have shown that the chair conformation of dodecamethylcyclohexasilane is the most stable, with the twist and boat conformations being higher in energy.[1] This theoretical prediction is in excellent agreement with the experimental findings from SC-XRD.

Comparative Summary of Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths, bond angles, conformation in the solid state.Unambiguous and definitive structural determination.Requires a high-quality single crystal; provides information only on the solid-state structure.
NMR Spectroscopy Connectivity, symmetry in solution, dynamic processes.Non-destructive, provides information on the solution-state structure.Does not directly provide 3D coordinates; can be ambiguous for conformationally flexible molecules.
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation pattern.High sensitivity, can identify compounds in mixtures (with GC).Does not provide conformational information; fragmentation can be complex to interpret.
Computational Chemistry (DFT) Relative energies of conformers, predicted geometries, vibrational frequencies.Can explore structures that are difficult to isolate experimentally.Accuracy is dependent on the level of theory; results are predictions, not direct observations.

Conclusion: An Integrated Approach to Structural Validation

References

  • F. G. G. Vo, H. Hoffmann, V. D. S. Fogarasi, "Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study," Physical Chemistry Chemical Physics, vol. 8, no. 11, pp. 1344-1353, 2006. [Link]

  • M. Laguerre, J. Dunogues, R. Calas, "One-step Synthesis of Dodecamethylcyclohexasilane," Journal of the Chemical Society, Chemical Communications, no. 7, pp. 272-272, 1978. [Link]

  • SERC Carleton, "Single-crystal X-ray Diffraction," Carleton College, 2007. [Link]

  • H. L. Carrell, J. Donohue, "Crystal and molecular structure of dodecamethylcyclohexasilane," Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, vol. 28, no. 5, pp. 1566-1571, 1972. [Link]

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  • University of Rochester, "How To: Grow X-Ray Quality Crystals," Department of Chemistry. [Link]

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A Comparative Guide to Cyclic and Linear Polysilanes: Unveiling the Impact of Topology on Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials, polysilanes—polymers constituting a silicon backbone—stand out for their remarkable electronic and photophysical properties.[1][2] These properties, stemming from a unique phenomenon known as σ-conjugation, make them prime candidates for a host of applications, including photoresists, ceramic precursors, and organic light-emitting diodes (OLEDs).[3][4][5] However, the performance of a polysilane is not monolithic; it is profoundly dictated by its molecular architecture, or topology. This guide presents a comparative analysis of two primary polysilane topologies: cyclic and linear. We will explore how the simple distinction of being in a ring or a chain dramatically alters their synthesis, properties, and ultimate utility, supported by experimental evidence and established protocols.

The Architectural Divide: Structural and Electronic Implications

The fundamental difference between linear and cyclic polysilanes lies in the presence or absence of chain ends.[6] Linear polysilanes are long chains of silicon atoms, while their cyclic counterparts feature a closed-ring structure. This seemingly simple variation has profound consequences.

  • Conformational Flexibility: Linear polysilanes possess significant conformational freedom, with the Si-Si backbone capable of adopting various arrangements, from a random coil to an all-trans planar zigzag. This flexibility influences the extent of σ-electron delocalization along the backbone.

  • Ring Strain and Fixed Conformation: Cyclic polysilanes, particularly smaller rings (e.g., cyclopentasilane, cyclohexasilane), are subject to considerable ring strain.[7] This strain, combined with their fixed conformation, significantly impacts the electronic structure of the Si-Si bonds, leading to distinct photophysical behaviors compared to their linear analogs.

The delocalization of σ-electrons in the silicon backbone is the cornerstone of polysilanes' unique properties. This delocalization is responsible for their strong absorption in the UV region.[2] The extent of this delocalization is highly sensitive to the conformation of the Si-Si chain. In linear polysilanes, the absorption wavelength (λmax) shifts to longer wavelengths (a red shift) as the chain length increases, eventually reaching a saturation point at around 40-50 silicon atoms.[4] In contrast, the fixed and often strained conformations of cyclic polysilanes can lead to significant differences in their UV absorption characteristics.

G cluster_linear Linear Polysilane cluster_cyclic Cyclic Polysilane l_struct Si-Si-Si...Si-Si (Flexible Chain) l_prop Variable σ-conjugation (Conformation Dependent) l_struct->l_prop leads to Distinct Photophysical & Thermal Properties Distinct Photophysical & Thermal Properties l_prop->Distinct Photophysical & Thermal Properties c_struct Ring of Si atoms (Strained, Fixed Conformation) c_prop Modified σ-conjugation (Topology Dependent) c_struct->c_prop leads to c_prop->Distinct Photophysical & Thermal Properties

Caption: Logical relationship between polysilane topology and resulting properties.

Synthesis Strategies: A Tale of Two Pathways

The synthetic methodologies for linear and cyclic polysilanes are distinct, reflecting their different structural requirements.

  • Linear Polysilanes (Wurtz-type Coupling): The most prevalent method for synthesizing high molecular weight linear polysilanes is the Wurtz-type reductive coupling of dichlorosilane monomers with a dispersion of molten sodium metal in an inert, high-boiling solvent like toluene.[2] This heterogeneous reaction is vigorous and often yields a polymer with a broad, multimodal molecular weight distribution, which can include a fraction of cyclic oligomers as byproducts.[8]

  • Cyclic Polysilanes (Reductive Coupling): The formation of cyclic polysilanes is often favored under different reaction conditions. While they can be byproducts of the Wurtz-type reaction, targeted syntheses often employ other reducing agents or reaction setups that promote "back-biting" or intramolecular cyclization.[8] Anionic mechanisms are often implicated in the efficient formation of five- and six-membered rings.[8]

The choice of synthesis route is critical as it dictates not only the topology but also the purity, molecular weight, and polydispersity of the final product, all of which influence its performance.

Comparative Performance: Photophysical and Thermal Properties

The topological differences manifest most strikingly in the photophysical and thermal properties of the polysilanes.

Photophysical Properties:

The UV absorption of polysilanes is attributed to σ-σ* electronic transitions within the silicon backbone.[4] The energy of this transition is highly dependent on the polymer's conformation and the degree of electron delocalization.

  • Linear Polysilanes: Exhibit a strong UV absorption that red-shifts with increasing chain length and planarity of the backbone. For instance, poly(methylphenylsilane) typically shows a λmax around 330-340 nm.[9]

  • Cyclic Polysilanes: Due to ring strain and fixed conformations, small cyclic polysilanes often exhibit a red-shift in their absorption spectra compared to short linear chains. The rigid structure can enforce a conformation that enhances σ-conjugation.

Property Linear Polysilanes (Typical) Cyclic Polysilanes (Typical) Causality
UV Absorption (λmax) ~300-400 nm (substituent dependent)[2]Can be red-shifted vs. short linear analogsRing strain and fixed conformation in cyclic structures alter the σ-σ* transition energy.
Thermochromism Often observed[2]Less common/different behaviorThe ability of linear chains to undergo conformational changes with temperature is restricted in cyclic structures.
Quantum Yield Variable, sensitive to conformationCan be higher due to rigid structureThe rigid cyclic structure can reduce non-radiative decay pathways, enhancing fluorescence efficiency.

Thermal Stability:

The absence of chain ends in cyclic polymers can lead to enhanced thermal stability compared to their linear counterparts.[10] Degradation in linear polymers often initiates at the chain ends.

A study comparing linear and cyclic polycyclosilanes using thermogravimetric analysis (TGA) revealed significant differences in their decomposition behavior.[11] Between 200 to 400 °C, the linear polymers lost approximately 45% of their weight, whereas the cyclic analog lost only 33%.[11] This suggests that the linear polycyclosilanes decomposed more rapidly in this temperature range.[11] The degradation of linear polysiloxanes (a related class of silicon polymers) often proceeds through the formation of volatile cyclic structures, a pathway that is inherently different for polymers that are already cyclic.[12]

Parameter Linear Polycyclosilane Cyclic Polycyclosilane Reference
Weight Loss (200-400 °C) ~45%~33%[11]

This enhanced stability in cyclic structures is a significant advantage in applications requiring high-temperature processing or operation.

Application-Driven Advantages

The distinct properties of cyclic and linear polysilanes make them suitable for different applications.

  • Linear Polysilanes: Their photosensitivity and degradability under UV light make them excellent candidates for photoresists in microlithography.[4][5] The scission of the Si-Si backbone upon irradiation changes their solubility, allowing for pattern creation. They are also important precursors for silicon carbide (SiC) ceramics .[13]

  • Cyclic Polysilanes: Their well-defined structures and unique photophysical properties are of interest for molecular electronics and as building blocks for more complex architectures. Their generally higher thermal stability and slower degradation profiles could be advantageous in creating more robust coatings and films.[6][11] Furthermore, the general class of cyclic polymers is known to exhibit slower degradation profiles and reduced hydrodynamic radii compared to linear versions, which is beneficial in biomedical applications.[6][14]

Experimental Protocols: Characterizing Polysilanes

To experimentally validate the differences between cyclic and linear polysilanes, a suite of characterization techniques is employed.

Protocol 1: UV-Visible Spectroscopy

  • Objective: To determine and compare the maximum absorption wavelength (λmax) of cyclic and linear polysilane samples.

  • Methodology:

    • Prepare dilute solutions of each polysilane sample (e.g., 1x10⁻⁴ M in THF or cyclohexane).

    • Use a dual-beam UV-Vis spectrophotometer, with a quartz cuvette (1 cm path length).

    • Use the pure solvent as a reference.

    • Scan the absorbance from 200 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.[2] The peak absorbance is characteristic of the σ-σ* transition.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Objective: To compare the thermal stability and degradation profiles of the polysilanes.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) of the polysilane into a TGA crucible (e.g., alumina).

    • Place the crucible in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidation) at a constant rate (e.g., 10 °C/min) from room temperature to 800 °C.

    • Record the sample weight as a function of temperature.

    • Analyze the resulting curve to determine the onset of decomposition and the percentage of weight loss at different temperature ranges.[11]

Caption: Experimental workflow for comparative analysis of polysilanes.

Conclusion

The topology of a polysilane—whether it is a linear chain or a closed ring—is a critical determinant of its fundamental properties and performance. Cyclic polysilanes, due to their lack of chain ends and inherent ring strain, often exhibit enhanced thermal stability and distinct photophysical characteristics compared to their linear analogs.[10][11] Conversely, the flexibility and reactivity of linear polysilanes have been effectively harnessed in applications like microlithography and as ceramic precursors.[4][13] Understanding these structure-property relationships is paramount for researchers and drug development professionals seeking to design and synthesize next-generation materials with tailored functionalities. The continued development of synthetic methods to produce topologically pure polysilanes will undoubtedly open new avenues for their application in advanced technologies.[15]

References

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A Senior Application Scientist's Guide to the Cross-Validation of Dodecamethylcyclohexasilane Purity by GC-MS and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting fields of materials science and pharmaceutical development, the purity of chemical compounds is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. For Dodecamethylcyclohexasilane (D6), an organosilicon compound with diverse applications, a rigorous and multi-faceted approach to purity assessment is essential. This guide provides an in-depth, experience-driven comparison of two powerful and orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the distinct strengths of each method, researchers can achieve a comprehensive and defensible purity profile for D6.

The Imperative for Orthogonal Purity Analysis

Relying on a single analytical technique for purity determination can be misleading. Different methods "see" molecules in fundamentally different ways. Cross-validation, the process of comparing results from two or more distinct analytical methods, is crucial for ensuring data integrity and reliability.[1] This is especially critical in regulated industries where robust and reproducible analytical data is paramount.[1] For Dodecamethylcyclohexasilane, the combination of a separation-based technique like GC-MS and a structural elucidation technique like NMR provides a powerful, synergistic approach to purity verification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2] It excels at separating complex mixtures and providing detailed structural information about the individual components.[2][3]

Experimental Protocol: GC-MS Analysis of Dodecamethylcyclohexasilane
  • Sample Preparation : A dilute solution of Dodecamethylcyclohexasilane is prepared in a high-purity volatile solvent like hexane. This ensures complete dissolution and compatibility with the GC system.

  • Gas Chromatography :

    • Injection : A small volume of the sample solution is injected into the gas chromatograph.

    • Separation : The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with the various components of the sample, causing them to separate based on their boiling points and chemical properties. For siloxanes, a non-polar column is typically employed.

  • Mass Spectrometry :

    • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.

    • Detection : The resulting ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum is a unique "fingerprint" of the molecule.

  • Data Analysis :

    • The purity of the Dodecamethylcyclohexasilane is typically determined by the area percentage of its peak in the chromatogram relative to the total area of all peaks.[4]

    • Impurities are identified by comparing their mass spectra to established libraries.[3]

Diagram: GC-MS Workflow for D6 Purity Analysis

Caption: The workflow for determining the absolute purity of Dodecamethylcyclohexasilane by quantitative ¹H NMR.

Advantages and Considerations for NMR
StrengthsConsiderations
Non-Destructive: The sample can be recovered after analysis.Lower Sensitivity: Generally less sensitive than GC-MS for detecting trace impurities.
Absolute Quantification: Provides a direct measure of purity. [5][6]Signal Overlap: Overlapping signals from impurities can complicate accurate integration.
Structural Confirmation: Confirms the identity and structure of the main component.Requires Certified Standard: The accuracy of qNMR is dependent on the purity and accurate weighing of the internal standard.

Synthesizing the Data: A Holistic View of Purity

The true analytical power is realized when the data from both GC-MS and NMR are considered together.

Aspect GC-MS NMR (qNMR)
Purity Value Relative Purity (Area %)Absolute Purity (%)
Impurity Profile Excellent for volatile and semi-volatile impuritiesDetects impurities with observable NMR signals
Structural Info Provides mass and fragmentation of impuritiesProvides detailed structure of the main component and NMR-active impurities

A Hypothetical Case Study:

A batch of Dodecamethylcyclohexasilane is analyzed by both techniques.

  • GC-MS results: Purity of 99.5% by area. A small peak at a different retention time is identified as decamethylcyclopentasilane, a common side-product in the synthesis of D6. [7]* qNMR results: Absolute purity of 99.4% is determined. The ¹H NMR spectrum shows a single sharp peak for the methyl protons of D6, with a very small resonance consistent with the presence of decamethylcyclopentasilane.

In this case, the excellent agreement between the two orthogonal techniques provides a high degree of confidence in the assigned purity of the Dodecamethylcyclohexasilane.

Conclusion: A Robust and Defensible Analytical Strategy

The cross-validation of Dodecamethylcyclohexasilane purity using GC-MS and NMR spectroscopy represents a robust and scientifically sound analytical strategy. This dual-pronged approach provides a more complete and reliable picture of sample purity than either technique could alone. For researchers, scientists, and drug development professionals, the adoption of such orthogonal methods is not just good practice; it is a critical step in ensuring the quality and integrity of their work.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
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Benchmarking the reactivity of Dodecamethylcyclohexasilane against other silanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate organosilicon compounds is paramount to achieving desired reaction outcomes and material properties. This guide provides an in-depth technical comparison of the reactivity of dodecamethylcyclohexasilane ((Me₂Si)₆), a key cyclic silane, against a range of other silanes, including linear, branched, and other cyclic analogues. By examining their structural nuances and providing supporting experimental data, this document aims to serve as a critical resource for informed decision-making in your research endeavors.

Introduction: The Significance of Silane Reactivity

Silanes, a class of silicon-hydrogen or silicon-carbon compounds, are fundamental building blocks in a vast array of applications, from precursors for advanced materials like polysilanes and silicon carbide to coupling agents in composites and functional groups in medicinal chemistry.[1] Their utility is intrinsically linked to their reactivity, which is dictated by factors such as molecular structure, bond strengths, and the electronic environment around the silicon atoms.

Dodecamethylcyclohexasilane, a permethylated cyclic silane with a six-membered silicon ring, stands out due to its unique combination of stability and reactivity.[2][3] Understanding how its reactivity benchmarks against other silanes is crucial for optimizing synthetic routes and tailoring material properties. This guide will delve into a comparative analysis of (Me₂Si)₆, focusing on key reaction classes: ring-opening polymerization, oxidation, reduction, and photolysis.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of silanes is fundamentally governed by their molecular architecture. Dodecamethylcyclohexasilane adopts a chair conformation, similar to cyclohexane, which minimizes ring strain compared to smaller cyclosilanes.[3] This relatively low strain energy influences its thermal stability and resistance to certain chemical transformations.

In contrast, smaller cyclic silanes like octamethylcyclotetrasilane ((Me₂Si)₄) and decamethylcyclopentasilane ((Me₂Si)₅) possess higher ring strain due to the deviation of their Si-Si-Si bond angles from the ideal tetrahedral angle.[4][5] This increased strain makes them more susceptible to ring-opening reactions.[4]

Linear silanes, such as hexamethyldisilane (Me₃Si-SiMe₃), lack ring strain but have readily accessible Si-Si bonds. Branched silanes, for instance, tetrakis(trimethylsilyl)silane ((Me₃Si)₄Si), introduce steric hindrance around the central silicon atom, which can modulate their reactivity.

The electronic properties also play a pivotal role. The σ-conjugation along the silicon backbone in polysilanes, including cyclic ones, gives rise to unique electronic and photophysical properties.[6] The extent of this delocalization is dependent on the conformation and size of the silane chain or ring.

Comparative Reactivity Analysis

This section provides a head-to-head comparison of the reactivity of dodecamethylcyclohexasilane with other representative silanes across various reaction types.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a crucial method for the synthesis of polysilanes, which are valued for their unique electronic and optical properties. The driving force for the ROP of cyclosilanes is often the relief of ring strain.[7]

Key Insights:

  • Effect of Ring Strain: The reactivity of cyclosilanes in anionic ROP is highly dependent on ring size and the associated ring strain.[4] Smaller, more strained rings undergo ROP much more readily than larger, less strained rings.

Experimental Protocol: Anionic Ring-Opening Polymerization of a Strained Cyclosilane (Illustrative)

This protocol describes a general procedure for the anionic ROP of a strained cyclosilane, which can be adapted to compare the reactivity of different cyclic monomers.

Materials:

  • Strained cyclosilane (e.g., octamethylcyclotetrasilane)

  • Anionic initiator (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (for quenching)

  • Standard Schlenk line and glassware for air-sensitive techniques

  • Magnetic stirrer and oil bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the cyclosilane monomer in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Slowly add the anionic initiator dropwise to the stirred solution. The appearance of a color change may indicate the formation of the active silyl anion.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by Gas Chromatography (GC) or Size Exclusion Chromatography (SEC) to determine monomer conversion and polymer molecular weight distribution.

  • To compare the reactivity of different cyclosilanes, run parallel reactions under identical conditions (monomer concentration, initiator concentration, temperature) and plot monomer conversion versus time.

  • Quench the polymerization by adding anhydrous methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or isopropanol).

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Logical Workflow for ROP Reactivity Comparison

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Monomer_Selection Select Cyclosilanes ((Me2Si)6, (Me2Si)5, (Me2Si)4) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Monomer_Selection->Reaction_Setup Initiation Initiate with n-BuLi Reaction_Setup->Initiation Monitoring Monitor Monomer Conversion (GC/SEC) Initiation->Monitoring Kinetics Plot Conversion vs. Time Monitoring->Kinetics Comparison Compare Reaction Rates Kinetics->Comparison

Caption: Workflow for comparing the ring-opening polymerization reactivity of different cyclosilanes.

Oxidation

The oxidation of silanes, particularly the insertion of oxygen into Si-Si bonds, is a fundamental reaction. Meta-chloroperoxybenzoic acid (m-CPBA) is a common oxidant for this purpose.

Comparative Data:

While direct kinetic comparisons are scarce, the general principles of steric hindrance and electronic effects can be applied.

SilaneStructureExpected Relative Rate of OxidationRationale
DodecamethylcyclohexasilaneCyclicModerateSi-Si bonds are accessible, but the cyclic structure may impose some steric constraints compared to short linear silanes.
HexamethyldisilaneLinearHighThe Si-Si bond is sterically unhindered and readily accessible for oxidation.
Tetrakis(trimethylsilyl)silaneBranchedLowThe central silicon atom and its Si-Si bonds are highly sterically hindered by the bulky trimethylsilyl groups.
OctamethylcyclotetrasilaneCyclicHighThe high ring strain can make the Si-Si bonds more susceptible to cleavage and insertion reactions.

Experimental Protocol: Comparative Oxidation with m-CPBA

Materials:

  • Dodecamethylcyclohexasilane

  • Hexamethyldisilane

  • m-CPBA

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate (anhydrous)

  • GC-MS for product analysis

Procedure:

  • In separate flasks, dissolve equimolar amounts of each silane in anhydrous DCM under an inert atmosphere.

  • Cool the solutions to 0 °C.

  • Prepare a solution of m-CPBA in DCM.

  • Add the m-CPBA solution dropwise and simultaneously to each silane solution while stirring vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the consumption of the starting silane.

  • After the reaction is complete (or after a set time for comparison), quench the reaction by washing with a 10% sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and then water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS to identify the oxygen insertion products.

  • Plot the concentration of the starting silane versus time for each reaction to compare their relative rates.

Reduction

The reduction of silanes can involve the cleavage of Si-Si bonds or other functional groups. Electrochemical methods provide a quantitative way to assess the ease of reduction by measuring reduction potentials.

Comparative Insights:

  • The reduction potentials of chlorosilanes have been studied, and it is known that they can be reduced in one-electron steps.[8][9] The reduction potential is influenced by the solvent, the nature of the substituents, and the electrolyte.[8]

  • For non-halogenated permethylated silanes, the reduction would involve the injection of an electron into the σ* orbital of the Si-Si framework. The energy of this orbital, and thus the reduction potential, would be influenced by the degree of σ-conjugation and the molecular geometry. It is plausible that more strained cyclosilanes might exhibit different reduction potentials compared to the less strained dodecamethylcyclohexasilane.

Photolysis

The photolysis of polysilanes is a well-studied process that typically involves the homolytic cleavage of Si-Si bonds, leading to the formation of silyl radicals and the extrusion of silylenes.

Key Quantitative Data:

A significant finding is the quantitative measurement of silylene generation from the photolysis of dodecamethylcyclohexasilane.

  • γ-Irradiation: The γ-irradiation of dodecamethylcyclohexasilane in benzene generates dimethylsilylene (Me₂Si:) with a notable yield of 65%.[10] Kinetic studies suggest a mechanism involving energy transfer from the excited solvent to the cyclohexasilane.[10]

Comparative Insights:

  • Linear vs. Branched Silanes: The photolysis of permethylated linear polysilanes also results in the extrusion of dimethylsilylene.[11] In contrast, branched-chain polysilanes can yield different silylene species, such as (trimethylsilyl)methylsilylene.[11]

  • Quantum Yield: While a direct comparison of quantum yields under identical photochemical conditions is not available, the high yield of silylene from dodecamethylcyclohexasilane upon γ-irradiation suggests it is a photo-labile compound.[10] The efficiency of photolysis in other silanes will depend on factors like the absorption cross-section at the irradiation wavelength and the efficiency of Si-Si bond scission from the excited state.

Experimental Protocol: Comparative Photolysis Study

Materials:

  • Dodecamethylcyclohexasilane

  • A linear oligosilane (e.g., decamethyltetrasilane)

  • A silylene trapping agent (e.g., a triene or an alcohol)

  • Anhydrous, deoxygenated solvent (e.g., cyclohexane)

  • Photoreactor with a specific wavelength UV lamp (e.g., 254 nm)

  • Quartz reaction vessels

  • GC-MS for analysis

Procedure:

  • Prepare solutions of each silane and the trapping agent in the chosen solvent in separate quartz tubes. The concentrations should be identical for a valid comparison.

  • Purge the solutions with an inert gas (e.g., argon) to remove oxygen.

  • Irradiate the samples in the photoreactor for a set period.

  • Monitor the disappearance of the starting silane and the formation of the trapped silylene product over time using GC.

  • To determine the quantum yield, a chemical actinometer can be used in parallel to measure the photon flux of the lamp. The quantum yield is the number of moles of product formed divided by the number of moles of photons absorbed.

  • Compare the rates of disappearance of the starting silanes and the quantum yields of silylene formation to benchmark their photoreactivity.

Reaction Pathway for Photolysis of Dodecamethylcyclohexasilane

Photolysis_Pathway (Me2Si)6 Excited State ((Me2Si)6) (Me2Si)6->(Me2Si)6 Me2Si: Dimethylsilylene (Me2Si:) (Me2Si)6->Me2Si: Extrusion Trapped_Product Trapped Silylene Adduct Me2Si:->Trapped_Product (Me2Si)5 Decamethyl- cyclopentasilane ((Me2Si)5) Trap Trapping Agent Trap->Trapped_Product (Me2Si)6* (Me2Si)6* (Me2Si)6*->(Me2Si)5

Sources

A Comparative Guide to the Synthetic Routes of Dodecamethylcyclohexasilane for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Wurtz-Type Reductive Coupling versus Modern Electrochemical Synthesis

Dodecamethylcyclohexasilane, (Me₂Si)₆, stands as a foundational molecule in organosilicon chemistry, serving as a key precursor for polysilanes and silicon-based materials. Its synthesis has been approached through various methodologies, each presenting a unique balance of efficiency, scalability, and experimental complexity. This guide provides a comprehensive comparison of the two primary synthetic routes to this important compound: the classical Wurtz-type reductive coupling and the emerging electrochemical approach. This analysis is designed to equip researchers, scientists, and professionals in drug development and materials science with the necessary insights to select the most suitable synthetic strategy for their specific needs.

Introduction to Dodecamethylcyclohexasilane and its Synthetic Challenges

Dodecamethylcyclohexasilane is a white, crystalline solid with a chair conformation, confirmed by X-ray crystallography. The Si-Si bonds in the ring structure give rise to unique electronic and photophysical properties, making it a valuable building block for materials with applications in electronics and ceramics. The primary challenge in its synthesis lies in the controlled formation of the six-membered silicon ring from dichlorodimethylsilane, a readily available starting material. The high reactivity of the Si-Cl bonds and the propensity for both linear polymerization and the formation of other ring sizes, such as the five-membered ring decamethylcyclopentasilane, necessitate carefully controlled reaction conditions.

Route 1: The Classical Approach - Wurtz-Type Reductive Coupling

The Wurtz-type reductive coupling is the most established method for the synthesis of dodecamethylcyclohexasilane. This reaction involves the dehalogenation of dichlorodimethylsilane using a stoichiometric amount of an alkali metal reductant.

Mechanistic Insights into Wurtz-Type Coupling

The mechanism of the Wurtz reaction for the formation of Si-Si bonds is complex and thought to proceed through a combination of radical and anionic pathways. The initial step involves the reduction of the silicon-halogen bond by the alkali metal, which can generate silyl radical and/or silyl anion intermediates. These reactive species can then couple to form Si-Si bonds. The reaction environment, including the choice of solvent and the nature of the alkali metal, can significantly influence the dominant pathway and, consequently, the product distribution. The formation of a mixture of cyclic and linear polysilanes is a common outcome, highlighting the challenge in controlling the polymerization process.

Caption: Proposed mechanistic pathways in the Wurtz-type synthesis of dodecamethylcyclohexasilane.

Detailed Experimental Protocol: Wurtz-Type Synthesis

The following protocol is adapted from the established procedure reported in Inorganic Syntheses.[1]

Materials:

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Sodium-potassium alloy (NaK)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Hexane, anhydrous

  • Methanol

Procedure:

  • Under an inert atmosphere of dry argon or nitrogen, a mechanically stirred solution of sodium-potassium alloy (e.g., 28 g Na and 78 g K) in 500 mL of anhydrous THF is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • The mixture is heated to reflux with vigorous stirring to create a fine dispersion of the alloy.

  • A solution of dichlorodimethylsilane (129 g, 1.0 mol) in 250 mL of anhydrous THF is added dropwise to the refluxing NaK dispersion over a period of 4-6 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reaction.

  • The mixture is then cooled to room temperature, and the excess NaK is destroyed by the slow, careful addition of a 1:1 (v/v) mixture of methanol and THF.

  • The resulting slurry is filtered, and the solid residue is washed with hexane.

  • The combined filtrates are concentrated under reduced pressure to yield a crude solid.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture to afford white crystals of dodecamethylcyclohexasilane.

Safety Precautions: Alkali metals and their alloys are extremely reactive and pyrophoric.[2][3] They react violently with water and can ignite spontaneously in air. All manipulations must be carried out under a strictly inert atmosphere. The quenching of excess alkali metal is highly hazardous and should be performed with extreme caution by trained personnel.

Route 2: The Modern Approach - Electrochemical Synthesis

Electrochemical synthesis has emerged as a milder and more selective alternative to the Wurtz-type coupling for the formation of Si-Si bonds.[4][5] This method utilizes an electric current to drive the reductive coupling of chlorosilanes, offering greater control over the reaction conditions.

Mechanistic Insights into Electrochemical Synthesis

The electrochemical synthesis of dodecamethylcyclohexasilane is believed to proceed via an electrochemical-chemical-electrochemical (ECE) mechanism. In this process, the chlorosilane substrate undergoes a two-electron reduction at the cathode to form a silyl anion intermediate. This highly reactive nucleophile can then attack another chlorosilane molecule to form a Si-Si bond. The selectivity of the reaction can be influenced by controlling the electrode potential, the solvent, and the supporting electrolyte. For the synthesis of the six-membered ring, a "[3+3] annulation" strategy, involving the coupling of two three-silicon building blocks, has been reported to be effective.[4][6]

Caption: Proposed [3+3] annulation mechanism for the electrochemical synthesis of dodecamethylcyclohexasilane.

Detailed Experimental Protocol: Electrochemical Synthesis

The following is a representative protocol for the electrochemical synthesis of dodecamethylcyclohexasilane based on the principles described in the literature.[4][7]

Apparatus:

  • An undivided electrochemical cell equipped with a sacrificial anode (e.g., magnesium or aluminum) and a cathode (e.g., stainless steel or glassy carbon).

  • A constant current or potentiostatic power supply.

  • Magnetic stirrer.

Materials:

  • 1,3-dichloro-1,1,2,2,3,3-hexamethyltrisilane (as a precursor for the [3+3] annulation)

  • Anhydrous tetrahydrofuran (THF)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, Bu₄NBF₄)

Procedure:

  • The electrochemical cell is assembled and dried thoroughly under vacuum.

  • Under an inert atmosphere, the cell is charged with a solution of the supporting electrolyte (e.g., 0.1 M Bu₄NBF₄) in anhydrous THF.

  • 1,3-dichloro-1,1,2,2,3,3-hexamethyltrisilane is added to the electrolyte solution to a concentration of approximately 0.1-0.5 M.

  • The solution is stirred, and a constant current (e.g., 10-50 mA/cm²) is applied between the anode and cathode. The progress of the reaction can be monitored by gas chromatography (GC) or other suitable analytical techniques.

  • Upon completion of the reaction, the current is turned off, and the solvent is removed under reduced pressure.

  • The residue is extracted with a nonpolar solvent such as hexane, and the extract is filtered to remove the insoluble electrolyte and metal salts.

  • The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to yield pure dodecamethylcyclohexasilane.

Comparative Analysis of Synthetic Routes

FeatureWurtz-Type Reductive CouplingElectrochemical Synthesis
Reagents Dichlorodimethylsilane, Alkali Metal (Na, K, Li, or NaK alloy)Dichlorodimethylsilane or Oligomeric Dichlorosilanes, Sacrificial Anode, Supporting Electrolyte
Reaction Conditions Harsh (refluxing solvent, highly reactive metals)Mild (typically room temperature and atmospheric pressure)[4]
Yield Variable, often moderate to low for the desired cyclic productReported up to 38% for the [3+3] annulation strategy[4]
Selectivity Low, mixture of cyclic and linear products is commonPotentially higher, allowing for more controlled synthesis of specific ring sizes[5]
Byproducts Linear polysilanes, other cyclosilanes (e.g., (Me₂Si)₅), alkali metal halidesMetal salts from the sacrificial anode, decomposition products of the electrolyte
Purification Recrystallization, often challenging due to similar properties of byproductsRecrystallization or column chromatography
Scalability Established for industrial production of some polysilanes, but hazardous on a large scale[8]Potentially scalable, with continuous flow reactors being an option for industrial applications[9]
Safety High risk due to the use of pyrophoric and water-reactive alkali metals[2][3]Generally safer, avoiding the handling of bulk alkali metals
Cost-Effectiveness Can be cost-effective for large-scale production of the starting material, but purification costs can be high.Potentially cost-effective, especially when coupled with renewable energy sources.[9] The cost of the electrochemical setup and electrolyte are factors to consider.

Characterization of Dodecamethylcyclohexasilane

The identity and purity of the synthesized dodecamethylcyclohexasilane can be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single sharp singlet is expected for the 36 equivalent methyl protons. The chemical shift is typically around δ 0.1-0.2 ppm (relative to TMS).

    • ²⁹Si NMR: A single resonance is expected for the six equivalent silicon atoms. The chemical shift is in the range of δ -40 to -50 ppm (relative to TMS).[10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample and identify any byproducts, such as decamethylcyclopentasilane or linear oligosilanes.[9][14][15] The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern.

  • Melting Point: Pure dodecamethylcyclohexasilane has a sharp melting point in the range of 250-254 °C.[1]

Conclusion and Future Outlook

Both the Wurtz-type reductive coupling and electrochemical synthesis offer viable routes to dodecamethylcyclohexasilane. The choice between these methods will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety considerations.

The Wurtz-type coupling, while being a well-established method, suffers from harsh reaction conditions, low selectivity, and significant safety hazards associated with the use of alkali metals. However, its simplicity and the low cost of the basic reagents may make it suitable for certain applications.

Electrochemical synthesis represents a more modern and elegant approach, offering milder reaction conditions, potentially higher selectivity, and improved safety. While the initial setup cost may be higher, the ability to fine-tune the reaction through precise control of the electrical parameters makes it a promising avenue for the synthesis of well-defined organosilicon compounds. As the field of electrosynthesis continues to advance, it is likely that this method will become increasingly important for the production of specialty chemicals like dodecamethylcyclohexasilane, particularly in the context of green and sustainable chemistry.[9][16]

Future research in this area will likely focus on optimizing the electrochemical conditions to further improve the yield and selectivity of dodecamethylcyclohexasilane synthesis, as well as exploring the scalability of this process for industrial applications.

References

  • Lu, L., Jiang, Q., Wang, Y., Gittens, A., Novaes, L. F. T., Klausen, R. S., & Lin, S. (2023). Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes. ChemRxiv. DOI: 10.26434/chemrxiv-2023-wrsqc-v2
  • Lu, L., Jiang, Q., Wang, Y., Gittens, A., Novaes, L. F. T., Klausen, R. S., & Lin, S. (2023). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes.
  • Kuciński, K. (2023). Electrifying synthesis of organosilicon compounds – from electrosynthesis to electrocatalysis. Inorganic Chemistry Frontiers, 10(5), 1337-1349.
  • West, R., Brough, L. F., & Wojnowski, W. (1979). Dodecamethylcyclohexasilane. Inorganic Syntheses, 19, 265-268.
  • Shreeve, J. M. (Ed.). (1989). Inorganic Syntheses (Vol. 26). John Wiley & Sons.
  • Kalikhman, I., & Kost, D. (2007). 29Si NMR of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3, pp. 447-526). John Wiley & Sons, Ltd.
  • Hengge, E., & Litscher, G. (1976). Die elektrochemische Synthese von Disilanen. Angewandte Chemie, 88(12), 414-414.
  • Frontana-Uribe, B. A., Little, R. D., Ibanez, J. G., Palma, A., & Vasquez-Medrano, R. (2010). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 12(12), 2099-2119.
  • Rochow, E. G. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons.
  • Stanford University Environmental Health & Safety. (n.d.). Information on Alkali Metals. Retrieved from [Link]

  • Green, R. A., & Brown, D. E. (2021). The industrial application of electrochemical synthesis. Current Opinion in Green and Sustainable Chemistry, 31, 100511.
  • Carrell, H. L., & Donohue, J. (1972). The crystal and molecular structure of dodecamethylcyclohexasilane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(5), 1566-1571.
  • Brough, L. F., & West, R. (1981). Dodecamethylcyclohexasilane. Journal of Organometallic Chemistry, 229(2), 113-116.
  • Shono, T., Kashimura, S., Ishifune, M., & Nishida, R. (1990). Electroreductive formation of polysilanes.
  • Booth, H. S. (Ed.). (1939). Inorganic Syntheses (Vol. 1). McGraw-Hill Book Company.
  • Marsmann, H. (1981). 29Si-NMR Spectroscopic Results. In NMR Basic Principles and Progress (pp. 65-235). Springer, Berlin, Heidelberg.
  • West, R. (1982). The polysilane high polymers. Journal of Organometallic Chemistry, 238(1), 1-8.
  • CLEAPSS. (n.d.). Student safety sheets 80: Alkali metals. Retrieved from [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Yaghi, O. M., & O'Keeffe, M. (Eds.). (1995). Inorganic Syntheses (Vol. 30). John Wiley & Sons.
  • S. Sudha, S. Sangeetha, & V. S. Vasantha. (2019). GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. Acta Scientific Pharmaceutical Sciences, 3(11), 01-05.
  • Stoessel, F. (2008). Thermal safety of chemical processes: risk assessment and process design. John Wiley & Sons.
  • Sahai, N., & Tossell, J. A. (2002). (29) Si NMR shifts and relative stabilities calculated for hypercoordinated silicon-polyalcohol complexes: role in sol-gel and biogenic silica synthesis. Inorganic chemistry, 41(4), 829-837.
  • Al-Owaisi, M., & Al-Harrasi, A. (2015). GC-MS analysis of Convolvulus arvensis. International Journal of Pharmacy & Therapeutics, 6(3), 184-190.

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A Comparative Guide to the Conformational Isomers of Dodecamethylcyclohexasilane: Chair vs. Boat

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Carbon Copies

In the realm of cyclic compounds, the conformational analysis of cyclohexane is a foundational topic, illustrating how the puckering of a six-membered ring alleviates angle and torsional strain. However, when the carbon backbone is replaced by silicon, as in dodecamethylcyclohexasilane (Si₆(CH₃)₁₂), the fundamental principles of conformational preference remain, yet the energetic landscape is subtly altered by the distinct electronic and steric properties of the silicon-silicon framework. This guide provides an in-depth comparison of the primary conformers of dodecamethylcyclohexasilane—the chair and the boat—synthesizing data from computational chemistry and experimental spectroscopy to provide a comprehensive understanding for researchers in organosilicon chemistry, materials science, and drug development where silicon scaffolds are of emerging interest.

Dodecamethylcyclohexasilane is a colorless, crystalline solid and one of the most accessible permethylated cyclopolysilanes.[1] Its synthesis is typically achieved through the reductive coupling of dimethyldichlorosilane with a potent reducing agent like a sodium-potassium alloy.[1] Beyond its synthesis, the molecule's true complexity lies in its dynamic three-dimensional structure, which dictates its physical properties and reactivity. This analysis will elucidate why, like its carbonaceous cousin, dodecamethylcyclohexasilane overwhelmingly prefers the chair conformation over the higher-energy boat and intermediate twist-boat forms.

The Conformational Energy Landscape

Computational studies, specifically Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of dodecamethylcyclohexasilane. These ab initio methods, which solve the electronic structure of a molecule from first principles, allow for the precise calculation of the relative energies of different conformers and the barriers to their interconversion.[2][3]

A seminal study employing the B3LYP density functional with a 6-31+G(d) basis set identified three key minima on the potential energy surface corresponding to the chair, twist, and boat conformations.[2] The chair conformation was unequivocally identified as the global minimum, the most stable arrangement of the molecule.[2] The twist and boat conformations were found to be significantly higher in energy.[2]

G

The calculated energy differences, corrected for zero-point vibration, provide a clear hierarchy of stability. This hierarchy is crucial for understanding the dynamic equilibrium and the relative populations of each conformer at a given temperature.

ConformerPoint GroupRelative Energy (kJ mol⁻¹)Energy Barrier from Chair (kJ mol⁻¹)
Chair Cᵢ0.0 N/A
Twist D₂7.816.0
Boat C₂ᵥ11.4-
Table 1: Calculated Relative Energies and Interconversion Barriers for Dodecamethylcyclohexasilane Conformers. Data sourced from Tekautz et al. (2006).[2]

Structural Rationale for Stability: A Tale of Two Conformers

The significant energy difference between the chair and boat conformers is not arbitrary; it is a direct consequence of their distinct three-dimensional structures and the resulting intramolecular strain.

The Ground State: The Chair Conformation

The chair conformation is the most stable because it masterfully minimizes two key types of strain:

  • Torsional Strain: All the Si-Si bonds along the ring are perfectly staggered, meaning the substituents on adjacent silicon atoms are positioned to be as far apart as possible. This arrangement avoids the energetically unfavorable eclipsing interactions.[4]

  • Steric Strain: The twelve methyl groups are arranged into two distinct sets: six in axial positions (pointing up or down, parallel to the principal axis of the ring) and six in equatorial positions (pointing out from the perimeter of the ring).[5] This arrangement allows the bulky methyl groups to be maximally separated, minimizing steric hindrance.

The prevalence of the chair conformer is not merely theoretical; it has been definitively confirmed in the solid state by X-ray crystallography, which provides a precise map of atomic positions.[1]

The High-Energy State: The Boat Conformation

The boat conformation is approximately 11.4 kJ mol⁻¹ less stable than the chair due to the introduction of significant strain.[2]

  • Torsional Strain: Two of the Si-Si bonds (analogous to the C2-C3 and C5-C6 bonds in cyclohexane) are eclipsed, forcing the methyl groups on these atoms into close proximity, which is energetically unfavorable.[6]

  • Steric Strain: The most significant source of instability comes from the severe steric repulsion between the two inward-pointing methyl groups on the "prow" and "stern" of the boat.[7] This is analogous to the "flagpole" interaction in cyclohexane, but it is exacerbated here by the larger size of the methyl groups compared to hydrogen atoms.[6][7]

The twist-boat conformer represents a slight distortion of the true boat structure that relieves some of this strain, which is why it is found to be an intermediate in energy between the chair and the boat.[2]

Experimental Validation: From Theory to Reality

A cornerstone of scientific integrity is the validation of computational models with empirical data. For dodecamethylcyclohexasilane, the theoretical predictions are robustly supported by experimental evidence from Raman spectroscopy.[2]

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules.[8] The Si-Si ring breathing vibration is particularly sensitive to the overall conformation of the cyclohexasilane ring. The causality behind using this method is that different conformers, having different symmetries and bond dispositions, will exhibit slightly different vibrational frequencies.

In a key experiment, the Raman spectrum of dodecamethylcyclohexasilane in solution was recorded at various temperatures.[2]

  • At low temperatures (-40°C and below): A single, sharp peak for the symmetric Si-Si ring breathing vibration is observed. This indicates the overwhelming presence of a single conformer, the stable chair form.[2]

  • As the temperature increases: A new shoulder appears on the main peak at a slightly different wavelength. The intensity of this shoulder grows as the temperature rises.[2]

This temperature-dependent behavior is the classic signature of a dynamic equilibrium. The emerging shoulder corresponds to the twist conformer. As the temperature provides more thermal energy, the population of the higher-energy twist conformer increases, in line with the Boltzmann distribution. From a Van't Hoff plot of the peak intensities versus temperature, an experimental enthalpy difference (ΔH) between the chair and twist conformers was determined to be approximately 6.6 ± 1.5 kJ mol⁻¹, which is in excellent agreement with the DFT calculations.[2] The boat conformer is not directly observed because its energy is high (leading to a very low population) and the barrier for its conversion from the twist form is exceptionally low (0.3 kJ mol⁻¹), meaning it interconverts too rapidly to be resolved as a distinct species.[2]

Protocols for Conformational Analysis

The following sections outline the conceptual workflows for the computational and experimental techniques used to analyze the conformers of dodecamethylcyclohexasilane.

Protocol 1: Computational Analysis via DFT

This protocol describes a self-validating system where the initial structure is optimized to find the nearest local energy minimum, allowing for the systematic exploration of the conformational space.

  • Structure Generation: Build initial 3D structures for the chair (Cᵢ symmetry), boat (C₂ᵥ symmetry), and twist-boat (D₂ symmetry) conformers of Si₆(CH₃)₁₂ using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure. This is a crucial step where the software iteratively adjusts atomic positions to find a stationary point on the potential energy surface, minimizing the forces on each atom.

    • Method Selection: Choose a reliable quantum chemical method. The B3LYP hybrid functional is a widely trusted choice for balancing accuracy and computational cost in organometallic systems.

    • Basis Set Selection: Select a basis set that accurately describes the electron distribution. A Pople-style basis set like 6-31+G(d) is standard, including polarization functions (d) for non-hydrogen atoms and diffuse functions (+) to handle electron density far from the nuclei.

  • Frequency Calculation: Once optimization is complete, perform a vibrational frequency calculation on each optimized structure. This step serves two purposes:

    • Verification: A true energy minimum will have all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state. This is a critical self-validation check.

    • Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), which must be added to the electronic energy for an accurate comparison of conformer stabilities.

  • Energy Comparison: Compare the ZPVE-corrected total energies of the optimized conformers. The structure with the lowest energy is the global minimum. Relative energies are reported by setting the global minimum's energy to zero.

G

Protocol 2: Variable-Temperature Raman Spectroscopy

This protocol leverages temperature to shift the conformational equilibrium, providing dynamic data that validates the static computational model.

  • Sample Preparation: Prepare a solution of dodecamethylcyclohexasilane in a suitable solvent that remains liquid over the desired temperature range and has minimal interference in the Raman spectral region of interest.

  • Instrumentation Setup: Place the sample in a temperature-controlled cell within a Raman spectrometer.

  • Initial Spectrum Acquisition: Record a high-resolution Raman spectrum at a low temperature (e.g., -50°C). This spectrum serves as the baseline, representing primarily the most stable conformer.

  • Temperature Incrementation: Gradually increase the sample temperature in controlled steps (e.g., 10°C increments).

  • Data Collection: At each temperature step, allow the sample to equilibrate and then record a new Raman spectrum.

  • Spectral Analysis: Analyze the spectra, focusing on the Si-Si ring breathing mode. Deconvolute the overlapping peaks corresponding to the different conformers (chair and twist) to determine their relative integrated intensities at each temperature.

  • Thermodynamic Analysis: Construct a Van't Hoff plot (ln(K_eq) vs. 1/T), where K_eq is the equilibrium constant calculated from the ratio of the conformer peak intensities. The slope of this plot is equal to -ΔH/R, allowing for the experimental determination of the enthalpy difference between the conformers.

Conclusion

References

  • Tekautz, G., Binter, A., Hassler, K., & Flock, M. (2006). Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study. ChemPhysChem, 7(2), 421-9. [Link]

  • Wikipedia contributors. (2023). Dodecamethylcyclohexasilane. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]

  • West, R., Brough, L., & Wojnowski, W. (1979). Dodecamethylcyclohexasilane. Inorganic Syntheses, 19, 265–268. [Link]

  • LibreTexts. (2020). 4.7: Cyclohexane Conformations. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024). Cyclohexane conformation. Wikipedia, The Free Encyclopedia. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

  • International Journal of Engineering Research & Technology. (2015). An Ab-Initio Study on Conformers of Cyclohexane. IJERT, V4(05). [Link]

  • Rondinelli, V., et al. (2021). Spectroscopic Analysis of Rare-Earth Silicide Structures on the Si(111) Surface. Applied Sciences, 11(21), 10309. [Link]

  • Khan Academy. (n.d.). Chair and boat shapes for cyclohexane. Khan Academy. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

  • LibreTexts. (2021). 3.6. Strain and Conformation in Cyclic Molecules. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to Confirming the Molecular Weight of Dodecamethylcyclohexasilane and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organosilicon chemistry, precise molecular weight determination is paramount for ensuring the purity, identity, and performance of novel compounds. This is particularly true for Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂) and its functionalized derivatives, which are gaining traction in materials science and as precursors for advanced silicon-based materials. This guide provides an in-depth comparison of key analytical techniques for confirming the molecular weight of these compounds, drawing upon established methodologies and experimental data to empower researchers in their analytical endeavors.

The Foundation: Dodecamethylcyclohexasilane

Dodecamethylcyclohexasilane is a cyclic organosilicon compound with the chemical formula Si₆(CH₃)₁₂.[1] Its calculated molecular weight is approximately 348.92 g/mol .[2][3] This value serves as a fundamental reference point for the analysis of its derivatives. Any modification to the parent structure will result in a predictable shift in molecular weight, which can be experimentally verified.

Analytical Arsenal: A Comparative Overview

The determination of the molecular weight of Dodecamethylcyclohexasilane and its derivatives can be approached using several powerful analytical techniques. The choice of method often depends on the nature of the derivative, the required accuracy, and the available instrumentation. Here, we compare three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Size-Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Information Provided Advantages Limitations
GC-MS Separation by volatility, followed by ionization and mass-to-charge ratio detection.Precise molecular mass of the parent ion and fragmentation patterns for structural elucidation.High sensitivity and specificity; provides structural information.Requires volatile and thermally stable compounds; fragmentation can sometimes prevent observation of the molecular ion.
SEC Separation based on hydrodynamic volume in solution.Molecular weight distribution and average molecular weights (Mw, Mn).Applicable to a wide range of molecular weights; provides information on polydispersity.Relies on calibration with standards, which may not perfectly match the analyte's hydrodynamic properties; less precise for monodisperse compounds compared to MS.
NMR Nuclear spin transitions in a magnetic field.Detailed structural information, including connectivity and chemical environment of atoms. Molecular weight can be inferred from the integration of signals of known and unknown fragments.Non-destructive; provides unparalleled structural detail.Lower sensitivity compared to MS; molecular weight determination is indirect and relies on structural elucidation.

In-Depth Methodologies and Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organosilicon compounds. The high resolution of capillary GC combined with the definitive mass detection of MS provides a powerful tool for both identification and quantification.

Experimental Protocol: GC-MS Analysis of Dodecamethylcyclohexasilane

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation: Fragmentation is Key

The electron ionization of Dodecamethylcyclohexasilane typically results in the observation of the molecular ion peak [M]⁺ at m/z 348. However, the true power of EI-MS lies in its characteristic fragmentation patterns. For cyclic silanes, fragmentation often involves the loss of methyl groups (-CH₃, Δm/z = 15) and cleavage of the Si-Si ring. Common fragments for Dodecamethylcyclohexasilane include ions resulting from the loss of one or more methyl groups. The observation of a silyl radical, Si(CH₃)₃⁺, at m/z 73 is also a common feature in the mass spectra of many organosilicon compounds.[2]

Analysis of a Hydroxy Derivative: Undecamethylhydroxycyclohexasilane

Consider a simple derivative, Undecamethylhydroxycyclohexasilane (Si₆(CH₃)₁₁OH). The substitution of one methyl group with a hydroxyl group results in a calculated molecular weight of 350.92 g/mol .

Compound Formula Calculated MW ( g/mol ) Expected [M]⁺ (m/z) Key Fragments
DodecamethylcyclohexasilaneSi₆(CH₃)₁₂348.92348[M-CH₃]⁺, Si(CH₃)₃⁺
UndecamethylhydroxycyclohexasilaneSi₆(CH₃)₁₁OH350.92350[M-CH₃]⁺, [M-OH]⁺, Si(CH₃)₂OH⁺
Size-Exclusion Chromatography (SEC): Probing Molecular Size Distribution

SEC separates molecules based on their size in solution, making it an ideal tool for analyzing the molecular weight distribution of oligomers and polymers.[4] For relatively small and monodisperse molecules like Dodecamethylcyclohexasilane and its simple derivatives, SEC can confirm the absence of polymers or other high molecular weight impurities.

Experimental Protocol: SEC for Cyclosilane Analysis

  • Instrumentation: A liquid chromatograph equipped with a refractive index (RI) detector.

  • Columns: A set of SEC columns with a suitable pore size for the low molecular weight range (e.g., polystyrene-divinylbenzene based columns with pore sizes of 100 Å and 500 Å).

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Temperature: 35 °C.

  • Calibration: The system should be calibrated with narrow polystyrene standards covering a molecular weight range from approximately 100 to 10,000 g/mol .

Data Interpretation: From Retention Time to Molecular Weight

The retention time of the analyte is inversely proportional to its hydrodynamic volume. By comparing the retention time of the Dodecamethylcyclohexasilane derivative to the calibration curve, an estimate of its molecular weight can be obtained. For a pure, monodisperse sample, a single, sharp peak is expected. The presence of multiple peaks or a broad peak would indicate a mixture of species or a polymeric material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for unambiguous structure determination. While not a direct method for molecular weight determination, it provides crucial confirmatory data.

Expected NMR Data for Dodecamethylcyclohexasilane

  • ¹H NMR: A single, sharp singlet is expected for the 36 equivalent methyl protons. The chemical shift is typically observed around 0.2 ppm in CDCl₃.[2]

  • ¹³C NMR: A single resonance for the 12 equivalent methyl carbons, typically appearing in the low ppm range.

  • ²⁹Si NMR: A single peak confirming the presence of a single silicon environment. The chemical shift for permethylated cyclosilanes is characteristic and can be used for identification.

NMR of a Functionalized Derivative

In a monosubstituted derivative like Undecamethylhydroxycyclohexasilane, the symmetry of the molecule is broken. This leads to a more complex NMR spectrum:

  • ¹H NMR: Multiple signals for the methyl protons in different chemical environments, as well as a signal for the hydroxyl proton.

  • ¹³C NMR: Multiple resonances for the now non-equivalent methyl carbons.

  • ²⁹Si NMR: Multiple signals corresponding to the different silicon atoms in the ring.

By integrating the signals in the ¹H NMR spectrum, the ratio of protons in different environments can be determined, providing strong evidence for the proposed structure and, by extension, its molecular weight.

Workflow for Molecular Weight Confirmation

The following diagram illustrates a logical workflow for the comprehensive characterization of a Dodecamethylcyclohexasilane derivative.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Secondary & Structural Analysis cluster_3 Data Integration & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product GCMS GC-MS Purification->GCMS Purified Sample NMR NMR (¹H, ¹³C, ²⁹Si) GCMS->NMR Initial MW & Purity SEC SEC GCMS->SEC Volatility Check Confirmation Molecular Weight Confirmed NMR->Confirmation Structural Confirmation SEC->Confirmation Purity & MW Distribution

Caption: A typical workflow for the confirmation of the molecular weight of Dodecamethylcyclohexasilane derivatives.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the molecular weight of Dodecamethylcyclohexasilane and its derivatives requires a multi-faceted analytical approach. While GC-MS provides the most direct and precise measurement for volatile compounds, SEC and NMR spectroscopy offer invaluable complementary information regarding purity, molecular weight distribution, and structural integrity. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the identity and quality of their synthesized materials, paving the way for further innovation in the field of organosilicon chemistry.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Dodecamethylcyclohexasilane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, in-depth protocol for the proper disposal of dodecamethylcyclohexasilane, moving beyond generic safety data sheet recommendations to offer practical, step-by-step procedures for a laboratory setting. Our focus is on ensuring the safety of personnel and minimizing environmental impact through controlled chemical degradation prior to final waste disposal.

Understanding the Compound: Hazard Profile and Rationale for Degradation

Dodecamethylcyclohexasilane ((Si(CH3)2)6) is a cyclic organosilicon compound. While it is a solid with a high melting point of 229 °C, it is classified as a combustible solid[1]. Upon intense heating, it can form explosive mixtures with air, and combustion may produce hazardous gases such as carbon oxides and silicon oxides[2]. Although not classified as a hazardous substance, its environmental fate as a volatile methyl siloxane (VMS) warrants careful management to prevent release[3]. The procedures outlined below are designed to chemically convert dodecamethylcyclohexasilane into less volatile and more readily disposable siloxanols or related oxygenated species.

Key Hazard and Property Summary:

PropertyValueSource
Physical StatePowder or crystals[1]
Melting Point229 °C[1]
CombustibilityCombustible Solid[2]
Hazardous Combustion ProductsCarbon oxides, silicon oxides[2]
IncompatibilitiesStrong oxidizing agents[4]

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal protocol, ensure that the following personal protective equipment is worn and safety measures are in place.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Nitrile or neoprene gloves should be worn. Always check the glove manufacturer's chemical compatibility chart.

  • Protective Clothing : A flame-retardant lab coat is essential.

  • Work Area : All procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

  • Fire Safety : A Class B (for flammable liquids) or Class ABC dry chemical fire extinguisher should be readily accessible.

Pre-Disposal Chemical Degradation Protocols

For small quantities of dodecamethylcyclohexasilane typically found in a research setting, direct disposal as hazardous waste is an option. However, chemical degradation is a best practice to reduce the hazard profile of the waste stream. Two methods for the degradation of dodecamethylcyclohexasilane are presented below: oxidation and acidic hydrolysis.

Method 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

This method utilizes an oxidizing agent to insert oxygen atoms into the silicon-silicon bonds of the dodecamethylcyclohexasilane ring, leading to the formation of more stable and less hazardous cyclic siloxanes[5].

Materials:

  • Dodecamethylcyclohexasilane waste

  • Dichloromethane (DCM)

  • m-Chloroperbenzoic acid (m-CPBA)

  • 10% aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Erlenmeyer flask

Step-by-Step Procedure:

  • Dissolution : In a chemical fume hood, carefully dissolve the dodecamethylcyclohexasilane waste in a minimal amount of dichloromethane in a round bottom flask equipped with a stir bar.

  • Oxidation : Slowly add a stoichiometric equivalent of m-CPBA to the stirred solution. The reaction is typically exothermic; control the addition rate to maintain a gentle reflux. Allow the reaction to stir at room temperature for 12-24 hours to ensure complete oxidation.

  • Quenching : After the reaction is complete, cautiously quench the excess m-CPBA by adding 10% aqueous sodium sulfite solution. Stir for 30 minutes until a negative starch-iodide paper test is obtained.

  • Neutralization : Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Extraction and Drying : Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Solvent Evaporation : Filter off the drying agent and evaporate the dichloromethane using a rotary evaporator. The resulting residue will be a mixture of oxygenated siloxane species.

  • Final Disposal : The residue should be collected in a designated hazardous waste container for organic solids.

Oxidation Disposal Workflow

cluster_prep Preparation cluster_reaction Chemical Degradation cluster_workup Work-up cluster_disposal Final Disposal dissolve Dissolve Dodecamethylcyclohexasilane in Dichloromethane oxidize Add m-CPBA and stir (12-24 hours) dissolve->oxidize Initiate Oxidation quench Quench with 10% Sodium Sulfite oxidize->quench Reaction Complete neutralize Wash with Saturated Sodium Bicarbonate quench->neutralize Excess Oxidant Removed extract Separate and Dry Organic Layer neutralize->extract Neutralized Mixture evaporate Evaporate Dichloromethane extract->evaporate Dried Organic Phase collect Collect Residue in Hazardous Waste Container evaporate->collect Final Residue

Caption: Workflow for the oxidative degradation of dodecamethylcyclohexasilane.

Method 2: Acid-Catalyzed Hydrolysis

This procedure employs an acid catalyst to promote the hydrolytic cleavage of the silicon-silicon bonds, converting the cyclosilane into linear and cyclic siloxanols.

Materials:

  • Dodecamethylcyclohexasilane waste

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Erlenmeyer flask

Step-by-Step Procedure:

  • Dissolution : In a chemical fume hood, dissolve the dodecamethylcyclohexasilane waste in a suitable solvent such as tetrahydrofuran (THF) in a round bottom flask with a stir bar.

  • Hydrolysis : Add an equal volume of 1 M hydrochloric acid to the solution. Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Neutralization : Carefully add saturated aqueous sodium bicarbonate solution to the mixture until gas evolution ceases, indicating that the acid has been neutralized.

  • Extraction : Transfer the mixture to a separatory funnel. If an organic solvent was used, add more to ensure efficient extraction. Separate the organic layer.

  • Washing and Drying : Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Solvent Evaporation : Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The remaining residue will consist of hydrolyzed siloxane species.

  • Final Disposal : Collect the residue in a designated hazardous waste container for organic solids.

Waste Management and Container Labeling

All waste generated from these procedures, including the final residue, contaminated consumables (e.g., gloves, filter paper), and empty reagent containers, must be disposed of as hazardous waste.

  • Waste Containers : Use chemically compatible, leak-proof containers. For the solid residue, a wide-mouthed glass or polyethylene container is suitable.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (e.g., "Degraded Dodecamethylcyclohexasilane Residue"), the primary hazards (e.g., "Combustible Solid"), and the date of accumulation.

  • Segregation : Do not mix this waste stream with other incompatible chemical wastes.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with dodecamethylcyclohexasilane must be thoroughly decontaminated.

  • Pre-rinse : Rinse all surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound. Collect this rinse as hazardous waste.

  • Washing : Wash the glassware with a laboratory detergent and hot water.

  • Final Rinse : Rinse thoroughly with deionized water.

  • Drying : Allow the glassware to air dry or place it in a drying oven.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of dodecamethylcyclohexasilane, upholding the principles of laboratory safety and environmental stewardship.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.